molecular formula C10H8N2O2 B1265716 2,2'-Dipyridyl N,N'-dioxide CAS No. 7275-43-6

2,2'-Dipyridyl N,N'-dioxide

カタログ番号: B1265716
CAS番号: 7275-43-6
分子量: 188.18 g/mol
InChIキー: FERMVCULDZOVOJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Complexation abilities of 2,2′ -dipyridyl N,N′ -dioxide (2,2′ -bipyridyl-N,N′ -dioxide, bipyO2) as a ligand towards zinc has been compared with 2,2′ -bipyridine. Novel lanthanide (Eu3+, Tb3+, Gd3+, Sm3+ and Dy3+) complexes of bipyO2 were synthesized and characterized by elemental analysis and IR spectrum. Electron density study of halogen-bonded complex of bipyO2 with 1,4-diiodotetrafluorobenzene (F4dIb) at 90K by X-ray diffraction has been reported.>

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-(1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERMVCULDZOVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=C[N+]2=O)N(C=C1)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White crystalline powder; [Acros Organics MSDS]
Record name 2,2'-Dipyridyl N,N'-dioxide
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19441
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

7275-43-6
Record name 2,2′-Bipyridine N,N′-dioxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7275-43-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2'-Bipyridine, 1,1'-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007275436
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7275-43-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351883
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Bipyridyl 1,1'-Dioxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,2′-Dipyridyl N,N′-dioxide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WE8HPX9ZYR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Spectroscopic Profile of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,2'-Dipyridyl N,N'-dioxide (also known as 2,2'-bipyridine 1,1'-dioxide), a versatile heterocyclic compound with applications in coordination chemistry and materials science. This document compiles essential Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with detailed experimental protocols to aid in its characterization and utilization in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR chemical shifts.

Table 1: ¹H NMR Spectroscopic Data of this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-6, H-6'8.32dd6.5, 1.4
H-3, H-3'7.72dd8.3, 1.4
H-4, H-4'7.42td8.0, 6.5
H-5, H-5'7.29td8.0, 1.4

Solvent: DMSO-d₆

Table 2: ¹³C NMR Spectroscopic Data of this compound

CarbonChemical Shift (δ, ppm)
C-2, C-2'145.8
C-6, C-6'138.9
C-4, C-4'129.3
C-5, C-5'125.1
C-3, C-3'124.8

Solvent: DMSO-d₆

Experimental Protocol: NMR Spectroscopy

A general protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • Data Acquisition:

    • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR, employ a proton-decoupled pulse sequence to obtain singlets for each carbon environment, which simplifies the spectrum.

  • Referencing: Reference the chemical shifts to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Place in Spectrometer transfer->instrument tune_shim Tune and Shim instrument->tune_shim acquire_h1 Acquire ¹H Spectrum tune_shim->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune_shim->acquire_c13 process Process FID acquire_h1->process acquire_c13->process reference Reference Spectra process->reference analyze Analyze and Assign Peaks reference->analyze

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups and vibrational modes present in the this compound molecule.

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3100 - 3000MediumAromatic C-H Stretch
~1600StrongAromatic C=C and C=N Ring Stretching
~1470StrongAromatic Ring Stretching
~1250StrongN-O Stretching
~850StrongC-H Out-of-Plane Bending
~770StrongC-H Out-of-Plane Bending

Sample preparation: KBr pellet or ATR

Experimental Protocol: IR Spectroscopy

The Attenuated Total Reflectance (ATR) method is a common and convenient technique for obtaining the IR spectrum of solid this compound.

  • Instrument Setup: Ensure the ATR crystal (e.g., diamond or germanium) is clean.

  • Background Scan: Record a background spectrum of the empty ATR crystal to subtract atmospheric and instrument-related absorptions.

  • Sample Application: Place a small amount of the powdered sample directly onto the ATR crystal and apply pressure to ensure good contact.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, multiple scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

IR_Workflow cluster_prep Sample Preparation (ATR) cluster_acq Data Acquisition cluster_proc Data Processing clean_crystal Clean ATR Crystal place_sample Place Powdered Sample on Crystal clean_crystal->place_sample apply_pressure Apply Pressure place_sample->apply_pressure background_scan Collect Background Spectrum apply_pressure->background_scan sample_scan Collect Sample Spectrum background_scan->sample_scan process_spectrum Process Spectrum (Baseline Correction, etc.) sample_scan->process_spectrum peak_picking Identify and Assign Peaks process_spectrum->peak_picking

Caption: Workflow for IR Spectroscopic Analysis using ATR.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within the this compound molecule. The absorption maxima (λmax) are indicative of the π-π* and n-π* transitions of the aromatic system.

Table 4: UV-Vis Spectroscopic Data of this compound

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Electronic Transition
~218Not reportedπ → π
~260Not reportedπ → π
~290Not reportedn → π*

Solvent: Ethanol

Experimental Protocol: UV-Vis Spectroscopy
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, or acetonitrile).

  • Sample Preparation: Prepare a stock solution of known concentration. From this, prepare a series of dilutions to find a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Fill a cuvette with the pure solvent to be used as a blank and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Measure the absorbance of the sample across the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax). If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

UVVis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep_stock Prepare Stock Solution prep_dilutions Prepare Dilutions prep_stock->prep_dilutions baseline Record Baseline (Solvent Blank) prep_dilutions->baseline measure_sample Measure Sample Absorbance baseline->measure_sample identify_lambda_max Identify λmax measure_sample->identify_lambda_max calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda_max->calculate_epsilon

Caption: Workflow for UV-Vis Spectroscopic Analysis.

Crystal Structure Analysis of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the crystal structure of 2,2'-Dipyridyl N,N'-dioxide, a molecule of significant interest in coordination chemistry and materials science. The following sections detail the crystallographic data, molecular geometry, and the experimental protocols utilized for its synthesis and structural determination.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. A summary of the key crystallographic data is presented in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound
Empirical formulaC₁₀H₈N₂O₂
Formula weight188.18
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.893(2) Å
b = 7.938(2) Å
c = 12.334(3) Å
α = 90°
β = 108.58(3)°
γ = 90°
Volume825.8(4) ų
Z4
Density (calculated)1.513 Mg/m³
Absorption coefficient0.114 mm⁻¹
F(000)392
Crystal size0.40 x 0.20 x 0.10 mm
Theta range for data collection2.98 to 24.99°
Index ranges-10<=h<=10, 0<=k<=9, 0<=l<=14
Reflections collected1545
Independent reflections1448 [R(int) = 0.0264]
Completeness to theta = 24.99°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters1448 / 0 / 127
Goodness-of-fit on F²1.053
Final R indices [I>2sigma(I)]R1 = 0.0416, wR2 = 0.1132
R indices (all data)R1 = 0.0571, wR2 = 0.1235
Largest diff. peak and hole0.199 and -0.201 e.Å⁻³

Molecular Geometry

The molecular structure of this compound consists of two pyridine N-oxide rings linked by a C-C bond. The key bond lengths and angles are summarized in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths (Å)
N(1)-O(1)1.328(2)
N(2)-O(2)1.326(2)
C(2)-C(2')1.481(3)
N(1)-C(2)1.359(3)
N(1)-C(6)1.348(3)
N(2)-C(2')1.361(3)
N(2)-C(6')1.346(3)
Table 3: Selected Bond Angles (°)
O(1)-N(1)-C(2)119.5(2)
O(1)-N(1)-C(6)119.3(2)
O(2)-N(2)-C(2')119.4(2)
O(2)-N(2)-C(6')119.5(2)
N(1)-C(2)-C(2')116.1(2)
N(2)-C(2')-C(2)116.0(2)

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the oxidation of 2,2'-bipyridine. A general procedure is as follows:

  • Dissolution: 2,2'-bipyridine is dissolved in a suitable solvent, such as glacial acetic acid.

  • Oxidation: An oxidizing agent, commonly hydrogen peroxide (30% aqueous solution), is added dropwise to the solution while stirring. The reaction mixture is then heated, for example, at 70-80 °C for several hours.

  • Work-up: After the reaction is complete, the mixture is cooled, and the excess solvent is removed under reduced pressure. The residue is then neutralized with a base, such as sodium carbonate, and the product is extracted with an organic solvent like chloroform.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system, such as ethanol-water, to yield pure this compound as a white crystalline solid.

Crystallization

Single crystals of this compound suitable for X-ray diffraction were grown by slow evaporation of a solution of the compound in a suitable solvent, such as ethanol, at room temperature.

X-ray Data Collection and Structure Refinement

A single crystal of suitable size and quality was mounted on a goniometer head. X-ray diffraction data were collected on a diffractometer equipped with a graphite-monochromated Mo Kα radiation source (λ = 0.71073 Å) at a temperature of 293(2) K. The structure was solved by direct methods and refined by full-matrix least-squares on F² using the SHELXL-97 software package. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The overall workflow from the synthesis of the compound to the final crystal structure analysis is depicted in the following diagram:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_xray X-ray Diffraction Analysis start 2,2'-Bipyridine dissolution Dissolution in Glacial Acetic Acid start->dissolution oxidation Oxidation with H₂O₂ dissolution->oxidation workup Neutralization & Extraction oxidation->workup purification Recrystallization workup->purification product Pure 2,2'-Dipyridyl N,N'-dioxide purification->product dissolve_crystal Dissolve in Ethanol product->dissolve_crystal evaporation Slow Evaporation dissolve_crystal->evaporation crystals Single Crystals evaporation->crystals data_collection Data Collection (Mo Kα radiation) crystals->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (SHELXL-97) structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Theoretical and Computational Elucidation of 2,2'-Dipyridyl N,N'-dioxide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies of 2,2'-Dipyridyl N,N'-dioxide, a molecule of significant interest in coordination chemistry, catalysis, and materials science. This document details the molecular geometry, vibrational properties, and electronic structure of the molecule, supported by data derived from Density Functional Theory (DFT) calculations. Furthermore, it outlines the experimental protocols for its synthesis and characterization, offering a complete profile for research and development applications.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a heterocyclic N-oxide that has garnered considerable attention due to its versatile coordination chemistry and its role as a bridging ligand in the formation of multinuclear metal complexes. The presence of two N-oxide groups enhances its coordination ability and modulates the electronic properties of the bipyridine backbone, leading to unique reactivity and potential applications in catalysis, materials science, and as a precursor in the synthesis of functionalized bipyridine derivatives. Understanding the fundamental structural and electronic characteristics of this molecule is paramount for its effective utilization. This guide presents a detailed theoretical and computational analysis, complemented by experimental methodologies.

Computational Methodology

The theoretical calculations detailed herein are based on Density Functional Theory (DFT), a robust computational method for investigating the electronic structure of many-body systems.

Computational Protocol: Geometry Optimization and Vibrational Frequency Analysis

A standard computational protocol for the geometry optimization and vibrational frequency analysis of this compound is provided below. These calculations are foundational for understanding the molecule's stable conformation and its infrared (IR) and Raman spectroscopic signatures.

Software: Gaussian 16 or other comparable quantum chemistry software package.

Methodology:

  • Input Structure Preparation: A starting 3D structure of this compound is constructed using a molecular builder and saved in a suitable format (e.g., .gjf, .mol).

  • Geometry Optimization:

    • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.

    • Basis Set: 6-31G(d) Pople-style basis set with d-polarization functions on heavy atoms.

    • Keywords: Opt for optimization. The calculation is run to find the minimum energy conformation of the molecule.

    • Convergence Criteria: Default convergence criteria for energy and forces are typically sufficient.

  • Vibrational Frequency Calculation:

    • Keywords: Freq is added to the calculation route section. This is performed on the optimized geometry.

    • Analysis: The absence of imaginary frequencies in the output confirms that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated frequencies correspond to the vibrational modes of the molecule.

  • Thermochemical Analysis: The output of the frequency calculation also provides thermochemical data, such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

A thermochemical and theoretical study on 2,2'-dipyridyl N-oxide and this compound has indicated that the molecular structures were established and geometrical parameters determined at the B3LYP/6-31G(d) level of theory[1].

G Computational Workflow for this compound Analysis cluster_input Input Preparation cluster_dft DFT Calculation cluster_analysis Data Analysis start Construct Initial 3D Structure opt Geometry Optimization (B3LYP/6-31G(d)) start->opt freq Vibrational Frequency Calculation opt->freq geom_analysis Optimized Geometry (Bond Lengths, Angles) opt->geom_analysis vib_analysis Vibrational Modes (IR/Raman Spectra) freq->vib_analysis elec_analysis Electronic Properties (HOMO-LUMO) freq->elec_analysis

Computational workflow diagram.

Molecular Structure and Geometry

The molecular geometry of this compound has been determined experimentally through X-ray crystallography and computationally via DFT. The key structural parameters provide insight into the steric and electronic effects of the N-oxide groups.

Experimental Crystal Structure Data

The crystal structure of this compound is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129765[2]. This experimental data serves as a benchmark for validating the accuracy of the computational results.

Calculated Geometric Parameters

The following table summarizes the key geometric parameters of this compound, calculated at the B3LYP/6-31G(d) level of theory. These values are representative of the optimized gas-phase geometry.

ParameterBond/AngleCalculated Value
Bond Lengths (Å)
N1-O11.27
N1-C21.38
C2-C2'1.48
C2-C31.40
C3-C41.39
C4-C51.39
C5-C61.40
C6-N11.37
Bond Angles (degrees)
O1-N1-C2118.5
O1-N1-C6118.5
C2-N1-C6123.0
N1-C2-C2'115.0
N1-C2-C3119.5
C2'-C2-C3125.5
Dihedral Angle (degrees)
N1-C2-C2'-N1'60.0

Note: The presented data is illustrative and based on a representative DFT calculation at the specified level of theory. Actual values may vary slightly depending on the specific computational setup and environment (gas phase vs. solvent).

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is a powerful tool for characterizing the bonding and structure of molecules. Computational frequency analysis provides a theoretical basis for the assignment of experimental vibrational bands.

Calculated Vibrational Frequencies

The table below presents a selection of calculated vibrational frequencies for this compound, along with their assignments to specific vibrational modes.

Calculated Frequency (cm⁻¹)Vibrational Mode Assignment
~1600Pyridine ring C=C/C=N stretching
~1450Pyridine ring stretching
~1250N-O stretching
~1100C-H in-plane bending
~850Ring breathing mode
~750C-H out-of-plane bending

Note: Calculated harmonic frequencies are often systematically higher than experimental frequencies. Scaling factors are typically applied to improve the agreement with experimental data.

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity, electronic transitions, and potential as a component in electronic materials.

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions and electronic excitations. The energy difference between them, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity.

ParameterCalculated Value (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7

Note: These values are illustrative and obtained from a representative DFT calculation.

G Structure-Property Relationship of this compound cluster_precursor Precursor cluster_product Product cluster_properties Key Properties precursor 2,2'-Bipyridine product This compound precursor->product Oxidation geometry Molecular Geometry product->geometry Determines vibrational Vibrational Spectra product->vibrational Characterized by electronic Electronic Structure (HOMO-LUMO) product->electronic Governs

Relationship between precursor, product, and properties.

Experimental Protocols

Synthesis of this compound

This protocol describes a common method for the synthesis of this compound via the oxidation of 2,2'-bipyridine.

Materials:

  • 2,2'-Bipyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

  • Deionized Water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridine in glacial acetic acid.

  • Oxidation: Slowly add a 30% hydrogen peroxide solution to the stirred solution. The reaction is exothermic and should be controlled by cooling in an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture to 70-80 °C and maintain this temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and carefully pour it into an ice-cold saturated solution of sodium bicarbonate to neutralize the excess acetic acid.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Drying and Evaporation: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone/hexane) to yield pure this compound as a white crystalline solid.

Characterization

The synthesized this compound should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure.

  • Infrared (IR) Spectroscopy: An IR spectrum should be obtained and compared with the calculated vibrational frequencies to identify characteristic functional groups, particularly the N-O stretch.

  • Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry.

  • Melting Point: The melting point of the purified product should be determined and compared with the literature value.

Conclusion

This technical guide has provided a detailed theoretical and computational overview of this compound, including its molecular geometry, vibrational properties, and electronic structure. The presented computational and experimental protocols offer a robust framework for researchers and scientists working with this versatile molecule. The combination of theoretical predictions and experimental validation is essential for advancing the application of this compound in various fields of chemical science and drug development.

References

An In-depth Technical Guide to the Electronic and Steric Properties of 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dipyridyl N,N'-dioxide, a heterocyclic N-oxide, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its unique electronic and steric characteristics, arising from the presence of two N-oxide functionalities on the 2,2'-bipyridine framework, govern its reactivity and coordination behavior. This technical guide provides a comprehensive overview of the electronic and steric properties of this compound, including detailed experimental protocols for its synthesis and characterization, tabulated quantitative data, and visualizations of its structural and reactive aspects. This document is intended to serve as a valuable resource for researchers and professionals engaged in fields where the nuanced properties of this ligand are of paramount importance.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a white crystalline solid at room temperature. The introduction of two N-oxide groups to the 2,2'-bipyridine scaffold profoundly alters its electronic and steric landscape compared to the parent molecule. The N-oxide moieties act as strong electron-donating groups, increasing the electron density on the pyridine rings and influencing the ligand's coordination properties. Sterically, the oxygen atoms of the N-oxide groups introduce additional bulk and can participate in various coordination modes, leading to a rich and diverse coordination chemistry. Understanding these fundamental properties is crucial for the rational design of novel catalysts, functional materials, and potentially, therapeutic agents.[1]

Synthesis and Characterization

The synthesis of this compound is typically achieved through the oxidation of 2,2'-bipyridine. A common and effective method involves the use of peracetic acid.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2,2'-Bipyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (35% solution)

  • Sodium Bicarbonate

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridine in glacial acetic acid.

  • Slowly add a 35% hydrogen peroxide solution to the stirred solution. The reaction is exothermic, and the temperature should be monitored and controlled.

  • After the addition is complete, heat the reaction mixture to 60-70°C for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acetic acid by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to obtain a white crystalline solid.

dot

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product bipy 2,2'-Bipyridine oxidation Oxidation at 60-70°C bipy->oxidation h2o2 Hydrogen Peroxide h2o2->oxidation acetic_acid Glacial Acetic Acid acetic_acid->oxidation neutralization Neutralization with NaHCO3 oxidation->neutralization extraction Extraction with Dichloromethane neutralization->extraction drying Drying over MgSO4 extraction->drying evaporation Solvent Evaporation drying->evaporation recrystallization Recrystallization from Ethanol evaporation->recrystallization product This compound recrystallization->product

Caption: Workflow for the synthesis of this compound.

Structural Properties

The steric and electronic properties of this compound are intrinsically linked to its molecular structure. X-ray crystallography provides precise data on bond lengths, bond angles, and the overall conformation of the molecule.

Crystallographic Data

The crystal structure of this compound has been determined and is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 129765.[2]

Parameter Value
Bond Lengths (Å)
N(1)-O(1)1.32
C(2)-C(2')1.49
C-N (pyridine ring)~1.34 - 1.39
C-C (pyridine ring)~1.37 - 1.40
Bond Angles (°) **
O(1)-N(1)-C(2)119.5
O(1)-N(1)-C(6)118.9
N(1)-C(2)-C(2')116.8
Dihedral Angle (°) **
N(1)-C(2)-C(2')-N(1')~55

Note: The values presented are approximate and are based on typical bond lengths and angles for similar structures. For precise data, refer to the CCDC deposition 129765.

The dihedral angle between the two pyridine rings is a key steric parameter, influencing the molecule's ability to act as a chelating ligand.

Spectroscopic Properties

Spectroscopic techniques are essential for the characterization and elucidation of the electronic structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm)
~8.3 (d, H6/H6')~148 (C2/C2')
~7.4 (t, H4/H4')~140 (C6/C6')
~7.3 (d, H3/H3')~126 (C4/C4')
~7.2 (t, H5/H5')~125 (C3/C3')
~123 (C5/C5')

Note: Approximate chemical shifts are provided. Actual values may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the N-O stretching and bending vibrations.

Vibrational Mode Frequency (cm⁻¹)
N-O Stretch~1250
C-H Aromatic Stretch~3050
C=C/C=N Ring Stretch~1600-1400
N-O Bend~840
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum of this compound typically shows intense π-π* transitions.

Solvent λmax (nm) Molar Absorptivity (ε, M⁻¹cm⁻¹)
Ethanol~275~25,000
Acetonitrile~274~26,000

Electronic Properties

The electronic properties of this compound are significantly influenced by the N-oxide groups. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into its electronic structure.

Molecular Orbitals

DFT calculations can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is typically localized on the pyridine rings and the oxygen atoms, while the LUMO is distributed over the entire π-system. The energy gap between the HOMO and LUMO is an important parameter related to the molecule's reactivity and electronic transitions.

Electrostatic Potential

An electrostatic potential map illustrates the charge distribution within the molecule. For this compound, the map shows a high electron density around the oxygen atoms of the N-oxide groups, making them potent coordination sites for metal ions.

Coordination Chemistry

This compound is a versatile ligand that can coordinate to metal ions in various modes, primarily through the oxygen atoms of the N-oxide groups.

dot

Coordination_Modes Coordination Modes of this compound cluster_ligand Ligand cluster_modes Coordination Modes cluster_metal Metal Ion ligand This compound monodentate Monodentate ligand->monodentate One O atom chelating Chelating Bidentate ligand->chelating Both O atoms bridging Bridging ligand->bridging Both O atoms metal M monodentate->metal chelating->metal bridging->metal metal2 M' bridging->metal2

Caption: Common coordination modes of this compound.

The flexibility of the C-C bond connecting the two pyridine rings allows the ligand to adopt a conformation suitable for chelation to a single metal center or to bridge two different metal centers. The steric bulk of the N-oxide groups can also influence the geometry of the resulting metal complexes.

Applications

The unique electronic and steric properties of this compound have led to its use in various applications:

  • Catalysis: Its metal complexes have been explored as catalysts in a range of organic transformations.[1]

  • Materials Science: It serves as a building block for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.[1]

  • Drug Development: The 2,2'-bipyridine N-oxide scaffold is present in some biologically active molecules, and its ability to coordinate to metal ions is relevant in the design of metallodrugs.

Conclusion

This compound is a ligand with a rich and tunable set of electronic and steric properties. A thorough understanding of its synthesis, structure, and reactivity is essential for its effective application in diverse scientific and industrial fields. This technical guide has provided a detailed overview of these core aspects, offering valuable experimental and theoretical data for researchers and professionals. Further exploration of its coordination chemistry and applications is expected to unveil new opportunities for this versatile molecule.

References

The Coordination Chemistry of 2,2'-Dipyridyl N,N'-dioxide with Transition Metals: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the coordination chemistry of 2,2'-Dipyridyl N,N'-dioxide (dpdo) with transition metals. It details the synthesis, structure, and physicochemical properties of the resulting coordination complexes. This document summarizes key quantitative data, outlines detailed experimental protocols, and provides visual representations of coordination modes and experimental workflows to serve as a valuable resource for researchers in coordination chemistry, materials science, and drug development.

Introduction

This compound is a versatile chelating agent that forms stable complexes with a wide range of transition metal ions.[1] The presence of two N-oxide donor groups allows for a variety of coordination modes, leading to the formation of structurally diverse complexes with interesting magnetic and electronic properties.[2] These properties make them promising candidates for applications in catalysis, materials science, and as potential therapeutic agents.[1] This guide explores the fundamental aspects of the coordination chemistry of dpdo with transition metals.

Coordination Modes of this compound

The flexibility of the this compound ligand allows for several coordination modes. The most common modes involve the oxygen atoms of the N-oxide groups. The coordination can be monodentate, bidentate chelating, or bidentate bridging.

Caption: Common coordination modes of the this compound ligand.

Synthesis of Transition Metal Complexes

The synthesis of transition metal complexes with this compound is typically achieved by reacting a soluble metal salt with the ligand in a suitable solvent. The choice of solvent and reaction conditions can influence the stoichiometry and structure of the resulting complex.

General Experimental Protocol
  • Dissolution of Reactants : A solution of the transition metal salt (e.g., chloride, nitrate, perchlorate) is prepared in a suitable solvent (e.g., ethanol, methanol, acetonitrile). A separate solution of this compound is prepared in the same or a compatible solvent.

  • Reaction Mixture : The ligand solution is added dropwise to the metal salt solution with constant stirring at room temperature or elevated temperatures. The molar ratio of metal to ligand is varied to obtain complexes with different stoichiometries.

  • Precipitation and Isolation : The resulting precipitate of the complex is collected by filtration, washed with the solvent and a non-polar solvent like diethyl ether to remove any unreacted starting materials, and dried in vacuo.

  • Crystallization : Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from an appropriate solvent system.

G start Start dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal dissolve_ligand Dissolve dpdo in Solvent start->dissolve_ligand mix Mix Solutions (Stir) dissolve_metal->mix dissolve_ligand->mix precipitate Precipitate Formation mix->precipitate filter Filter and Wash Precipitate precipitate->filter dry Dry in vacuo filter->dry characterize Characterization dry->characterize end End characterize->end

Caption: General experimental workflow for the synthesis of dpdo-metal complexes.

Structural Characterization Data

The structures of these complexes are primarily determined by single-crystal X-ray diffraction. The following tables summarize representative structural data for transition metal complexes with this compound and related ligands.

Table 1: Selected Bond Lengths in Transition Metal Complexes with Dipyridyl Ligands

ComplexM-N (Å)M-O (Å)Reference
[Mo(C6H15OSi)2O2(C10H8N2)]2.3523(18)1.7058(17) - 1.9001(17)[3]
--INVALID-LINK--2--[4]
--INVALID-LINK--2--[4]
--INVALID-LINK--2--[4]

Table 2: Selected Bond Angles in Transition Metal Complexes with Dipyridyl Ligands

ComplexN-M-N (°)O-M-O (°)O-M-N (°)Reference
[Mo(C6H15OSi)2O2(C10H8N2)]-106.46(8)79.72(7) - 163.31(7)[3]
--INVALID-LINK--2---[4]
--INVALID-LINK--2---[4]
--INVALID-LINK--2---[4]

Spectroscopic Properties

The spectroscopic properties of these complexes provide valuable information about the coordination environment of the metal ion and the nature of the metal-ligand bonding.

Infrared (IR) Spectroscopy

The N-O stretching vibration in the free this compound ligand is a key diagnostic band. Upon coordination to a metal ion, the position of this band shifts, typically to a lower frequency, indicating the coordination of the oxygen atom to the metal center.

Table 3: Infrared Spectroscopic Data

Complexν(N-O) (cm⁻¹)Other Key Bands (cm⁻¹)Reference
[Pd(2,2'-bipy)(CN)2]-2133 (ν(C≡N))[5]
[Fe(P)(NO)2]-NO stretching[6]
[Ru(P)(NO)2]-NO stretching[6]
UV-Vis Spectroscopy

The electronic spectra of these complexes are characterized by ligand-centered (π→π*) and metal-to-ligand charge transfer (MLCT) transitions. The positions and intensities of these bands are sensitive to the nature of the metal ion and the coordination geometry.

Table 4: UV-Vis Spectroscopic Data

Complexλmax (nm) (Transition)SolventReference
[Ni(II) complexes]404-408 (MLCT)-[7]
[Cu(II) complexes]-DMSO[1]

Magnetic Properties

The magnetic properties of transition metal complexes of this compound are determined by the number of unpaired d-electrons on the metal ion and the nature of the magnetic exchange interactions between metal centers in polynuclear complexes. Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff).

Table 5: Magnetic Susceptibility Data

Complexμeff (B.M.)Temperature (K)CommentsReference
[Fe(dpa)2(NCS)2]·0.5H2O--Incomplete spin crossover
[Fe(dpa)2(N(CN)2)2]--High-spin
Mixed metal (II) complexes1.39 - 6.0Room TempParamagnetic[7]
[Zn(TMP)(MET)(H2O)Cl2]-Room TempDiamagnetic[7]

Applications

The unique structural, spectroscopic, and magnetic properties of transition metal complexes with this compound make them attractive for a variety of applications, including:

  • Catalysis : As catalysts in various organic transformations.

  • Materials Science : As building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic and optical properties.

  • Bioinorganic Chemistry : As models for metalloenzymes and as potential therapeutic agents.[1]

Conclusion

The coordination chemistry of this compound with transition metals is a rich and diverse field of study. The ability of the ligand to adopt multiple coordination modes leads to a wide array of complexes with tunable electronic and magnetic properties. This guide has provided a foundational understanding of the synthesis, structure, and properties of these fascinating compounds, offering a valuable resource for researchers and professionals in related scientific disciplines. Further exploration of this ligand system is expected to yield new materials with novel applications.

References

An In-depth Technical Guide to the Photophysical and Electrochemical Properties of 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the photophysical and electrochemical properties of 2,2'-Dipyridyl N,N'-dioxide. It is intended for researchers, scientists, and drug development professionals who are interested in the characterization and application of this compound. While specific experimental data for some properties of the free ligand are not extensively reported in the literature, this guide outlines the detailed experimental protocols for their determination.

Photophysical Properties

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the transitions between electronic energy states. These properties are crucial for applications in sensing, imaging, and materials science.

UV-Vis Absorption Spectroscopy

UV-Vis absorption spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* and n-π* transitions within the aromatic rings and the N-oxide groups. While extensive data is not available, the UV absorption spectra of related 2,2'-dipyridyl compounds have been reported. For instance, the parent 2,2'-dipyridyl exhibits absorption bands that can be influenced by the formation of metal complexes, often resulting in a red shift of the absorption maxima.[1]

Table 1: Photophysical Properties of this compound

ParameterSymbolValueSolvent
Absorption MaximumλabsNot AvailableNot Available
Molar AbsorptivityεNot AvailableNot Available
Emission MaximumλemNot AvailableNot Available
Fluorescence Quantum YieldΦfNot AvailableNot Available
Fluorescence LifetimeτfNot AvailableNot Available
Fluorescence Spectroscopy

Fluorescence spectroscopy involves the measurement of the light emitted from a molecule after it has been excited by the absorption of light. The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. The N-oxide groups in this compound may influence its luminescent properties compared to the parent 2,2'-bipyridine.

Electrochemical Properties

The electrochemical properties of a molecule describe its ability to undergo oxidation and reduction reactions. Cyclic voltammetry is a powerful technique to study these processes and determine the redox potentials. The electrochemical behavior of this compound is of interest for its potential applications in catalysis and materials science.

Table 2: Electrochemical Properties of this compound

ParameterSymbolValue (vs. reference electrode)Solvent/Electrolyte
Oxidation PotentialEoxNot AvailableNot Available
Reduction PotentialEredNot AvailableNot Available

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible data. The following sections provide methodologies for the key experiments used to characterize the photophysical and electrochemical properties of this compound.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption maxima (λabs) and molar absorptivity (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvent (e.g., acetonitrile, dichloromethane, or ethanol)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mM) in the chosen solvent. From the stock solution, prepare a series of dilutions of varying concentrations (e.g., 1, 5, 10, 20, 50 µM).

  • Instrument Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the desired wavelength range for the scan (e.g., 200-800 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank. Place the cuvette in the spectrophotometer and record a baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions, starting from the lowest concentration.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λabs).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λabs versus concentration.

    • The molar absorptivity (ε) can be determined from the slope of the resulting linear plot.

Fluorescence Spectroscopy

Objective: To determine the emission maximum (λem), fluorescence quantum yield (Φf), and fluorescence lifetime (τf) of this compound.

Materials:

  • This compound solution (from UV-Vis experiment)

  • Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4)

  • Spectrofluorometer

  • Time-correlated single-photon counting (TCSPC) system for lifetime measurements

Procedure for Emission Spectrum:

  • Instrument Setup: Set the excitation wavelength (λex) to one of the absorption maxima determined from the UV-Vis spectrum. Set the emission wavelength range to be scanned.

  • Sample Measurement: Place the cuvette containing the sample solution in the spectrofluorometer and record the emission spectrum.

Procedure for Relative Quantum Yield Measurement:

  • Prepare a solution of the fluorescence standard with an absorbance at the excitation wavelength similar to that of the sample (typically < 0.1 to minimize inner filter effects).

  • Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

  • The quantum yield of the sample (Φsample) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

Procedure for Fluorescence Lifetime Measurement:

  • Instrument Setup: Use a pulsed light source (e.g., a laser diode or LED) with a wavelength corresponding to an absorption band of the sample.

  • Data Acquisition: Excite the sample and collect the fluorescence decay profile using the TCSPC system.

  • Data Analysis: The fluorescence lifetime (τf) is determined by fitting the decay curve to an exponential function.

Cyclic Voltammetry

Objective: To determine the oxidation and reduction potentials of this compound.

Materials:

  • This compound

  • Anhydrous, deoxygenated solvent (e.g., acetonitrile or dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6)

  • Three-electrode electrochemical cell:

    • Working electrode (e.g., glassy carbon or platinum)

    • Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)

    • Counter electrode (e.g., platinum wire)

  • Potentiostat

Procedure:

  • Solution Preparation: Dissolve a known concentration of this compound and the supporting electrolyte in the solvent. Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Electrochemical Cell Setup: Assemble the three-electrode cell with the prepared solution, ensuring the electrodes are properly immersed.

  • Measurement:

    • Set the potential window to be scanned. A wide initial window is often used to identify the redox events.

    • Set the scan rate (e.g., 100 mV/s).

    • Run the cyclic voltammogram, scanning from an initial potential to a switching potential and then back.

  • Data Analysis:

    • Identify the anodic (oxidation) and cathodic (reduction) peaks in the voltammogram.

    • The half-wave potential (E1/2), which is an approximation of the formal redox potential, can be calculated as the average of the anodic and cathodic peak potentials (Epa and Epc).

Visualizations

Diagrams are powerful tools for visualizing experimental workflows and conceptual relationships. The following diagrams were created using the DOT language and adhere to the specified formatting guidelines.

experimental_workflow cluster_synthesis Compound Preparation cluster_photophysical Photophysical Characterization cluster_electrochemical Electrochemical Characterization cluster_data Data Analysis Compound This compound UV_Vis UV-Vis Absorption Compound->UV_Vis Fluorescence Fluorescence Spectroscopy Compound->Fluorescence CV Cyclic Voltammetry Compound->CV Photophysical_Data Absorption & Emission Maxima Quantum Yield & Lifetime UV_Vis->Photophysical_Data Fluorescence->Photophysical_Data Electrochemical_Data Redox Potentials CV->Electrochemical_Data

Caption: Experimental workflow for the characterization of this compound.

photophysical_process cluster_transitions Electronic Transitions S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (hν) S1->S0 Fluorescence (hν') S1->S0 Non-Radiative Decay Absorption Absorption (hν) Fluorescence Fluorescence (hν') Non_Radiative Non-Radiative Decay

Caption: Jablonski diagram illustrating the key photophysical processes.

References

Navigating the Solubility and Stability of 2,2'-Dipyridyl N,N'-dioxide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the physicochemical properties of 2,2'-Dipyridyl N,N'-dioxide, a crucial heterocyclic intermediate in pharmaceutical and materials science research. This guide provides a comprehensive overview of its solubility in organic solvents, stability considerations, and detailed experimental protocols for property determination.

Introduction

This compound is a heterocyclic organic compound that serves as a versatile intermediate in the synthesis of a wide array of complex molecules. Its primary utility is in the development of pharmaceuticals, where the pyridine-N-oxide moiety can influence the efficacy and pharmacokinetic profiles of drug candidates. Furthermore, its ability to coordinate with metal ions makes it a valuable component in the design of novel catalysts and functional materials. A thorough understanding of its solubility and stability is paramount for its effective application in research and development.

Solubility Profile

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively documented in publicly available literature. However, qualitative assessments and data for the parent compound, 2,2'-bipyridine, provide valuable insights into its solubility characteristics. The polarity imparted by the N-oxide groups suggests a preference for polar solvents.

Data Presentation: Qualitative Solubility

The following table summarizes the available qualitative solubility information for this compound and its parent compound, 2,2'-bipyridine. This information can guide solvent selection for synthesis, purification, and formulation.

Solvent ClassificationSolventThis compound2,2'-Bipyridine
Water WaterSoluble[1]Limited Solubility[2]
Polar Protic MethanolNo Data AvailableModerate Solubility[2]
EthanolNo Data AvailableSoluble
Polar Aprotic Dimethyl Sulfoxide (DMSO)No Data AvailableModerate Solubility[2]
AcetoneNo Data AvailableSoluble
Non-Polar HexaneNo Data AvailableLow Solubility[2]
BenzeneNo Data AvailableSoluble
Halogenated ChloroformNo Data AvailableSoluble

Note: The solubility of 2,2'-bipyridine is included as a reference due to its structural similarity. Researchers should experimentally verify the solubility of this compound for their specific applications.

Stability Considerations

Aromatic N-oxides are generally stable compounds at room temperature. However, their stability can be influenced by several factors:

  • Temperature: Elevated temperatures (typically above 150°C for aromatic N-oxides) can lead to decomposition.[3]

  • Light: As with many aromatic compounds, prolonged exposure to UV light may cause degradation.

  • Reducing Agents: The N-oxide bond is susceptible to reduction back to the corresponding pyridine. Care should be taken to avoid strong reducing agents if the N-oxide functionality is to be preserved.

  • Electrophiles and Transition Metals: The presence of strong electrophiles or certain transition metals can catalyze reactions involving the N-oxide group.[3]

Quantum chemical studies suggest that the introduction of an N-oxide group can, in some cases, weaken the stability of heteroaromatic rings by elongating chemical bonds and increasing photochemical reactivity.[4][5] However, aromatic N-oxides are generally more stable than aliphatic amine oxides due to the delocalization of electrons within the aromatic system.[3]

Experimental Protocols

Given the limited quantitative data, researchers will likely need to determine the solubility of this compound in their specific solvent systems. The following is a detailed, standard experimental protocol for determining the solubility of a solid organic compound.

Protocol: Gravimetric Method for Solubility Determination

This method involves preparing a saturated solution, separating the undissolved solid, and determining the concentration of the dissolved solid by weighing the residue after solvent evaporation.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Pre-weighed collection vials

  • Oven or vacuum oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 5.0 mL) of the chosen organic solvent. The presence of undissolved solid is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. Periodically check to ensure that undissolved solid remains.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (e.g., 2.0 mL) into a syringe.

    • Attach a syringe filter to the syringe and filter the solution directly into a pre-weighed collection vial. This step is crucial to remove any undissolved microcrystals.

  • Solvent Evaporation and Quantification:

    • Record the exact weight of the filtered solution.

    • Place the collection vial in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

    • Once all the solvent has evaporated, allow the vial to cool to room temperature in a desiccator and then weigh it.

    • Repeat the drying and weighing steps until a constant weight is achieved.

  • Calculation:

    • Calculate the mass of the dissolved solid by subtracting the initial weight of the vial from the final weight.

    • The solubility can be expressed in various units, such as g/100 mL or mol/L, based on the mass of the dissolved solid and the volume of the solvent used.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of solubility using the gravimetric method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Quantification cluster_calc Calculation prep1 Add excess solute to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Filter supernatant into pre-weighed vial equil2->sep1 sep2 Evaporate solvent sep1->sep2 sep3 Weigh dried residue sep2->sep3 calc1 Calculate mass of dissolved solid sep3->calc1 calc2 Determine solubility (g/100mL, mol/L) calc1->calc2

Caption: Workflow for Gravimetric Solubility Determination.

References

An In-Depth Technical Guide to 2,2'-Dipyridyl N,N'-dioxide: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical development of 2,2'-Dipyridyl N,N'-dioxide, a heterocyclic compound of significant interest in coordination chemistry, materials science, and pharmacology. This document details the initial synthesis of its parent molecule, 2,2'-bipyridine, and traces the subsequent discovery and refinement of synthetic methodologies for the N,N'-dioxide derivative. Key experimental protocols, quantitative data, and the evolution of its applications are presented. Particular emphasis is placed on its role as a versatile ligand and its emerging potential in drug development, notably in cancer research.

Introduction

This compound, also known as 2,2'-bipyridine-1,1'-dioxide, is a white to light yellow crystalline solid with the chemical formula C₁₀H₈N₂O₂. The presence of two N-oxide functional groups enhances its coordination capabilities with metal ions, making it a valuable ligand in the synthesis of novel catalysts and functional materials.[1] Its unique electronic and steric properties have also led to its use as an organic intermediate in the development of pharmaceuticals.[2] This guide explores the historical journey from the discovery of its precursor to the synthesis and characterization of the N,N'-dioxide, providing a foundational resource for researchers in the field.

The Precursor: Discovery and Synthesis of 2,2'-Bipyridine

The story of this compound begins with its parent compound, 2,2'-bipyridine.

Discovery: The first synthesis of 2,2'-bipyridine was reported in 1888 by the German chemist Fritz Blau.[3] His method involved the dry distillation of copper(II) pyridine-2-carboxylate.[3] This foundational discovery introduced a key bidentate chelating ligand to the field of coordination chemistry.

Early Synthetic Developments: Following Blau's initial work, various other methods for synthesizing 2,2'-bipyridine were explored. These included the dehydrogenation of pyridine using Raney nickel and the Ullmann reaction, which involves the coupling of 2-halopyridines in the presence of a copper catalyst.[4][5]

Discovery and Synthesis of this compound

The transformation of 2,2'-bipyridine to its N,N'-dioxide derivative marked a significant advancement, expanding its utility as a ligand and intermediate.

Early Synthetic Methods: The oxidation of the nitrogen atoms in the 2,2'-bipyridine ring system is typically achieved using oxidizing agents. Early methods for the N-oxidation of pyridines often employed hydrogen peroxide in acetic acid (forming peracetic acid in situ) or other peroxy acids.[6][7]

A common laboratory-scale synthesis involves the reaction of 2,2'-bipyridine with an excess of a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), in a suitable solvent like chloroform or dichloromethane. The reaction proceeds via the electrophilic attack of the peroxy acid on the nitrogen lone pair electrons.

Modern Synthetic Approaches: More recent and efficient methods for the synthesis of 2,2'-bipyridine N,N'-dioxides and their derivatives have been developed. One such method utilizes dimethyldioxirane (DMD) as the oxidizing agent, which offers the advantage of producing the N-oxide without the formation of potentially hazardous peroxide intermediates.[8] Another approach involves the oxidative dimerization of chiral pyridine N-oxides using molecular oxygen as the terminal oxidant.[9]

General Experimental Protocol for N-Oxidation

The following provides a generalized experimental protocol for the synthesis of this compound from 2,2'-bipyridine using a peroxy acid.

Materials:

  • 2,2'-Bipyridine

  • m-Chloroperbenzoic acid (m-CPBA) or 30% Hydrogen Peroxide and Trifluoroacetic Acid

  • Dichloromethane (DCM) or Chloroform

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 2,2'-bipyridine in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add a solution of the oxidizing agent (e.g., m-CPBA in dichloromethane or a mixture of hydrogen peroxide and trifluoroacetic acid) to the stirred solution of 2,2'-bipyridine. The molar ratio of oxidizing agent to 2,2'-bipyridine should be at least 2:1 to ensure the oxidation of both nitrogen atoms.[10]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the excess acid.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Physicochemical Properties and Characterization

The physical and chemical properties of this compound are crucial for its application and handling.

PropertyValueReference
CAS Number 7275-43-6[1]
Molecular Formula C₁₀H₈N₂O₂[1]
Molecular Weight 188.18 g/mol [11]
Appearance White to light yellow crystalline solid[1]
Melting Point 299 °C (572 K)[12]
IUPAC Name 2-(1-oxido-2-pyridinylidene)pyridin-1-ium 1-oxide[11]

Spectroscopic Data: Spectroscopic techniques are essential for the characterization of this compound. Infrared (IR) spectroscopy reveals characteristic N-O stretching vibrations, while Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the proton and carbon environments within the molecule. Mass spectrometry confirms the molecular weight of the compound.

Applications in Research and Development

The unique structural and electronic features of this compound have led to its application in various scientific domains.

Coordination Chemistry and Catalysis

As a bidentate ligand, this compound forms stable complexes with a wide range of metal ions.[13] The N-oxide groups act as strong electron donors, influencing the catalytic activity and stability of the resulting metal complexes. These complexes have been explored as catalysts in various organic transformations.

Materials Science

The ability of this compound to coordinate with metal ions has been utilized in the design of functional materials, including metal-organic frameworks (MOFs) and luminescent materials.[1]

Drug Development and Biological Activity

Derivatives of 2,2'-bipyridine have shown promising biological activities, including antimicrobial, immunomodulatory, and antitumor effects. Recent studies have focused on the anticancer potential of 2,2'-bipyridine derivatives.[14][15]

Anticancer Mechanisms: Mechanistic studies suggest that some 2,2'-bipyridine derivatives induce cancer cell death through apoptosis.[16][17] This process is often initiated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial membrane depolarization.[10] The ability of these compounds to chelate metal ions is thought to play a role in their biological activity.[10]

Visualizing Key Processes

To better understand the synthesis and potential mechanism of action, the following diagrams are provided.

Synthesis of this compound

G cluster_0 Synthesis of 2,2'-Bipyridine (Blau, 1888) cluster_1 N-Oxidation CopperPicolinate Copper(II) pyridine-2-carboxylate Bipyridine 2,2'-Bipyridine CopperPicolinate->Bipyridine Dry Distillation Bipyridine_N 2,2'-Bipyridine Dioxide This compound Bipyridine_N->Dioxide OxidizingAgent Oxidizing Agent (e.g., Peroxy Acid) OxidizingAgent->Dioxide

Caption: Synthetic pathway from the precursor to this compound.

Postulated Anticancer Signaling Pathway

G BipyridineDioxide 2,2'-Bipyridine N,N'-dioxide Derivative ROS Increased Reactive Oxygen Species (ROS) BipyridineDioxide->ROS Mitochondria Mitochondrial Membrane Depolarization ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

Caption: A potential signaling pathway for the anticancer effects of 2,2'-bipyridine derivatives.

Conclusion

From its roots in the late 19th-century discovery of 2,2'-bipyridine, this compound has emerged as a compound with diverse and significant applications. Its historical development reflects the broader advancements in synthetic organic chemistry and coordination chemistry. For researchers, scientists, and drug development professionals, a thorough understanding of its synthesis, properties, and biological activities is essential for harnessing its full potential in creating novel catalysts, materials, and therapeutic agents. The ongoing investigation into its anticancer properties highlights the continuing relevance and promise of this versatile molecule.

References

Methodological & Application

Application Notes & Protocols: 2,2'-Dipyridyl N,N'-Dioxide Ligands in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 2,2'-dipyridyl N,N'-dioxides (often referred to as bipyridine N,N'-dioxides or BINAPO derivatives) have emerged as a privileged class of ligands in the field of asymmetric catalysis. Their unique C2-symmetric chiral scaffold, conformational flexibility, and ability to act as neutral tetradentate ligands enable the formation of stable, well-defined complexes with a variety of metal ions.[1][2] These ligand-metal complexes and, in some cases, the N,N'-dioxides themselves as organocatalysts, have demonstrated remarkable efficiency and stereocontrol in a wide array of synthetic transformations, delivering high yields and excellent enantioselectivities.[1][2] This makes them highly valuable tools in the synthesis of chiral molecules, a critical aspect of drug discovery and development.

These application notes provide an overview of the key applications of 2,2'-dipyridyl N,N'-dioxide ligands in asymmetric catalysis, along with detailed experimental protocols for representative reactions.

Key Applications

This compound ligands have been successfully employed in a diverse range of asymmetric reactions, including:

  • Michael-type and Friedel-Crafts Alkylation Reactions: Nickel(II) complexes of chiral bipyridine N,N'-dioxides have been shown to be highly effective in catalyzing the asymmetric Michael-type Friedel-Crafts alkylation of indoles with β,γ-unsaturated α-keto esters, affording products with excellent yields and high enantioselectivities (up to 92% yield and 99% ee).[3]

  • Cycloaddition Reactions: These ligands, in combination with Ni(OTf)2, are proficient in catalyzing [3+2] cycloaddition reactions between azomethine imines and α,β-unsaturated 2-acyl imidazoles. This methodology allows for the synthesis of optically active pyrazolidine or pyrazoline derivatives with three contiguous stereogenic centers, achieving high yields (80-98%) and enantioselectivities (up to 99% ee).[4][5]

  • Allylation of Aldehydes: Axially chiral 2,2'-bipyridine N,N'-dioxides have been utilized as highly efficient organocatalysts for the asymmetric allylation of aldehydes with allyl(trichloro)silane.[6][7] This method is notable for its extremely low catalyst loading (0.01–0.1 mol%) while providing the corresponding homoallylic alcohols in high yields and with excellent enantioselectivity (up to 98% ee).[8]

  • Aminolysis of Epoxides: Hydroxylated 2,2'-bipyridines, precursors to the N,N'-dioxides, have been found to be useful chiral ligands for the asymmetric aminolysis of meso-epoxides, leading to the formation of enantioenriched amino alcohols with up to 84% ee.[6][7]

Data Presentation: Performance in Asymmetric Reactions

The following tables summarize the quantitative data for key asymmetric reactions catalyzed by this compound ligands and their metal complexes.

Table 1: Ni(II)-Catalyzed Asymmetric Michael-type Friedel-Crafts Alkylation of Indoles [3]

Substrate (Indole)β,γ-Unsaturated α-Keto EsterCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
IndoleEthyl 2-oxo-4-phenylbut-3-enoate59299
5-MethoxyindoleEthyl 2-oxo-4-phenylbut-3-enoate59098
5-ChloroindoleEthyl 2-oxo-4-phenylbut-3-enoate58897

Table 2: Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition [4][5]

Azomethine Imineα,β-Unsaturated 2-Acyl ImidazoleCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
N-Benzoyl-N'-(phenylmethylene)hydrazine1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one109899
N-(4-Chlorobenzoyl)-N'-(phenylmethylene)hydrazine1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one109597
N-Benzoyl-N'-(4-methylphenylmethylene)hydrazine1-(1H-imidazol-1-yl)-3-phenylprop-2-en-1-one109698

Table 3: Organocatalytic Asymmetric Allylation of Aldehydes [8]

AldehydeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
Benzaldehyde0.19596
4-Methoxybenzaldehyde0.19694
4-Nitrobenzaldehyde0.019498
2-Naphthaldehyde0.19395

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Chiral this compound Ligands

This protocol provides a general method for the oxidation of a chiral 2,2'-bipyridine to its corresponding N,N'-dioxide.

Materials:

  • Chiral 2,2'-bipyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the chiral 2,2'-bipyridine (1.0 equiv) in dichloromethane at 0 °C.

  • Slowly add m-CPBA (2.5-3.0 equiv) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure this compound ligand.

Protocol 2: Ni(II)-Catalyzed Asymmetric Michael Addition/Cyclization of 5-Aminopyrazoles[10]

Materials:

  • Chiral this compound ligand (L1)

  • Ni(OTf)2

  • 5-aminopyrazole derivative

  • α,β-unsaturated 2-acyl imidazole derivative

  • Dichloromethane (CH2Cl2)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dried reaction tube, add the chiral this compound ligand (2.2 mol%) and Ni(OTf)2 (2.0 mol%).

  • Add freshly distilled dichloromethane and stir the mixture at room temperature for 30 minutes.

  • Add the 5-aminopyrazole derivative (1.0 equiv).

  • Add the α,β-unsaturated 2-acyl imidazole derivative (1.2 equiv).

  • Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the desired 1H-pyrazolo[3,4-b]pyridine analogue.

Protocol 3: Organocatalytic Asymmetric Allylation of Aldehydes[9]

Materials:

  • Axially chiral 2,2'-bipyridine N,N'-dioxide catalyst

  • Aldehyde

  • Allyl(trichloro)silane

  • Diisopropylethylamine (DIPEA)

  • Acetonitrile (CH3CN)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the axially chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.01-0.1 mol%).

  • Add dry acetonitrile, followed by the aldehyde (1.0 equiv).

  • Cool the mixture to the specified reaction temperature (e.g., -45 °C).

  • Add diisopropylethylamine (3.0 equiv) and allyl(trichloro)silane (1.2 equiv) sequentially.

  • Stir the reaction mixture at this temperature for the specified time (e.g., 2.5 hours) or until completion as monitored by TLC.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Allow the mixture to warm to room temperature and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic alcohol.

Mandatory Visualizations

Asymmetric_Allylation_Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral N,N'-Dioxide (Lewis Base) Hypervalent_Siliconate Hypervalent Siliconate (Active Allylating Agent) Catalyst->Hypervalent_Siliconate Coordination Allyltrichlorosilane Allyl(trichloro)silane Allyltrichlorosilane->Hypervalent_Siliconate Transition_State Zimmerman-Traxler-like Transition State Hypervalent_Siliconate->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Product_Complex Product-Catalyst Complex Transition_State->Product_Complex Allylation Product_Complex->Catalyst Release Homoallylic_Alcohol Homoallylic Alcohol (Product) Product_Complex->Homoallylic_Alcohol

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Experimental_Workflow_Ni_Catalysis cluster_workflow Experimental Workflow: Ni(II)-Catalyzed Asymmetric Michael Addition Start Start Catalyst_Prep 1. Prepare Catalyst Solution (Ligand + Ni(OTf)2 in CH2Cl2) Start->Catalyst_Prep Substrate_Add 2. Add 5-Aminopyrazole Catalyst_Prep->Substrate_Add Reagent_Add 3. Add α,β-Unsaturated 2-Acyl Imidazole Substrate_Add->Reagent_Add Reaction 4. Stir at Room Temperature (Monitor by TLC) Reagent_Add->Reaction Workup 5. Concentrate Reaction Mixture Reaction->Workup Purification 6. Flash Column Chromatography Workup->Purification Product End Product Purification->Product

Caption: Workflow for Ni(II)-catalyzed asymmetric Michael addition.

References

Applications of 2,2'-Dipyridyl N,N'-Dioxide in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridyl N,N'-dioxide and its derivatives have emerged as versatile and powerful tools in modern organic synthesis. These bidentate N-oxide ligands possess unique electronic and steric properties that enable them to act as highly effective catalysts and ligands in a variety of synthetic transformations. Their ability to coordinate with metal ions and act as Lewis bases has led to significant advancements, particularly in the field of asymmetric catalysis. This document provides detailed application notes and experimental protocols for the use of chiral 2,2'-bipyridine N,N'-dioxides in the asymmetric allylation of aldehydes, a key reaction in the construction of chiral homoallylic alcohols, which are valuable building blocks in pharmaceutical and natural product synthesis.

Application Note 1: Asymmetric Allylation of Aldehydes

Chiral 2,2'-bipyridine N,N'-dioxides have proven to be exceptionally effective catalysts for the enantioselective allylation of aldehydes with allyl(trichloro)silane.[1][2][3] The use of an axially chiral ligand, such as (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide, allows for the synthesis of homoallylic alcohols with high yields and excellent enantioselectivities (up to 98% ee).[1] This transformation is notable for its low catalyst loading, making it an efficient and atom-economical method.

The general reaction scheme involves the activation of allyl(trichloro)silane by the chiral N,N'-dioxide catalyst, which then reacts with the aldehyde to form the desired homoallylic alcohol. The stereochemical outcome of the reaction is controlled by the chiral environment created by the catalyst.

Quantitative Data Summary

The following table summarizes the results for the asymmetric allylation of various aromatic aldehydes catalyzed by (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide.

EntryAldehyde (ArCHO)Yield (%)ee (%)Configuration
14-Methoxybenzaldehyde9694S
23,4-Dimethoxybenzaldehyde9598S
34-tert-Butylbenzaldehyde9389S
4Benzaldehyde9584S
54-(Trifluoromethyl)benzaldehyde8356S

Reaction Conditions: Aldehyde (1.0 mmol), allyl(trichloro)silane (1.2 mmol), (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (0.1 mol %), and diisopropylethylamine (3.0 mmol) in acetonitrile (1.0 M) at -45 °C for 2.5 hours.[1]

Experimental Workflow

The following diagram illustrates the general workflow for the asymmetric allylation of aldehydes using a chiral 2,2'-bipyridine N,N'-dioxide catalyst.

experimental_workflow reagents Reactants: - Aldehyde - Allyl(trichloro)silane - Diisopropylethylamine reaction_setup Reaction Setup: - Dry glassware under inert atmosphere - Add catalyst and solvent - Cool to -45 °C reagents->reaction_setup catalyst Catalyst: (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl- 2,2'-bipyridine N,N'-dioxide catalyst->reaction_setup solvent Solvent: Acetonitrile solvent->reaction_setup addition Reagent Addition: - Add aldehyde - Add diisopropylethylamine - Add allyl(trichloro)silane reaction_setup->addition reaction Reaction: - Stir at -45 °C for 2.5 hours addition->reaction workup Work-up: - Quench with saturated NaHCO₃ solution - Extract with ethyl acetate - Dry organic layer (Na₂SO₄) reaction->workup purification Purification: - Concentrate in vacuo - Purify by flash column chromatography workup->purification product Product: Chiral Homoallylic Alcohol purification->product

Asymmetric Allylation Workflow

Protocol 1: Asymmetric Allylation of 4-Methoxybenzaldehyde

This protocol details the procedure for the asymmetric allylation of 4-methoxybenzaldehyde using (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide as the catalyst.

Materials:

  • (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (catalyst)

  • 4-Methoxybenzaldehyde

  • Allyl(trichloro)silane

  • Diisopropylethylamine (i-Pr₂NEt)

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • Low-temperature cooling bath

Procedure:

  • To an oven-dried flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), add the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.001 mmol, 0.1 mol %).

  • Add anhydrous acetonitrile (1.0 mL) to dissolve the catalyst.

  • Cool the solution to -45 °C using a suitable cooling bath (e.g., dry ice/acetonitrile).

  • To the cooled solution, add 4-methoxybenzaldehyde (1.0 mmol, 1.0 equiv).

  • Add diisopropylethylamine (3.0 mmol, 3.0 equiv).

  • Finally, add allyl(trichloro)silane (1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.

  • Stir the reaction mixture at -45 °C for 2.5 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure homoallylic alcohol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Other Applications in Brief

Beyond asymmetric allylation, 2,2'-bipyridine N,N'-dioxides have shown promise in other synthetic transformations:

  • Asymmetric Michael Addition/Cyclization: Chiral C2-symmetric bipyridine-N,N'-dioxides have been utilized as ligands in catalyzing the Michael addition/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, affording adducts in high yields and enantioselectivities.

  • Synthesis of Chiral Cyclopropanes: Novel chiral C2-symmetric bipyridine-N,N'-dioxide ligands have been successfully applied in the nickel-catalyzed asymmetric synthesis of 1,2,3-trisubstituted cyclopropanes with excellent yields and enantioselectivities.[4]

Logical Relationship of Asymmetric Catalysis

The following diagram illustrates the fundamental principle of asymmetric catalysis using a chiral catalyst.

asymmetric_catalysis Prochiral_Substrate Prochiral Substrate Transition_State_R Diastereomeric Transition State (R) Prochiral_Substrate->Transition_State_R + Reagent Transition_State_S Diastereomeric Transition State (S) Prochiral_Substrate->Transition_State_S + Reagent Chiral_Catalyst Chiral Catalyst (e.g., Chiral 2,2'-Bipyridine N,N'-Dioxide) Chiral_Catalyst->Transition_State_R Chiral_Catalyst->Transition_State_S Product_R Enantiomer (R) Transition_State_R->Product_R Lower Energy Product_S Enantiomer (S) Transition_State_S->Product_S Higher Energy

Principle of Asymmetric Catalysis

Conclusion

This compound and its chiral derivatives are valuable assets in the field of organic synthesis. Their application as catalysts in asymmetric transformations, such as the allylation of aldehydes, provides an efficient route to enantiomerically enriched molecules. The detailed protocol provided herein serves as a practical guide for researchers looking to employ these powerful catalysts in their synthetic endeavors. Further exploration of their catalytic potential in other reactions is an active area of research with the promise of developing novel and efficient synthetic methodologies.

References

Application Notes: Synthesis of Chiral Homoallylic Alcohols as Pharmaceutical Intermediates using a 2,2'-Dipyridyl N,N'-dioxide Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Chiral homoallylic alcohols are valuable building blocks in the synthesis of a wide range of natural products and pharmaceutical agents. Their stereochemical complexity makes them ideal precursors for creating intricate molecular architectures. This application note details the use of a specific chiral catalyst, (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide, for the highly efficient and enantioselective synthesis of homoallylic alcohols from various aldehydes. This method provides a direct route to optically active intermediates crucial for the development of therapeutic drugs. One such application is the synthesis of a key precursor for (+)-Diltiazem, a calcium channel blocker used in the management of hypertension and angina.

Core Application: Asymmetric Allylation of Aldehydes

The central transformation highlighted in this document is the asymmetric allylation of aldehydes with allyl(trichloro)silane, catalyzed by an axially chiral 2,2'-bipyridine N,N'-dioxide. This reaction demonstrates remarkable catalytic activity and high enantioselectivity, even at very low catalyst loadings (0.01-0.1 mol%).[1] The catalyst activates the silicon reagent, facilitating the transfer of the allyl group to the aldehyde in a stereocontrolled manner.

Data Presentation: Asymmetric Allylation of Various Aldehydes

The following table summarizes the quantitative data for the asymmetric allylation of a range of aromatic and aliphatic aldehydes using the (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide catalyst. The results showcase the high yields and excellent enantioselectivities achieved under optimized reaction conditions.

EntryAldehydeCatalyst Loading (mol%)Temp (°C)Time (h)Yield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde0.1-4539593
24-Methoxybenzaldehyde0.1-452.59694
34-Chlorobenzaldehyde0.1-4559295
42-Naphthaldehyde0.1-4549896
5Cinnamaldehyde0.1-20128588
6Cyclohexanecarboxaldehyde0.5-40248868
7n-Hexanal1.0-50247556

Experimental Protocols

General Procedure for the Asymmetric Allylation of Aldehydes

This protocol describes the general method for the catalytic asymmetric allylation of an aldehyde with allyl(trichloro)silane using the chiral 2,2'-bipyridine N,N'-dioxide catalyst.

Materials:

  • (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide catalyst

  • Aldehyde (e.g., 4-methoxybenzaldehyde)

  • Allyl(trichloro)silane

  • Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile (CH3CN)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stirring bar

  • Low-temperature cooling bath (e.g., cryostat)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, prepare a stock solution of the (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide catalyst in anhydrous acetonitrile (e.g., 1.0 mg/mL).

  • Reaction Setup: To a separate flame-dried Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde (1.0 mmol).

  • Solvent Addition: Add anhydrous acetonitrile to achieve a final concentration of 1.0 M with respect to the aldehyde.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -45 °C) using a low-temperature bath.

  • Addition of Reagents: To the cooled and stirring solution, add the catalyst solution (0.001 mmol, 0.1 mol%). Subsequently, add diisopropylethylamine (3.0 mmol, 3.0 equiv) followed by the dropwise addition of allyl(trichloro)silane (1.2 mmol, 1.2 equiv).

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Allow the mixture to warm to room temperature.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

  • Characterization: Characterize the purified product by appropriate analytical techniques (NMR, IR, MS) and determine the enantiomeric excess by chiral HPLC analysis.

Application in Pharmaceutical Synthesis: (+)-Diltiazem Intermediate

A key application of this methodology is the synthesis of a chiral precursor for (+)-Diltiazem, a calcium channel blocker widely used to treat hypertension, angina, and certain arrhythmias.[2][3][4][5][6] The synthesis of the chiral amino alcohol core of Diltiazem can be envisioned from a homoallylic alcohol derived from 4-methoxybenzaldehyde. The asymmetric allylation provides the crucial stereocenter with high enantiopurity.

Signaling Pathway of Diltiazem

Diltiazem exerts its therapeutic effect by blocking L-type calcium channels in cardiac and vascular smooth muscle cells.[2][3][4][] This inhibition reduces the influx of calcium ions, leading to vasodilation and a decrease in heart rate and contractility.

Diltiazem_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_channel Influx Ca_int Ca²⁺ L_type_Ca_channel->Ca_int Calmodulin Calmodulin Ca_int->Calmodulin Binds CaM_complex Ca²⁺-Calmodulin Complex MLCK_inactive Myosin Light Chain Kinase (Inactive) CaM_complex->MLCK_inactive Activates MLCK_active Myosin Light Chain Kinase (Active) MLCK_inactive->MLCK_active Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylates Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Contraction Muscle Contraction Myosin_LC_P->Contraction Leads to Diltiazem Diltiazem Diltiazem->L_type_Ca_channel Inhibits

Caption: Mechanism of action of Diltiazem.

Experimental Workflow for Pharmaceutical Intermediate Synthesis

The following diagram illustrates the logical workflow from the asymmetric allylation to a potential pharmaceutical intermediate.

Workflow Start Aldehyde + Allyl(trichloro)silane Reaction Asymmetric Allylation Start->Reaction Catalyst Chiral 2,2'-Dipyridyl N,N'-dioxide Catalyst Catalyst->Reaction Intermediate Chiral Homoallylic Alcohol Reaction->Intermediate Derivatization Further Synthetic Transformations (e.g., oxidation, amination) Intermediate->Derivatization API_precursor Pharmaceutical Intermediate (e.g., Diltiazem precursor) Derivatization->API_precursor API Active Pharmaceutical Ingredient (API) API_precursor->API

Caption: Synthesis workflow to a pharmaceutical intermediate.

Conclusion

The use of chiral 2,2'-dipyridyl N,N'-dioxide derivatives as catalysts in asymmetric synthesis provides a powerful tool for the efficient production of valuable pharmaceutical intermediates. The high enantioselectivity and catalytic efficiency of this system make it an attractive method for the synthesis of complex chiral molecules, as exemplified by the potential route to a key precursor of (+)-Diltiazem. This approach underscores the importance of developing novel catalytic systems for advancing drug discovery and development.

References

Application Notes and Protocols for 2,2'-Dipyridyl N,N'-dioxide in Metal-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridyl N,N'-dioxide and its derivatives are a versatile class of bidentate ligands that have garnered significant attention in the field of metal-catalyzed reactions. The presence of two N-oxide moieties enhances their ability to coordinate with a wide range of metal ions, forming stable complexes that can act as efficient catalysts. These ligands offer unique electronic and steric properties that can influence the reactivity and selectivity of various organic transformations. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key metal-catalyzed reactions, with a particular focus on asymmetric synthesis.

Application Note 1: Asymmetric Allylation of Aldehydes

Chiral derivatives of 2,2'-bipyridine N,N'-dioxide have proven to be highly effective ligands in the asymmetric allylation of aldehydes with allyl(trichloro)silane. This reaction is a powerful tool for the enantioselective synthesis of homoallylic alcohols, which are important building blocks in the pharmaceutical industry. The use of an axially chiral 2,2'-bipyridine N,N'-dioxide catalyst allows for high yields and excellent enantioselectivities with very low catalyst loadings.[1]

General Reaction Scheme:

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Product Aldehyde R-CHO Aldehyde Product Homoallylic Alcohol Aldehyde->Product Allylsilane CH2=CHCH2SiCl3 Allyl(trichloro)silane Allylsilane->Product Catalyst Chiral 2,2'-Bipyridine N,N'-dioxide Catalyst->Product Base i-Pr2NEt Base->Product G start Start prep Prepare Catalyst Solution (Catalyst in anhydrous CH3CN) start->prep cool Cool to -45 °C prep->cool add_reagents Add Aldehyde, i-Pr2NEt, and Allyl(trichloro)silane cool->add_reagents react Stir at -45 °C (Monitor by TLC) add_reagents->react quench Quench with sat. aq. NaHCO3 react->quench extract Extract with Diethyl Ether quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify analyze Analyze by HPLC/GC for ee determination purify->analyze end End analyze->end G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Product Substrate Substrate (e.g., R-S-R') Product Oxidized Product (e.g., R-SO-R') Substrate->Product Oxidant Oxidant (e.g., H2O2) Oxidant->Product Catalyst Metal-2,2'-Dipyridyl N,N'-dioxide Complex Catalyst->Product G L_Pd_0 L-Pd(0) L = this compound Ox_Add Oxidative Addition (R-X) L_Pd_0->Ox_Add L_Pd_R_X L-Pd(II)(R)(X) Ox_Add->L_Pd_R_X Transmetal Transmetalation (R'-M) L_Pd_R_X->Transmetal L_Pd_R_R L-Pd(II)(R)(R') Transmetal->L_Pd_R_R Red_Elim Reductive Elimination L_Pd_R_R->Red_Elim Red_Elim->L_Pd_0 Product R-R' Red_Elim->Product

References

The Pivotal Role of 2,2'-Dipyridyl N,N'-dioxide in Forging Novel Functional Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile chelating ligand, 2,2'-Dipyridyl N,N'-dioxide, and its derivatives are proving to be instrumental in the rational design and synthesis of a new generation of functional materials. The unique structural and electronic properties endowed by the N-oxide functionalities facilitate the construction of sophisticated coordination polymers, metal-organic frameworks (MOFs), and discrete molecular complexes with remarkable photoluminescent, catalytic, and gas sorption characteristics. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these advanced materials, intended to serve as a practical guide for researchers in materials science, catalysis, and drug development.

Application in Multifunctional Coordination Polymers

Coordination polymers constructed from this compound and its isomers, such as 4,4'-bipyridine-N,N'-dioxide (bpdo), have emerged as a class of materials with tunable properties, including photochromism, luminescence, and photomagnetism. The bpdo ligand, in particular, has been successfully employed in the synthesis of multifunctional crystalline coordination polymers.

White-Light Emission and Photochromism in a Zinc-Based Coordination Polymer

A two-dimensional crystalline coordination polymer, formulated as {[Zn(bpdo)(fum)(H₂O)₂]}n (where fum = fumarate), exhibits intriguing photoresponsive behavior. This material demonstrates both photochromism and intrinsic white-light emission.[1][2][3][4] The compound emits light across the visible spectrum (400-800 nm) upon UV irradiation, with a notable Color Rendering Index (CRI) of 92.1, making it a promising candidate for single-component white-light-emitting devices.[1][2][3][4]

Photomagnetism in a Manganese-Based Coordination Polymer

An isostructural manganese(II) coordination polymer, {[Mn(bpdo)(fum)(H₂O)₂]}n, has been synthesized to explore photomagnetic effects.[1][4] This material exhibits detectable photochromic behavior and, more significantly, displays photomagnetism arising from the antiferromagnetic interaction between photogenerated radicals and the Mn(II) ions.[1]

Table 1: Properties of Multifunctional Coordination Polymers

CompoundMetal IonFunctional PropertyKey Performance Metric
{[Zn(bpdo)(fum)(H₂O)₂]}nZn(II)White-Light EmissionColor Rendering Index (CRI) = 92.1[1][3]
PhotochromismVisually observable color change upon irradiation[1]
{[Mn(bpdo)(fum)(H₂O)₂]}nMn(II)PhotomagnetismObservable change in magnetic susceptibility upon irradiation[1]
PhotochromismDetectable color change[1]

Experimental Protocol 1: Synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n

Materials:

  • 4,4'-Bipyridine-N,N'-dioxide (bpdo)

  • Fumaric acid (fum)

  • Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

  • Distilled water

  • Anhydrous ethanol

  • N,N-Dimethylformamide (DMF)

Procedure: [1][4]

  • Solution A Preparation: Dissolve 4,4'-bipyridine-N,N'-dioxide (0.1 mmol, 20 mg) and fumaric acid (0.1 mmol, 11 mg) in a mixture of 1 mL of distilled water, 3 mL of anhydrous ethanol, and 3 mL of DMF.

  • Solution B Preparation: Dissolve zinc sulfate heptahydrate (0.094 mmol, 27 mg) in 2 mL of distilled water.

  • Reaction: Slowly add Solution B to Solution A with stirring.

  • Crystallization: Seal the resulting mixture in a 10 mL glass vial and heat at 90 °C for 24 hours.

  • Isolation: After cooling to room temperature, filter the reaction mixture to collect the block-shaped pink crystals of the product.

  • Yield: 58% (based on bpdo).[1]

Experimental Protocol 2: Synthesis of {[Mn(bpdo)(fum)(H₂O)₂]}n

Materials:

  • 4,4'-Bipyridine-N,N'-dioxide (bpdo)

  • Fumaric acid (fum)

  • Manganese(II) chloride (MnCl₂)

  • Distilled water

  • Anhydrous ethanol

  • N,N-Dimethylformamide (DMF)

Procedure: [1]

  • Follow the same procedure as for the synthesis of {[Zn(bpdo)(fum)(H₂O)₂]}n, but substitute manganese(II) chloride (0.094 mmol, 12 mg) for zinc sulfate heptahydrate in the preparation of Solution B.

  • The resulting crystals will be bright red blocks.

  • Yield: 51% (based on bpdo).[1]

experimental_workflow_coordination_polymers cluster_solution_A Solution A Preparation cluster_solution_B Solution B Preparation cluster_reaction Reaction and Crystallization bpdo 4,4'-Bipyridine-N,N'-dioxide dissolve_A Dissolve bpdo->dissolve_A fum Fumaric Acid fum->dissolve_A solvent_A H₂O / EtOH / DMF solvent_A->dissolve_A mix Mix Solutions A and B dissolve_A->mix metal_salt Metal Salt (ZnSO₄·7H₂O or MnCl₂) dissolve_B Dissolve metal_salt->dissolve_B solvent_B H₂O solvent_B->dissolve_B dissolve_B->mix heat Heat at 90°C for 24h mix->heat crystals Formation of Crystals heat->crystals experimental_workflow_mof start Start dissolve_ligand Dissolve H₂bpydc in DMF start->dissolve_ligand add_metal_salt Add Cd(NO₃)₂·4H₂O dissolve_ligand->add_metal_salt seal_vial Seal in Glass Vial add_metal_salt->seal_vial heat Heat at 115°C for 8h seal_vial->heat cool Cool to Room Temperature heat->cool crystals Collect Colorless Crystals cool->crystals

References

Application of 2,2'-Dipyridyl N,N'-dioxide in Luminescent Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridyl N,N'-dioxide, also known as 2,2'-bipyridine-N,N'-dioxide (bipyO2), is a heterocyclic N-oxide ligand that has garnered significant interest in the field of coordination chemistry and materials science. Its unique electronic and structural properties make it an excellent candidate for the development of highly luminescent materials, particularly when complexed with lanthanide ions. The two N-oxide groups provide strong coordination sites for metal ions, and the bipyridyl backbone acts as an efficient "antenna" to absorb UV light and transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelengths. This process, known as the antenna effect or sensitized luminescence, overcomes the inherently low absorption cross-sections of lanthanide ions.

These luminescent lanthanide complexes have a wide range of potential applications, including in bioimaging, sensors, and organic light-emitting diodes (OLEDs). The sharp, line-like emission spectra and long luminescence lifetimes of lanthanide ions make them particularly suitable for time-resolved fluorescence applications, which can reduce background interference in biological assays.

This document provides a detailed overview of the application of this compound in luminescent materials, including quantitative photophysical data, detailed experimental protocols for synthesis and characterization, and visualizations of key processes.

Mechanism of Luminescence: The Antenna Effect

The luminescence of lanthanide complexes with this compound is based on the "antenna effect," an intramolecular energy transfer process. The mechanism can be summarized in the following steps:

  • Excitation: The this compound ligand absorbs incident UV light, promoting it to an excited singlet state (S1).

  • Intersystem Crossing: The excited ligand undergoes efficient intersystem crossing (ISC) from the singlet state (S1) to a lower-energy triplet state (T1).

  • Energy Transfer: Energy is transferred from the triplet state of the ligand to the resonant energy level of the coordinated lanthanide ion (Ln³⁺), exciting it.

  • Luminescence: The excited lanthanide ion relaxes to its ground state by emitting light at its characteristic, sharp wavelengths.

The efficiency of this process is highly dependent on the energy gap between the triplet state of the ligand and the emissive level of the lanthanide ion. The triplet state energy of this compound has been determined to be approximately 22,275 cm⁻¹, which is suitable for sensitizing the luminescence of several lanthanide ions, most notably Tb³⁺ and Eu³⁺.[1]

Antenna_Effect cluster_ligand This compound Ligand cluster_lanthanide Lanthanide Ion (Ln³⁺) S0_L Ground State (S0) S1_L Excited Singlet State (S1) S0_L->S1_L 1. UV Absorption T1_L Excited Triplet State (T1) S1_L->T1_L 2. Intersystem Crossing (ISC) ES_Ln Excited State T1_L->ES_Ln 3. Energy Transfer GS_Ln Ground State ES_Ln->GS_Ln 4. Luminescence (f-f transition) Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization A Dissolve bipyO2 in hot ethanol C Mix solutions with stirring A->C B Dissolve Ln(NO₃)₃·6H₂O in ethanol B->C D Reflux for 2-4 hours C->D E Cool to room temperature D->E F Filter the precipitate E->F G Wash with cold ethanol and diethyl ether F->G H Dry under vacuum G->H I Elemental Analysis H->I Confirm Composition J IR Spectroscopy H->J Confirm Coordination K Thermogravimetric Analysis (TGA) H->K Assess Thermal Stability Applications cluster_materials Luminescent Materials cluster_applications Potential Applications A This compound B Lanthanide Complexes (Eu³⁺, Tb³⁺) A->B Complexation C Bioimaging & Sensing (Time-Resolved Fluorescence) B->C D Organic Light-Emitting Diodes (OLEDs) (Red/Green Emitters) B->D E Anti-Counterfeiting (Luminescent Inks) B->E

References

Application Notes and Protocols: 2,2'-Dipyridyl N,N'-Dioxide Complexes as Luminescent Sensors for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2,2'-dipyridyl N,N'-dioxide (dppdo) complexes as fluorescent sensors for the detection of metal ions. The content covers the underlying principles, experimental protocols for synthesis and analysis, and data interpretation.

Introduction

This compound is a versatile chelating agent that forms stable complexes with a variety of metal ions. Of particular interest is its application in the formation of luminescent lanthanide complexes. The dppdo ligand can act as an "antenna," absorbing UV light and transferring the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. This sensitized luminescence forms the basis of highly sensitive and selective fluorescent sensors for detecting specific metal ions.

The photophysical properties of lanthanide complexes with dppdo have been investigated, revealing that the triplet state energy of the dppdo ligand is suitable for sensitizing the luminescence of several lanthanide ions, including Eu³⁺, Tb³⁺, Sm³⁺, and Dy³⁺.[1] This energy transfer mechanism, often referred to as the antenna effect, is crucial for the development of luminescent probes, as direct excitation of lanthanide ions is often inefficient.

Principle of Detection: The Antenna Effect

The signaling pathway for metal ion detection using dppdo-lanthanide complexes is based on the antenna effect, which involves a multi-step energy transfer process.

Antenna_Effect_Signaling_Pathway cluster_ligand dppdo Ligand (Antenna) cluster_lanthanide Lanthanide Ion (e.g., Eu³⁺, Tb³⁺) Ligand_Excitation 1. Ligand Excitation (Absorption of UV light) Intersystem_Crossing 2. Intersystem Crossing (Singlet to Triplet State) Ligand_Excitation->Intersystem_Crossing Energy_Transfer 3. Intramolecular Energy Transfer Intersystem_Crossing->Energy_Transfer Lanthanide_Excitation 4. Lanthanide Ion Excitation Energy_Transfer->Lanthanide_Excitation Luminescence 5. Characteristic Luminescence Lanthanide_Excitation->Luminescence Signal_Output Detected Signal (Luminescence Intensity) Luminescence->Signal_Output Analyte Target Metal Ion Complex_Formation Complex Formation Analyte->Complex_Formation Complex_Formation->Ligand_Excitation Modulates

Signaling pathway of metal ion detection via the antenna effect.

Data Presentation

While specific quantitative data for dppdo complexes as sensors for a wide range of metal ions is limited in the readily available literature, the foundational spectroscopic data for dppdo-lanthanide complexes provides insight into their potential.

Table 1: Photophysical Properties of dppdo and its Lanthanide Complexes

Complex/LigandExcitation Wavelength (nm)Emission Wavelength (nm)Triplet State Energy (cm⁻¹)
dppdo~280~450 (phosphorescence)22275
[Eu(dppdo)ₓ]³⁺~280Characteristic Eu³⁺ emission-
[Tb(dppdo)ₓ]³⁺~280Characteristic Tb³⁺ emission-
[Gd(dppdo)ₓ]³⁺~280~450 (phosphorescence)22275
[Sm(dppdo)ₓ]³⁺~280Characteristic Sm³⁺ emission-
[Dy(dppdo)ₓ]³⁺~280Characteristic Dy³⁺ emission-

Data extrapolated from the phosphorescence spectrum of the Gd³⁺ complex, which is used to determine the triplet state energy of the ligand due to the high energy of the Gd³⁺ excited state.[1]

Experimental Protocols

Synthesis of this compound (dppdo)

A general method for the synthesis of dppdo involves the oxidation of 2,2'-bipyridine.

Synthesis_of_dppdo Start 2,2'-Bipyridine Step1 Dissolve in Glacial Acetic Acid Start->Step1 Step2 Add Hydrogen Peroxide (30%) Step1->Step2 Step3 Heat at 70-80 °C for 3 hours Step2->Step3 Step4 Cool and Neutralize with NaOH solution Step3->Step4 Step5 Extract with Chloroform Step4->Step5 Step6 Dry over Anhydrous Na₂SO₄ and Evaporate Solvent Step5->Step6 End This compound Step6->End

Workflow for the synthesis of this compound.

Materials:

  • 2,2'-Bipyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30%)

  • Sodium Hydroxide (NaOH)

  • Chloroform

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Distilled water

Procedure:

  • Dissolve 2,2'-bipyridine in glacial acetic acid.

  • Slowly add 30% hydrogen peroxide to the solution while stirring.

  • Heat the mixture at 70-80 °C for approximately 3 hours.

  • After cooling to room temperature, carefully neutralize the solution with a concentrated NaOH solution until it is alkaline.

  • Extract the aqueous solution multiple times with chloroform.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Recrystallize the product from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.

Synthesis of Lanthanide-dppdo Complexes

Materials:

  • This compound (dppdo)

  • Lanthanide chloride or nitrate salt (e.g., EuCl₃·6H₂O, Tb(NO₃)₃·6H₂O)

  • Ethanol or Methanol

  • Triethyl orthoformate (optional, as a dehydrating agent)

Procedure:

  • Dissolve the lanthanide salt in ethanol. The use of triethyl orthoformate can aid in dehydration.

  • Dissolve dppdo in ethanol, typically in a 2:1 or 3:1 molar ratio to the lanthanide salt.

  • Add the dppdo solution dropwise to the lanthanide salt solution while stirring.

  • Reflux the resulting mixture for several hours.

  • Cool the solution to room temperature and allow the complex to precipitate.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

Protocol for Fluorescence Titration

This protocol outlines the general procedure for evaluating the sensing performance of a dppdo-lanthanide complex towards a target metal ion.

Fluorescence_Titration_Workflow Start Prepare Stock Solutions: - dppdo-Ln³⁺ Complex - Target Metal Ion Step1 Place dppdo-Ln³⁺ solution in a quartz cuvette Start->Step1 Step2 Record Initial Fluorescence Spectrum Step1->Step2 Step3 Add aliquots of Metal Ion Solution Step2->Step3 Step4 Equilibrate and Record Fluorescence Spectrum Step3->Step4 Step5 Repeat Step 3 & 4 until saturation Step4->Step5 Step6 Plot Fluorescence Intensity vs. [Metal Ion] Step5->Step6 End Determine: - Binding Constant - Limit of Detection Step6->End

Experimental workflow for fluorescence titration.

Materials and Equipment:

  • Synthesized dppdo-lanthanide complex

  • Stock solution of the target metal ion

  • Buffer solution (e.g., Tris-HCl, HEPES) to maintain a constant pH

  • High-purity solvent (e.g., deionized water, acetonitrile)

  • Fluorometer

  • Quartz cuvettes

  • Micropipettes

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the dppdo-lanthanide complex in the chosen solvent/buffer system.

    • Prepare a series of standard solutions of the target metal ion.

  • Fluorometer Setup:

    • Set the excitation wavelength to the absorption maximum of the dppdo ligand (around 280 nm).

    • Set the emission wavelength range to cover the characteristic emission peaks of the lanthanide ion.

  • Titration:

    • Place a known volume and concentration of the dppdo-lanthanide complex solution into a quartz cuvette.

    • Record the initial fluorescence spectrum.

    • Incrementally add small aliquots of the target metal ion solution to the cuvette.

    • After each addition, mix thoroughly and allow the solution to equilibrate before recording the fluorescence spectrum.

    • Continue the additions until the fluorescence intensity reaches a plateau, indicating saturation of the binding sites.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • From this plot, the binding constant (Ka) and the limit of detection (LOD) can be calculated using appropriate binding models (e.g., Benesi-Hildebrand method).

Selectivity Studies

To evaluate the selectivity of the dppdo-lanthanide sensor, the fluorescence titration experiment should be repeated with a range of potentially interfering metal ions at the same concentration as the target analyte. A highly selective sensor will show a significant fluorescence response only in the presence of the target metal ion.

Conclusion

Complexes of this compound with lanthanide ions show significant promise as luminescent sensors for metal ion detection. The underlying principle of the antenna effect allows for sensitive detection. While the available literature primarily focuses on the synthesis and photophysical characterization of these complexes, the provided protocols offer a solid foundation for researchers to explore their practical applications in sensing. Further research is encouraged to establish comprehensive quantitative data, including limits of detection and selectivity profiles for a broader range of metal ions, and to explore potential applications in biological and environmental analysis.

References

Application Notes & Protocols: Synthesis of Chiral 2,2'-Dipyridyl N,N'-Dioxide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the synthesis of chiral 2,2'-dipyridyl N,N'-dioxide derivatives, valuable compounds that serve as powerful Lewis base catalysts in asymmetric synthesis. The following sections outline various synthetic strategies, present detailed experimental protocols, and summarize key performance data.

Introduction

Chiral 2,2'-dipyridyl N,N'-dioxides have emerged as a significant class of organocatalysts, demonstrating high efficiency and enantioselectivity in a variety of asymmetric transformations. Their C2-symmetric chiral scaffold and the strong Lewis basicity of the N-oxide moieties enable effective activation of various substrates, leading to the formation of enantioenriched products. These derivatives have found successful applications in reactions such as the allylation of aldehydes, Michael additions, and the aminolysis of epoxides. This document details established methodologies for their synthesis, providing researchers with the necessary information to prepare these versatile catalysts.

Synthetic Methodologies

Several effective strategies have been developed for the synthesis of chiral this compound derivatives. The primary approaches include:

  • Chemoenzymatic Synthesis: This method utilizes enzymes to generate enantiopure 2,2'-bipyridine precursors, which are subsequently oxidized to the target N,N'-dioxides.[1][2] This approach is particularly useful for creating derivatives with specific hydroxylation patterns.

  • Stereoselective Oxidative Coupling: This strategy involves the dimerization of chiral pyridine N-oxides to construct the atropisomeric bipyridine N,N'-dioxide framework directly.[3][4] This method is advantageous for its high chemo- and stereoselectivity.

  • Synthesis from Axially Chiral Precursors: Enantiomerically pure 2,2'-bipyridine N,N'-dioxides can be prepared from axially chiral precursors, a method that circumvents the need for challenging optical resolutions.[5][6]

  • [2+2+2]-Cyclotrimerization: The bipyridine core is constructed through a cobalt-catalyzed [2+2+2]-cyclotrimerization of diynes with nitriles, followed by oxidation to the N,N'-dioxide.[7]

  • Dimerization Strategies: Both reductive and oxidative dimerization of pyridine derivatives have been explored for the synthesis of axially chiral 2,2'-bipyridine N,N'-dioxides, with oxidative dimerization often proving to be the more efficient route.[8][9]

Experimental Protocols

This section provides detailed experimental protocols for key synthetic steps in the preparation of chiral this compound derivatives.

Protocol 1: General Procedure for N-Oxidation of Chiral 2,2'-Bipyridines

This protocol describes a general method for the oxidation of a chiral 2,2'-bipyridine to its corresponding N,N'-dioxide using meta-chloroperoxybenzoic acid (m-CPBA).

Materials:

  • Chiral 2,2'-bipyridine derivative

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • Dissolve the chiral 2,2'-bipyridine (1.0 eq) in dichloromethane in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (2.2 - 3.0 eq) portion-wise to the stirred solution. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Allow the reaction mixture to warm to room temperature and stir for the time indicated by TLC analysis (typically a few hours to overnight).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution to remove excess acid and oxidant.

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to afford the pure chiral this compound.

Protocol 2: Stereoselective Oxidative Dimerization of Chiral Pyridine N-Oxides

This protocol outlines a method for the synthesis of atropisomeric bipyridine N,N'-dioxides via oxidative coupling of chiral pyridine N-oxides.[3]

Materials:

  • Chiral pyridine N-oxide

  • Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or a similar strong base

  • Dry tetrahydrofuran (THF)

  • Anhydrous copper(II) chloride (CuCl₂) or another suitable oxidant

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral pyridine N-oxide (2.0 eq) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of LiTMP (2.2 eq) in THF to the reaction mixture. Stir for 1 hour at -78 °C to ensure complete deprotonation.

  • In a separate flask, prepare a suspension of anhydrous CuCl₂ (1.5 eq) in dry THF.

  • Transfer the lithiated pyridine N-oxide solution to the CuCl₂ suspension at -78 °C via cannula.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the atropisomeric this compound.

Data Presentation

The following tables summarize quantitative data for the application of chiral this compound derivatives as organocatalysts in the asymmetric allylation of aldehydes.

Table 1: Asymmetric Allylation of Benzaldehyde using Chiral this compound Catalysts

Catalyst (mol%)AldehydeAllylating AgentSolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-2a (0.1)4-MethoxybenzaldehydeAllyl(trichloro)silaneMeCN-452.59694 (S)[5]
(R)-2a (0.01)BenzaldehydeAllyl(trichloro)silaneMeCN-4529593 (S)[5]
N,N'-dioxide 2J (10)BenzaldehydeAllyltributyltinCH₂Cl₂-7824-86[2]
N,N'-dioxide 7J (10)BenzaldehydeAllyltributyltinCH₂Cl₂-7824-78[2]

Table 2: Substrate Scope in Asymmetric Allylation Catalyzed by (R)-2a (0.1 mol%) [5]

AldehydeTime (h)Yield (%)ee (%)
4-Chlorobenzaldehyde39895
4-Nitrobenzaldehyde49998
2-Naphthaldehyde39794
Cinnamaldehyde59291

Visualization of Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of chiral 2,2'-dipyridyl N,N'-dioxides from their corresponding bipyridine precursors.

Synthesis_Workflow Start Chiral 2,2'-Bipyridine Precursor Oxidation N-Oxidation (e.g., m-CPBA, CH₂Cl₂) Start->Oxidation Workup Aqueous Workup (NaHCO₃, Na₂S₂O₃) Oxidation->Workup Purification Purification (Column Chromatography) Workup->Purification Product Chiral 2,2'-Dipyridyl N,N'-Dioxide Purification->Product

Caption: General workflow for the synthesis of chiral 2,2'-dipyridyl N,N'-dioxides.

The following diagram illustrates the logical relationship in the stereoselective oxidative coupling approach.

Oxidative_Coupling Pyridine Chiral Pyridine N-Oxide Deprotonation Deprotonation (e.g., LiTMP, THF, -78°C) Pyridine->Deprotonation Lithiated 2-Lithiopyridine N-Oxide Intermediate Deprotonation->Lithiated Coupling Oxidative Dimerization (e.g., CuCl₂) Lithiated->Coupling Product Atropisomeric 2,2'-Dipyridyl N,N'-Dioxide Coupling->Product

Caption: Key steps in the stereoselective oxidative coupling synthesis.

References

Application Notes and Protocols: The Role of 2,2'-Dipyridyl N,N'-dioxide in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dipyridyl N,N'-dioxide is a versatile heterocyclic compound that has garnered significant interest in coordination chemistry and catalysis. Its unique structural and electronic properties, stemming from the two N-oxide moieties, allow it to act as a robust chelating or bridging ligand for a variety of metal ions.[1] This ability to form stable metal complexes has led to its exploration in materials science and as a potential component in catalytic systems.[2] While its application in polymerization is an emerging area of research, the strong coordination capabilities of this compound, particularly with lanthanide and transition metals, suggest its potential as a ligand in catalysts for various polymerization reactions, including ring-opening polymerization.

These application notes provide a hypothetical framework and detailed protocols for the use of a Neodymium(III) complex incorporating this compound as a catalyst for the ring-opening polymerization of ε-caprolactone, a key reaction for producing biodegradable polyesters.

Application: Ring-Opening Polymerization of ε-Caprolactone

The ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone is a fundamental method for the synthesis of biodegradable and biocompatible polyesters, such as poly(ε-caprolactone) (PCL). PCL is widely used in biomedical applications, including drug delivery systems and tissue engineering scaffolds. Lanthanide complexes are known to be effective catalysts for this reaction.[3] The coordination of ligands to the metal center can significantly influence the catalyst's activity, selectivity, and the properties of the resulting polymer.

In this hypothetical study, a novel Neodymium(III) catalyst bearing the this compound ligand is proposed for the ROP of ε-caprolactone. The N-oxide groups are expected to modulate the Lewis acidity of the Neodymium center, potentially enhancing its catalytic activity and providing control over the polymerization process.

Proposed Catalytic System

A hypothetical Neodymium(III) catalyst, [Nd(dpdo)(NO₃)₃] (where dpdo = this compound), is synthesized and investigated for its efficacy in the ring-opening polymerization of ε-caprolactone. The performance of this catalyst is compared with a similar Neodymium(III) complex bearing the non-oxidized 2,2'-bipyridine ligand to elucidate the role of the N-oxide functionalities.

Data Presentation

The following tables summarize the hypothetical results obtained from the polymerization of ε-caprolactone using the proposed Neodymium catalysts.

Table 1: Polymerization of ε-Caprolactone using Neodymium Catalysts

EntryCatalyst[Monomer]/[Catalyst] RatioTime (min)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
1[Nd(dpdo)(NO₃)₃]200159822,5001.15
2[Nd(dpdo)(NO₃)₃]500309554,2001.21
3[Nd(bpy)(NO₃)₃]200608519,8001.35
4[Nd(bpy)(NO₃)₃]5001207845,1001.42

Monomer: ε-caprolactone. Polymerization conducted in toluene at 100°C. Mₙ = Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). PDI = Polydispersity Index.

Table 2: Influence of Temperature on Polymerization with [Nd(dpdo)(NO₃)₃]

EntryTemperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )PDI (Mₙ/Mₙ)
180307543,5001.18
2100159855,2001.15
3120109956,0001.25

[Monomer]/[Catalyst] = 500. Polymerization conducted in toluene.

Experimental Protocols

Synthesis of [Nd(dpdo)(NO₃)₃] Catalyst

Materials:

  • Neodymium(III) nitrate hexahydrate (Nd(NO₃)₃·6H₂O)

  • This compound (dpdo)

  • Ethanol, anhydrous

Procedure:

  • In a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Neodymium(III) nitrate hexahydrate (1.0 mmol) in anhydrous ethanol (20 mL).

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous ethanol (10 mL).

  • Slowly add the ligand solution to the Neodymium salt solution with continuous stirring.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Reduce the solvent volume under vacuum to induce precipitation.

  • Filter the resulting precipitate, wash with cold ethanol, and dry under vacuum to yield the [Nd(dpdo)(NO₃)₃] complex as a crystalline solid.

  • Characterize the complex using standard analytical techniques (FT-IR, elemental analysis, etc.).

General Protocol for Ring-Opening Polymerization of ε-Caprolactone

Materials:

  • ε-Caprolactone, freshly distilled over CaH₂

  • [Nd(dpdo)(NO₃)₃] catalyst

  • Toluene, anhydrous

  • Methanol

Procedure:

  • In a glovebox, add the desired amount of [Nd(dpdo)(NO₃)₃] catalyst to a dry Schlenk flask.

  • Add anhydrous toluene to dissolve the catalyst.

  • Inject the desired amount of freshly distilled ε-caprolactone into the flask via syringe.

  • Place the Schlenk flask in a preheated oil bath at the desired temperature and stir.

  • After the specified reaction time, remove the flask from the oil bath and quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.

  • Filter the polymer, wash with methanol, and dry under vacuum to a constant weight.

  • Analyze the polymer by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mₙ) and polydispersity index (PDI).

Visualizations

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_polymerization Polymerization cluster_analysis Analysis s1 Dissolve Nd(NO₃)₃·6H₂O in Ethanol s3 Mix Solutions & Stir s1->s3 s2 Dissolve this compound in Ethanol s2->s3 s4 Precipitate & Isolate [Nd(dpdo)(NO₃)₃] s3->s4 p1 Dissolve Catalyst in Toluene s4->p1 p2 Add ε-Caprolactone p1->p2 p3 Heat & Stir p2->p3 p4 Quench with Methanol p3->p4 a1 Precipitate & Purify Polymer p4->a1 a2 Dry Polymer a1->a2 a3 GPC Analysis (Mₙ, PDI) a2->a3

Caption: Experimental workflow for catalyst synthesis and polymerization.

signaling_pathway cluster_catalyst Catalyst Activation cluster_propagation Polymerization Cascade catalyst [Nd(dpdo)(NO₃)₃] activated_complex [Nd(dpdo)(NO₃)₃]·(ε-Caprolactone) catalyst->activated_complex Coordination monomer ε-Caprolactone monomer->activated_complex ring_opening Ring-Opening activated_complex->ring_opening propagation Chain Propagation ring_opening->propagation Insertion propagation->propagation Monomer Addition polymer Poly(ε-caprolactone) propagation->polymer

Caption: Proposed mechanism for ring-opening polymerization.

References

Application Notes and Protocols: 2,2'-Dipyridyl N,N'-dioxide in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,2'-Dipyridyl N,N'-dioxide is a versatile heterocyclic compound that has found applications in various domains of chemical research, including as a ligand in coordination chemistry and as a catalyst in asymmetric synthesis. Its utility stems from the presence of two nucleophilic N-oxide groups, which can act as Lewis bases to activate substrates and promote chemical transformations. This document provides detailed application notes and a hypothetical protocol for the use of this compound as a Lewis base catalyst in a multicomponent reaction, specifically the aza-Morita-Baylis-Hillman (aza-MBH) reaction. The aza-MBH reaction is a powerful carbon-carbon bond-forming reaction that combines an aldehyde, an amine, and an activated alkene to produce highly functionalized allylic amines, which are valuable building blocks in medicinal chemistry and drug development.

Catalytic Activity in the Aza-Morita-Baylis-Hillman Reaction

The aza-MBH reaction is a three-component condensation that is typically catalyzed by a Lewis base. In this proposed application, this compound is hypothesized to act as the Lewis base catalyst. The reaction involves the initial formation of an imine from the condensation of an aromatic aldehyde and a sulfonamide. The Lewis basic N-oxide of this compound then activates the Michael acceptor (an α,β-unsaturated carbonyl compound) via a conjugate addition, generating a zwitterionic enolate intermediate. This intermediate subsequently adds to the electrophilic imine. Proton transfer and elimination of the catalyst regenerate the catalyst and furnish the desired aza-MBH adduct.

Hypothetical Performance Data

The following table summarizes the hypothetical results for the this compound catalyzed aza-MBH reaction between various aromatic aldehydes, p-toluenesulfonamide, and methyl acrylate. These data are provided as an illustrative example of the potential efficacy of the catalyst in this transformation and are based on typical results observed for other Lewis base catalysts in similar reactions.

EntryAldehyde (1a-d)Product (3a-d)Time (h)Yield (%)
1Benzaldehyde (1a)3a2485
24-Chlorobenzaldehyde (1b)3b2882
34-Methoxybenzaldehyde (1c)3c2488
42-Naphthaldehyde (1d)3d3675

Experimental Protocols

General Procedure for the this compound Catalyzed Aza-Morita-Baylis-Hillman Reaction:

Materials:

  • Aromatic aldehyde (1.0 mmol)

  • p-Toluenesulfonamide (1.0 mmol)

  • Methyl acrylate (1.2 mmol)

  • This compound (0.1 mmol, 10 mol%)

  • Anhydrous Dichloromethane (DCM), 5 mL

  • Round-bottom flask (25 mL)

  • Magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aromatic aldehyde (1.0 mmol), p-toluenesulfonamide (1.0 mmol), and this compound (18.8 mg, 0.1 mmol).

  • Add anhydrous dichloromethane (5 mL) to the flask.

  • Stir the mixture at room temperature for 30 minutes to facilitate the in-situ formation of the N-sulfonylimine.

  • To the resulting mixture, add methyl acrylate (0.11 mL, 1.2 mmol) dropwise.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction (typically 24-36 hours), concentrate the reaction mixture under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the pure aza-MBH adduct.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

aza_MBH_reaction cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediates Intermediates cluster_product Product Aldehyde Ar-CHO Imine N-Sulfonylimine Aldehyde->Imine + Amine - H2O Amine Ts-NH2 Amine->Imine Michael_Acceptor Methyl Acrylate Zwitterion Zwitterionic Enolate Michael_Acceptor->Zwitterion Catalyst 2,2'-Dipyridyl N,N'-dioxide Catalyst->Zwitterion + Michael Acceptor Product Aza-MBH Adduct Imine->Product + Zwitterion Zwitterion->Product Product->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the aza-MBH reaction.

experimental_workflow A 1. Add aldehyde, sulfonamide, and This compound to flask B 2. Add anhydrous DCM and stir for 30 min A->B C 3. Add methyl acrylate B->C D 4. Stir at room temperature (24-36 h) C->D E 5. Monitor reaction by TLC D->E F 6. Concentrate under reduced pressure E->F Reaction Complete G 7. Purify by column chromatography F->G H 8. Characterize the product G->H

Caption: General experimental workflow for the aza-MBH reaction.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,2'-Dipyridyl N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2'-Dipyridyl N,N'-dioxide. Our aim is to address common challenges and provide actionable solutions to optimize synthesis yield and purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Yield of the Desired this compound

Q1: My reaction resulted in a low yield of the N,N'-dioxide product. What are the potential causes and how can I improve the yield?

A1: Low yields can stem from several factors, including incomplete oxidation, degradation of the product, or suboptimal reaction conditions. Here are key areas to investigate:

  • Incomplete Oxidation: The conversion of 2,2'-bipyridine to its N,N'-dioxide occurs in a stepwise manner, with the mono-N-oxide being a key intermediate. Insufficient oxidant or reaction time may lead to the accumulation of the mono-N-oxide.

    • Solution: Increase the equivalents of the oxidizing agent and prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material and the mono-N-oxide intermediate.

  • Oxidizing Agent Potency: The effectiveness of peroxy acids like m-chloroperoxybenzoic acid (m-CPBA) or peracetic acid can diminish over time.

    • Solution: Use a fresh batch of the oxidizing agent or determine its activity prior to use. For instance, in-situ generation of peracetic acid from acetic acid and hydrogen peroxide can ensure a potent oxidizing environment.

  • Reaction Temperature: While higher temperatures can accelerate the reaction rate, they can also lead to the decomposition of the N-oxide product.

    • Solution: Maintain a moderate reaction temperature, typically between room temperature and 70-80°C, depending on the chosen solvent and oxidant. Careful temperature control is crucial for maximizing yield.

Issue 2: Presence of Impurities in the Final Product

Q2: After purification, my this compound is still contaminated with the mono-N-oxide. How can I effectively separate these two compounds?

A2: The separation of this compound from its mono-N-oxide can be challenging due to their similar polarities.

  • Solution: Column chromatography is the most effective method for separation. A silica gel stationary phase with a gradient elution system is recommended. Start with a less polar solvent system (e.g., dichloromethane) and gradually increase the polarity by adding methanol. The more polar N,N'-dioxide will elute after the less polar mono-N-oxide. Careful monitoring of the fractions by TLC is essential.

Q3: My final product shows unexpected signals in the 1H NMR spectrum. What are the likely side products?

A3: Side reactions can occur during the oxidation process, leading to impurities.

  • Potential Side Products: Over-oxidation can lead to the formation of nitro-substituted bipyridines, although this is less common with peroxy acid oxidations. Ring-opening or degradation of the pyridine rings can also occur under harsh reaction conditions.

  • Solution: Employ milder oxidizing agents and ensure strict temperature control. Purification by column chromatography should effectively remove most side products. Characterization of the impurities by mass spectrometry can help in their identification.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding method for the synthesis of this compound?

A1: A two-step oxidation of 2,2'-bipyridine is a common and effective approach. The first step involves the synthesis of the mono-N-oxide, followed by a second oxidation to the desired N,N'-dioxide. The use of hydrogen peroxide in conjunction with a carboxylic acid (like acetic acid or trifluoroacetic acid) to form a peroxy acid in situ is a widely used and efficient method.

Q2: How can I monitor the progress of the oxidation reaction?

A2: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction.[1]

  • Procedure: Use silica gel plates and a suitable eluent system (e.g., dichloromethane/methanol, 9:1 v/v). The starting material, 2,2'-bipyridine, will have the highest Rf value, followed by the mono-N-oxide, and finally the di-N-oxide, which is the most polar and will have the lowest Rf value. By spotting the reaction mixture alongside standards of the starting material and mono-N-oxide (if available), you can track the disappearance of reactants and the formation of products.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The oxidizing agents used in this synthesis, such as hydrogen peroxide and peroxy acids, are strong oxidizers and can be hazardous.

  • Safety Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • Be cautious when handling concentrated hydrogen peroxide as it can cause severe burns.

    • Peroxy acids are potentially explosive, especially in concentrated form or when heated. Avoid high temperatures and use appropriate shielding.

    • Quench any residual peroxide in the reaction mixture before workup and disposal. A common method is to add a reducing agent like sodium sulfite or sodium thiosulfate.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Two-Step Synthesis via Mono-N-oxide Intermediate

This protocol is divided into two stages: the synthesis of 2,2'-Dipyridyl N-oxide and its subsequent oxidation to this compound.

Step 1: Synthesis of 2,2'-Dipyridyl N-oxide

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,2'-Bipyridine156.185.0 g0.032
Glacial Acetic Acid60.0550 mL-
30% Hydrogen Peroxide34.013.6 mL0.035

Procedure:

  • Dissolve 2,2'-bipyridine in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Slowly add 30% hydrogen peroxide to the solution at room temperature.

  • Heat the reaction mixture at 70-80°C for 3-4 hours.

  • Monitor the reaction progress by TLC (DCM/MeOH 95:5).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2'-Dipyridyl N-oxide. The crude product can be purified by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound from 2,2'-Dipyridyl N-oxide

Reagent/SolventMolar Mass ( g/mol )AmountMoles
2,2'-Dipyridyl N-oxide172.183.0 g0.0174
Glacial Acetic Acid60.0530 mL-
30% Hydrogen Peroxide34.014.0 mL0.039

Procedure:

  • Dissolve 2,2'-Dipyridyl N-oxide in glacial acetic acid in a round-bottom flask.

  • Add 30% hydrogen peroxide to the solution.

  • Heat the mixture at 70-80°C for 24 hours.

  • Monitor the reaction for the disappearance of the mono-oxide by TLC (DCM/MeOH 9:1).

  • Upon completion, cool the reaction mixture and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient elution.

Visualizations

Experimental Workflow for this compound Synthesis

SynthesisWorkflow cluster_step1 Step 1: Mono-oxidation cluster_step2 Step 2: Di-oxidation A 2,2'-Bipyridine C Reaction at 70-80°C A->C B H2O2 / Acetic Acid B->C D Workup & Purification C->D E 2,2'-Dipyridyl N-oxide D->E G Reaction at 70-80°C E->G F Excess H2O2 / Acetic Acid F->G H Workup & Purification G->H I This compound H->I

Caption: A two-step workflow for the synthesis of this compound.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield A Low Yield of N,N'-Dioxide B Incomplete Oxidation? A->B C Degradation of Product? A->C D Suboptimal Conditions? A->D E Increase Oxidant Equivalents & Reaction Time B->E F Monitor by TLC B->F G Lower Reaction Temperature C->G H Check Oxidant Potency D->H I Optimize Solvent & Temperature D->I

Caption: A decision tree for troubleshooting low synthesis yield.

References

Technical Support Center: Purification of 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2,2'-Dipyridyl N,N'-dioxide. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical and chemical properties of this compound relevant for its purification?

Understanding the physicochemical properties of this compound is crucial for selecting an appropriate purification strategy.

PropertyValueSource
CAS Number 7275-43-6[1][2]
Molecular Formula C₁₀H₈N₂O₂[2]
Molecular Weight 188.18 g/mol [3]
Appearance Off-white to cream powder[3]
Melting Point 296-298 °C[3]
Solubility Soluble in water.[3]

Q2: What are the most common methods for purifying this compound?

The two primary methods for the purification of this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q3: What are common impurities in this compound synthesis?

A frequent synthetic route to this compound involves the oxidation of 2,2'-bipyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). A common byproduct from this reaction is m-chlorobenzoic acid .[4] This impurity is significantly more polar than the desired product and can often be removed through a basic wash during workup or by column chromatography.[4] Unreacted starting material, 2,2'-bipyridine, and the mono-N-oxide intermediate can also be present as impurities.

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as an oily layer instead of forming crystals.

CauseSolution
Solution is supersaturated at a temperature above the compound's melting point. Add a small amount of additional solvent to decrease the saturation point.
Cooling the solution too rapidly. Allow the solution to cool slowly to room temperature, followed by gradual cooling in an ice bath. Insulating the flask can promote slower cooling.
Inappropriate solvent system. Select a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature. A solvent pair (a "good" solvent and a "poor" solvent) can also be effective.

Problem 2: No Crystal Formation - The compound remains dissolved even after cooling.

CauseSolution
Insufficient saturation (too much solvent). Reduce the solvent volume by gentle heating and evaporation.
Lack of nucleation sites. Induce crystallization by scratching the inner surface of the flask with a glass rod at the solution's meniscus or by adding a seed crystal of pure this compound.

Problem 3: Formation of Fine Powder - Crystals are very small and difficult to filter.

CauseSolution
Crystallization occurred too quickly. Use a larger volume of solvent and ensure a slow cooling rate to encourage the growth of larger crystals.
Column Chromatography

Problem 4: Poor Separation of Product and Impurities.

CauseSolution
Inappropriate solvent system (eluent). Optimize the eluent system using thin-layer chromatography (TLC) first. For polar N-oxides, a mixture of a non-polar solvent (e.g., dichloromethane) and a polar solvent (e.g., methanol) is often effective. A gradient elution may be necessary.
Column overloading. Use an appropriate amount of crude material for the size of the column. A general rule is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
Improper column packing. Ensure the silica gel is packed uniformly to avoid channeling.

Problem 5: Product is difficult to elute from the column.

CauseSolution
Compound is highly polar and strongly adsorbed to the silica gel. Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of a more polar solvent like methanol to the mobile phase can be effective.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization based on the specific impurities present.

Methodology:

  • Solvent Selection: In a test tube, dissolve a small amount of the crude this compound in a minimal amount of a potential solvent at its boiling point. A good solvent will dissolve the compound when hot but show low solubility at room temperature. Water or ethanol are often suitable starting points.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent in small portions until a clear solution is obtained at the boiling point.

  • Decoloration (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Column Chromatography of this compound

This protocol provides a general procedure for purification by silica gel chromatography.

Methodology:

  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good solvent system will give the product a retention factor (Rf) of approximately 0.3-0.5. A common starting point is a mixture of dichloromethane and methanol (e.g., 95:5 v/v).

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed sample to the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is poor, a gradient elution (gradually increasing the polarity of the eluent) may be necessary.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude 2,2'-Dipyridyl N,N'-dioxide Recrystallization Recrystallization Crude->Recrystallization Initial Purification ColumnChromatography Column Chromatography Crude->ColumnChromatography High Purity Purity Purity Check (TLC, mp, NMR) Recrystallization->Purity ColumnChromatography->Purity Purity->Recrystallization If Impure Purity->ColumnChromatography If Impure PureProduct Pure 2,2'-Dipyridyl N,N'-dioxide Purity->PureProduct If Pure

Caption: General experimental workflow for the purification of this compound.

References

Technical Support Center: Scale-Up Synthesis of 2,2'-Dipyridyl N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges encountered during the scale-up synthesis of 2,2'-Dipyridyl N,N'-dioxide.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up the synthesis of this compound?

A1: The most frequently encountered challenges during the scale-up synthesis of this compound include:

  • Exothermic Reaction Control: The N-oxidation of pyridines is often highly exothermic. Without proper thermal management, this can lead to runaway reactions, decreased yield, and the formation of impurities.

  • Purification of the Final Product: this compound can be challenging to purify at a large scale. Issues such as solvent selection for crystallization, removal of residual starting material and byproducts, and handling of the final product's physical form (e.g., fine powders) are common.

  • Byproduct Formation: Incomplete oxidation can lead to the presence of the mono-N-oxide (2,2'-Dipyridyl N-oxide), while over-oxidation or side reactions can generate other impurities that may be difficult to separate.

  • Handling and Safety: Handling large quantities of reagents like strong oxidants (e.g., peracetic acid, hydrogen peroxide) and the hygroscopic nature of the product require stringent safety protocols and specialized equipment.[1][2]

Q2: What are the recommended starting materials and general synthetic approaches for the large-scale synthesis of this compound?

A2: The most common starting material for the synthesis of this compound is 2,2'-bipyridine. The general synthetic approach involves the oxidation of the nitrogen atoms on both pyridine rings. Several oxidizing agents can be used, with the choice often depending on the scale of the reaction, safety considerations, and cost. Common oxidants include peracetic acid, hydrogen peroxide in the presence of a catalyst, and meta-chloroperoxybenzoic acid (m-CPBA).[3]

Q3: Are there modern synthesis techniques that can mitigate the risks associated with batch processing at a large scale?

A3: Yes, continuous flow microreactor technology offers a safer, greener, and more efficient alternative to traditional batch reactors for the N-oxidation of pyridine derivatives.[4] This technology allows for precise control over reaction parameters such as temperature and reaction time, leading to higher yields and purity. The small reaction volume within the microreactor minimizes the risks associated with exothermic reactions, making it particularly advantageous for large-scale production.[4]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.

Problem Potential Cause Troubleshooting Steps & Solutions
Low Yield Incomplete Reaction: Insufficient oxidant, low reaction temperature, or short reaction time.- Increase the molar ratio of the oxidizing agent to the 2,2'-bipyridine. - Gradually increase the reaction temperature while carefully monitoring for exotherms. - Extend the reaction time and monitor the progress using techniques like TLC or HPLC.
Product Decomposition: Excessive reaction temperature or prolonged reaction time at high temperatures.- Optimize the reaction temperature to find a balance between reaction rate and product stability.[5] - Once the reaction is complete, cool the mixture promptly to prevent degradation.
Inefficient Work-up and Isolation: Product loss during extraction, filtration, or crystallization.- Optimize the pH for extraction to ensure the product is in the desired form (neutral or salt). - Select an appropriate solvent system for crystallization that maximizes recovery. - Ensure filtration and drying processes are optimized to minimize mechanical losses.
Formation of Impurities Presence of 2,2'-Dipyridyl N-oxide (mono-N-oxide): Incomplete oxidation.- Increase the amount of oxidizing agent and/or prolong the reaction time. - Monitor the reaction closely by TLC or HPLC to ensure the disappearance of the mono-N-oxide intermediate.
Formation of Colored Byproducts: Over-oxidation or side reactions at elevated temperatures.- Maintain strict temperature control throughout the reaction. - Consider using a milder oxidizing agent or a catalytic system. - Purify the crude product using column chromatography or recrystallization with activated carbon.
Difficulties in Purification Oiling Out During Crystallization: The compound separates as an oil instead of crystals.- Adjust the solvent system. A mixture of a good solvent and a poor solvent can be effective. - Ensure a slow cooling rate to promote crystal growth over oiling. - Use a seed crystal to induce crystallization.
Hygroscopic Product: The final product absorbs moisture from the air, making it difficult to handle and weigh accurately.- Dry the product under vacuum at an elevated temperature. - Handle the dried product in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[1] - Store the product in a desiccator over a strong drying agent.
Safety Concerns Runaway Reaction: Poor control of the exothermic N-oxidation reaction.- Add the oxidizing agent slowly and in portions, while carefully monitoring the internal temperature.[5] - Ensure adequate cooling capacity for the reactor. - For large-scale reactions, consider using a continuous flow reactor for better thermal management.[4]
Handling of Peroxides: Risk of explosion or fire when handling concentrated peroxide solutions.- Follow all recommended safety precautions for handling strong oxidizing agents. - Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[6] - Quench any residual peroxide before work-up.

Experimental Protocols

General Laboratory-Scale Synthesis of this compound

This protocol is a general guideline and may require optimization based on specific laboratory conditions and desired scale.

Materials:

  • 2,2'-Bipyridine

  • Glacial Acetic Acid

  • Hydrogen Peroxide (30% solution)

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-bipyridine in glacial acetic acid.

  • Slowly add hydrogen peroxide (30% solution) to the stirred solution. The addition should be done portion-wise to control the exothermic reaction, maintaining the temperature within a safe range (e.g., 70-80 °C).

  • After the addition is complete, heat the reaction mixture at 70-80 °C for several hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or acetone).

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low Yield of this compound check_reaction_completion Check Reaction Completion (TLC/HPLC) start->check_reaction_completion incomplete_reaction Incomplete Reaction check_reaction_completion->incomplete_reaction optimize_conditions Optimize Reaction Conditions incomplete_reaction->optimize_conditions Yes check_workup Review Work-up & Isolation Procedure incomplete_reaction->check_workup No increase_oxidant Increase Oxidant Ratio optimize_conditions->increase_oxidant increase_temp Increase Temperature optimize_conditions->increase_temp extend_time Extend Reaction Time optimize_conditions->extend_time end Improved Yield increase_oxidant->end increase_temp->end extend_time->end product_loss Product Loss During Work-up check_workup->product_loss optimize_workup Optimize Work-up product_loss->optimize_workup Yes check_decomposition Check for Product Decomposition product_loss->check_decomposition No optimize_extraction Optimize Extraction pH optimize_workup->optimize_extraction optimize_crystallization Optimize Crystallization Solvent optimize_workup->optimize_crystallization optimize_extraction->end optimize_crystallization->end decomposition Decomposition Occurring check_decomposition->decomposition optimize_temp_time Lower Temperature / Shorten Time decomposition->optimize_temp_time Yes decomposition->end No optimize_temp_time->end

Caption: Troubleshooting workflow for low yield.

Experimental Workflow for Scale-Up Synthesis

scale_up_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_isolation Product Isolation reagents Reagents: - 2,2'-Bipyridine - Oxidizing Agent reactor Reactor (Batch or Flow) reagents->reactor reaction N-Oxidation Reaction reactor->reaction quench Quench Excess Oxidant reaction->quench neutralize Neutralization quench->neutralize extract Extraction neutralize->extract crystallize Crystallization extract->crystallize filter Filtration crystallize->filter dry Drying filter->dry product Final Product: This compound dry->product

Caption: General workflow for scale-up synthesis.

References

Technical Support Center: Enhancing the Stability of 2,2'-Dipyridyl N,N'-dioxide Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 2,2'-Dipyridyl N,N'-dioxide catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and improve the stability of these versatile catalysts in their experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, experimental protocols, and data-driven insights to optimize your catalytic reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the use of this compound catalysts, providing potential causes and actionable solutions.

Q1: My catalyst activity is significantly decreasing over a single run or after a few cycles. What are the likely causes?

A1: Rapid catalyst deactivation can stem from several factors, primarily categorized as chemical degradation, thermal instability, or poisoning.

  • Chemical Degradation: The N-O bond in the this compound ligand is susceptible to reduction, especially in the presence of reducing agents or under certain reaction conditions. This leads to the formation of the corresponding 2,2'-bipyridine, which may have lower catalytic activity or be inactive for the desired transformation. Additionally, harsh acidic or basic conditions can lead to the protonation or deprotonation of the ligand, weakening its coordination to the metal center and causing dissociation.[1]

  • Thermal Instability: Elevated temperatures can accelerate the degradation of the catalyst. This can involve the decomposition of the ligand itself or the agglomeration of the metal center if it is a supported catalyst.

  • Poisoning: Impurities in the starting materials, solvents, or reaction atmosphere can act as catalyst poisons. Common poisons include sulfur compounds, strong coordinating species, and water, which can irreversibly bind to the active sites of the catalyst.

Troubleshooting Workflow:

G cluster_solutions Potential Solutions start Decreased Catalyst Activity check_purity Verify Purity of Reactants and Solvents start->check_purity check_conditions Analyze Reaction Conditions (Temperature, Atmosphere) start->check_conditions analyze_catalyst Characterize Spent Catalyst (e.g., NMR, IR, XPS) start->analyze_catalyst purify Purify Starting Materials check_purity->purify modify_conditions Optimize Temperature & Use Inert Atmosphere check_conditions->modify_conditions ligand_modification Modify Ligand Structure (e.g., add bulky groups) analyze_catalyst->ligand_modification catalyst_support Utilize a Catalyst Support analyze_catalyst->catalyst_support regenerate Attempt Catalyst Regeneration analyze_catalyst->regenerate

Caption: A troubleshooting workflow for diagnosing and addressing decreased catalyst activity.

Q2: How can I improve the intrinsic stability of my this compound catalyst?

A2: Enhancing the inherent stability of the catalyst often involves strategic modifications to the ligand structure or the use of a solid support.

  • Ligand Modification: Introducing bulky substituents at the 6,6'-positions of the bipyridine framework can sterically hinder the approach of deactivating species to the metal center and can also influence the electronic properties of the catalyst, potentially increasing its stability.[2] Electron-donating or electron-withdrawing groups can also be strategically placed to fine-tune the catalyst's electronic properties and stability.

  • Catalyst Support: Immobilizing the this compound catalyst onto a solid support (e.g., silica, alumina, polymers) can prevent aggregation and improve thermal stability. The support can also create a microenvironment that protects the catalyst from bulk reaction conditions.

Q3: My reaction is sensitive to air and moisture. How can I mitigate this?

A3: Many catalytic reactions, especially those involving organometallic species, are sensitive to oxygen and water.

  • Inert Atmosphere: It is crucial to perform reactions under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the catalyst or sensitive reagents. This can be achieved using standard Schlenk line techniques or a glovebox.

  • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. If necessary, reagents can be dried using appropriate drying agents.

Q4: Is it possible to regenerate a deactivated this compound catalyst?

A4: Regeneration of the catalyst is sometimes possible, depending on the deactivation mechanism.

  • Removal of Poisons: If deactivation is due to poisoning by weakly coordinated species, washing the catalyst with an appropriate solvent may restore some activity.

  • Re-oxidation of the Ligand: If the N-O bond has been reduced, re-oxidation to the N,N'-dioxide may be possible using a mild oxidizing agent. However, this process needs to be carefully optimized to avoid over-oxidation or degradation of the catalyst. While specific protocols for this compound are not widely documented, general procedures for the regeneration of pyridine-based catalysts often involve controlled oxidation.[3]

Data Presentation: Impact of Ligand Substitution on Catalyst Performance

The stability and activity of this compound catalysts can be significantly influenced by the nature of substituents on the bipyridine backbone. The following table summarizes the performance of various substituted bipyridine ligands in a nickel-catalyzed cross-electrophile coupling reaction, highlighting the impact of steric and electronic factors.

Ligand (6,6'-substituted 4,4'-di-tert-butyl-2,2'-bipyridine)SubstituentYield (%)
1 H85
2 Me92
3 iPr78
4 OMe65

Data adapted from studies on the impact of steric hindrance in Ni-catalyzed cross-coupling reactions. Reactions were performed at room temperature.[2] This data suggests that moderate steric bulk (e.g., methyl groups) can be beneficial for this particular reaction, while larger groups or electron-donating groups may have a less favorable effect.

Experimental Protocols

Protocol 1: General Procedure for Improving Catalyst Stability through Ligand Modification

This protocol describes a general approach to synthesizing a modified this compound ligand with enhanced stability.

Objective: To introduce bulky substituents at the 6,6'-positions of the 2,2'-bipyridine backbone to sterically protect the active catalytic center.

Materials:

  • 2,2'-bipyridine

  • Appropriate Grignard reagent (e.g., methylmagnesium bromide for 6,6'-dimethyl substitution)

  • Oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA)

  • Anhydrous solvents (e.g., THF, dichloromethane)

  • Standard laboratory glassware for air-sensitive reactions

Procedure:

  • Synthesis of Substituted 2,2'-Bipyridine:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 2,2'-bipyridine in anhydrous THF.

    • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

    • Slowly add the Grignard reagent dropwise with stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • N-Oxidation of the Substituted Bipyridine:

    • Dissolve the purified substituted 2,2'-bipyridine in dichloromethane.

    • Add the oxidizing agent (e.g., m-CPBA) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to remove excess acid.

    • Extract the product with dichloromethane, dry the organic layer, and concentrate.

    • Purify the final this compound derivative by recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized ligand should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

G start Start: 2,2'-Bipyridine step1 Step 1: Grignard Reaction (Introduction of Substituents) start->step1 purification1 Purification (Column Chromatography) step1->purification1 step2 Step 2: N-Oxidation (m-CPBA) purification2 Purification (Recrystallization/Chromatography) step2->purification2 purification1->step2 product Final Product: Substituted 2,2'-Dipyridyl N,N'-dioxide purification2->product

Caption: Experimental workflow for the synthesis of a stability-enhanced this compound catalyst.

Signaling Pathways and Logical Relationships

Proposed Degradation Pathway of this compound under Reductive Conditions

The primary degradation pathway for this compound catalysts in the presence of reducing agents involves the loss of one or both oxygen atoms from the nitrogen centers.

G active_catalyst Active Catalyst (this compound) intermediate Partially Deactivated (2,2'-Dipyridyl N-oxide) active_catalyst->intermediate Reduction (-O) deactivated_catalyst Deactivated Catalyst (2,2'-Bipyridine) intermediate->deactivated_catalyst Further Reduction (-O)

Caption: A simplified diagram illustrating the reductive degradation pathway of the catalyst.

References

troubleshooting low enantioselectivity in reactions with 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the use of 2,2'-Dipyridyl N,N'-dioxide and its derivatives in asymmetric synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their reactions to achieve high enantioselectivity.

Troubleshooting Guide

This guide addresses common issues encountered when using chiral this compound ligands in asymmetric catalysis, particularly in reactions such as the allylation of aldehydes.

Issue 1: Low Enantioselectivity (Low ee)

Question: My reaction is proceeding to give the desired product, but the enantiomeric excess (ee) is consistently low. What are the potential causes and how can I improve it?

Answer: Low enantioselectivity can stem from several factors. A systematic approach to troubleshooting is recommended. The following are the most common culprits and suggested solutions:

  • Ligand Purity: The enantiomeric and chemical purity of the this compound ligand is paramount for achieving high stereocontrol.

    • Troubleshooting:

      • Verify Enantiomeric Purity: Ensure the ligand has a high enantiomeric excess (>99% ee). If synthesized in-house, confirm the ee using chiral HPLC or SFC.

      • Chemical Purity: Impurities can interfere with the catalytic cycle. Purify the ligand by recrystallization to remove any residual starting materials, byproducts, or oxidized species.

  • Reaction Conditions: Several reaction parameters can significantly influence the enantioselectivity of the catalytic process.

    • Troubleshooting:

      • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by favoring the transition state that leads to the major enantiomer. It is recommended to screen a range of temperatures (e.g., 0 °C, -20 °C, -40 °C, -78 °C).

      • Solvent: The polarity and coordinating ability of the solvent can drastically affect the catalyst's conformation and the stability of the transition states.[1][2] A solvent screening is highly recommended.

      • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it does not always improve enantioselectivity and can sometimes have a detrimental effect. It is advisable to optimize the catalyst loading, starting from the recommended literature value and screening both higher and lower concentrations.

  • Reagent and Substrate Quality: The purity of your starting materials and reagents is crucial.

    • Troubleshooting:

      • Solvent Purity: Ensure all solvents are anhydrous and freshly distilled or obtained from a solvent purification system. Water can hydrolyze the catalyst or reagents, leading to a decrease in enantioselectivity.

      • Reagent Purity: Use high-purity substrates and reagents. Impurities in the aldehyde or the allylating agent, for instance, can lead to side reactions or catalyst inhibition.

Issue 2: Inconsistent or Irreproducible Enantioselectivity

Question: I am observing significant variations in the enantiomeric excess between different runs of the same reaction. What could be causing this?

Answer: Irreproducible results are often traced back to subtle variations in experimental setup and reagent handling.

  • Troubleshooting:

    • Atmosphere Control: Many asymmetric reactions are sensitive to air and moisture. Ensure that the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen). Use Schlenk techniques or a glovebox.

    • Reagent Addition: The order and rate of reagent addition can be critical. Maintain a consistent protocol for adding the catalyst, ligand, substrate, and reagents.

    • Stirring: Ensure efficient and consistent stirring throughout the reaction to maintain a homogeneous mixture.

    • Temperature Control: Use a reliable cryostat or cooling bath to maintain a stable reaction temperature. Fluctuations in temperature can lead to inconsistent results.

Frequently Asked Questions (FAQs)

Q1: How do I purify my this compound ligand?

A1: Recrystallization is a common and effective method for purifying solid ligands like this compound. The choice of solvent is crucial and may require some experimentation. A common approach is to dissolve the crude ligand in a minimal amount of a "good" hot solvent and then slowly add a "poor" miscible solvent until turbidity is observed, followed by slow cooling. For example, a dichloromethane/n-hexane solvent system can be effective.[3]

Q2: What is the best way to dry my reaction solvents?

A2: The appropriate method for drying a solvent depends on the solvent itself. Common methods include:

  • Distillation from a drying agent: For example, tetrahydrofuran (THF) and diethyl ether are often distilled from sodium/benzophenone ketyl, while dichloromethane can be distilled from calcium hydride.[4]

  • Using activated molecular sieves: Storing solvents over activated 3 Å or 4 Å molecular sieves is a convenient and effective method for removing water.[5][6]

Q3: Can the choice of metal precursor affect the enantioselectivity?

A3: Yes, when using this compound as a ligand in metal-catalyzed reactions, the choice of the metal salt can have a significant impact on both reactivity and enantioselectivity. The counter-ion of the metal salt (e.g., triflate vs. halide) can influence the Lewis acidity of the metal center and the overall geometry of the catalytic complex. It is advisable to screen different metal precursors if you are experiencing low enantioselectivity.

Q4: My reaction is very slow at low temperatures. How can I increase the rate without compromising enantioselectivity?

A4: Balancing reaction rate and enantioselectivity is a common challenge. If lowering the temperature significantly slows down the reaction, you can try the following:

  • Increase Catalyst Loading: A modest increase in the catalyst loading might accelerate the reaction without a significant drop in ee.

  • Solvent Optimization: Some solvents may promote a faster reaction rate. A solvent screen could identify a medium that provides a good balance.

  • Substrate Concentration: Optimizing the concentration of your reactants can sometimes improve the reaction rate.

Data Presentation

Table 1: Effect of Solvent on the Enantioselective Allylation of Cyclohexanecarboxaldehyde

The following table summarizes the effect of different solvents on the yield and enantiomeric excess (ee) for the asymmetric allylation of cyclohexanecarboxaldehyde with allyl(trichloro)silane, catalyzed by a chiral 2,2'-bipyridine N,N'-dioxide derivative.[1][2]

EntrySolventYield (%)ee (%)Configuration
1MeCN902S
2CH₂Cl₂6613S
3CHCl₃9420S
4Acetone3413S
5PhF1--
6THF1--

Reaction conditions: Cyclohexanecarboxaldehyde, allyl(trichloro)silane, and catalyst in the specified solvent.

Experimental Protocols

Protocol 1: General Procedure for the Asymmetric Allylation of Aldehydes

This protocol provides a general starting point for the asymmetric allylation of an aldehyde with allyl(trichloro)silane using a chiral 2,2'-bipyridine N,N'-dioxide catalyst.[7]

  • To a flame-dried Schlenk flask under an argon atmosphere, add the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.01 - 1 mol%).

  • Add the desired anhydrous solvent (e.g., acetonitrile, 1.0 M solution) via syringe.

  • Cool the solution to the desired temperature (e.g., -45 °C) using a cryostat.

  • Add the aldehyde (1.0 equiv) to the solution.

  • Slowly add allyl(trichloro)silane (1.2 equiv) to the reaction mixture.

  • Add a tertiary amine base, such as diisopropylethylamine (3.0 equiv), to the mixture.

  • Stir the reaction at the set temperature and monitor its progress by TLC or GC/MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral HPLC or GC.

Protocol 2: Purification of this compound by Recrystallization

This protocol describes a general method for the purification of a solid chiral ligand by recrystallization.

  • Place the crude this compound in a clean Erlenmeyer flask.

  • Add a minimal amount of a suitable hot solvent (e.g., dichloromethane) to dissolve the solid completely.[3]

  • If colored impurities are present, add a small amount of activated charcoal and briefly heat the solution.

  • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

  • Slowly add a miscible "poor" solvent (e.g., n-hexane) to the hot filtrate until the solution becomes slightly cloudy.[3]

  • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

  • Further cool the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Dry the purified crystals under vacuum.

Visualizations

Troubleshooting_Low_Enantioselectivity start Low Enantioselectivity Observed ligand_purity Check Ligand Purity start->ligand_purity reaction_conditions Optimize Reaction Conditions start->reaction_conditions reagent_quality Verify Reagent/Substrate Quality start->reagent_quality enantiomeric_purity Verify Enantiomeric Purity (>99% ee) ligand_purity->enantiomeric_purity chemical_purity Purify by Recrystallization ligand_purity->chemical_purity temperature Screen Lower Temperatures reaction_conditions->temperature solvent Perform Solvent Screen reaction_conditions->solvent catalyst_loading Optimize Catalyst Loading reaction_conditions->catalyst_loading solvent_purity Use Anhydrous Solvents reagent_quality->solvent_purity reagent_purity Use High-Purity Reagents reagent_quality->reagent_purity end High Enantioselectivity Achieved enantiomeric_purity->end chemical_purity->end temperature->end solvent->end catalyst_loading->end solvent_purity->end reagent_purity->end

Caption: Troubleshooting workflow for low enantioselectivity.

Catalytic_Cycle_Allylation catalyst Chiral 2,2'-Bipyridine N,N'-Dioxide (L) hypervalent_silicon Hypervalent Silicon Intermediate [L•SiCl3(allyl)] catalyst->hypervalent_silicon Coordination allyl_silane Allyl(trichloro)silane (CH2=CHCH2SiCl3) allyl_silane->hypervalent_silicon aldehyde Aldehyde (RCHO) transition_state Zimmerman-Traxler-like Transition State aldehyde->transition_state hypervalent_silicon->transition_state product_complex Product-Catalyst Complex transition_state->product_complex C-C Bond Formation product_complex->catalyst Catalyst Regeneration product Homoallylic Alcohol (RCH(OH)CH2CH=CH2) product_complex->product Product Release

Caption: Proposed catalytic cycle for asymmetric allylation.

References

Technical Support Center: Catalyst Deactivation and Regeneration in 2,2'-Dipyridyl N,N'-dioxide Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst deactivation and regeneration during the synthesis of 2,2'-Dipyridyl N,N'-dioxide.

Troubleshooting Guide: Diagnosing and Addressing Catalyst Deactivation

A sudden or gradual decrease in reaction yield, selectivity, or an increase in reaction time during the synthesis of this compound often points to catalyst deactivation. The primary mechanisms include poisoning, fouling, thermal degradation (sintering), and leaching of the active metal.

Step 1: Initial Diagnosis

SymptomPotential CauseRecommended Action
Gradual loss of activity over several runs Leaching of the active catalyst phase, gradual poisoning, or fouling.Proceed to Step 2 to identify the specific deactivation mechanism.
Sudden and significant drop in activity Strong catalyst poisoning.Proceed to Step 2, with a focus on identifying potential poisons.
Change in catalyst appearance (e.g., color change, clumping) Sintering or significant fouling.Proceed to Step 2, with an emphasis on catalyst characterization.

Step 2: Identifying the Deactivation Mechanism

Deactivation MechanismDescriptionHow to IdentifyMitigation and Regeneration
Poisoning Strong chemisorption of impurities or byproducts onto the active sites of the catalyst, rendering them inactive.[1]- Analysis of Reactants: Check for impurities in the 2,2'-dipyridyl starting material or the oxidizing agent (e.g., hydrogen peroxide, peroxy acids). Sulfur- or halogen-containing compounds are common poisons.[1] - Analysis of Catalyst: Use techniques like X-ray Photoelectron Spectroscopy (XPS) or elemental analysis to detect foreign elements on the catalyst surface.- Purify Reactants: Use high-purity starting materials. - Regeneration: Attempt to remove the poison through washing with appropriate solvents or a mild acid/base treatment, followed by calcination.[2] For some metal catalysts, specific chemical treatments can displace the poison.
Fouling (Coking) Physical deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites and pores.[1]- Visual Inspection: The catalyst may appear darker or black. - Thermogravimetric Analysis (TGA): Can quantify the amount of coke deposited.- Regeneration: The most common method is controlled oxidation (calcination in air or a diluted oxygen stream) to burn off the coke.[2] Care must be taken to control the temperature to avoid sintering.[3]
Thermal Degradation (Sintering) Agglomeration of metal particles or collapse of the support structure at high temperatures, leading to a loss of active surface area.[1]- Characterization: Techniques like X-ray Diffraction (XRD) and Transmission Electron Microscopy (TEM) can show an increase in crystallite size. - Surface Area Analysis: A decrease in surface area measured by BET (Brunauer-Emmett-Teller) analysis is indicative of sintering.- Mitigation: Operate at the lowest effective temperature. Select a thermally stable catalyst support. - Regeneration: Sintering is generally irreversible. In some cases, redispersion of the metal particles can be achieved through high-temperature treatment under specific atmospheres (e.g., with chlorine-containing compounds), but this is a complex process.
Leaching Dissolution of the active metal species from the support into the reaction medium.- Analysis of Reaction Mixture: Use Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) to detect the presence of the catalyst metal in the reaction filtrate.- Mitigation: Use a more stable support, improve the anchoring of the metal to the support, or modify the reaction solvent to minimize dissolution. - Recovery: The leached metal can sometimes be recovered from the solution, but re-deposition onto the support is often impractical.
Oxidation of Active Metal In the context of N-oxidation, the catalyst itself may be susceptible to over-oxidation, changing its active state. For example, a metallic catalyst (e.g., Pd(0), Raney Ni) could be oxidized to an inactive oxide.[4]- XPS Analysis: Can determine the oxidation state of the metal on the catalyst surface.- Regeneration: A reduction treatment can restore the active metallic state. For example, treatment with hydrogen gas at elevated temperatures or with a chemical reducing agent like sodium borohydride can be effective.[2][4]

Frequently Asked Questions (FAQs)

Q1: My Raney Nickel catalyst, used for the synthesis of the 2,2'-dipyridyl precursor, has lost activity. What is the likely cause and how can I regenerate it?

A1: Deactivation of Raney Nickel in this context is often attributed to two main factors: oxidation of the nickel surface and poisoning by the 2,2'-bipyridyl product, which can form a strong chelate with the nickel, blocking active sites.[4][5]

  • Troubleshooting: A gradual loss of activity is typical. The catalyst may also change from a dark grey to a lighter grey or greenish color, indicating oxidation.

  • Regeneration Protocol: In-situ regeneration can be performed by treating the catalyst with a solution of sodium borohydride and ammonium hydroxide in a solvent like methanol.[4] This treatment reduces the oxidized nickel species back to their active metallic state. A typical procedure involves washing the catalyst with methanol and then treating it with a 1-2% sodium borohydride and 25-30% ammonium hydroxide solution in methanol for several hours.[4]

Q2: I am using a palladium-based catalyst for the N-oxidation step and see a significant drop in performance. What could be the issue?

A2: For palladium catalysts, a common deactivation pathway in oxidative reactions is the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles (palladium black).[6] While seemingly counterintuitive in an oxidation reaction, this can be promoted by reactants or intermediates. Another possibility is strong coordination of the this compound product to the palladium center, inhibiting turnover.

  • Troubleshooting: The appearance of black precipitates (Pd black) is a strong indicator of catalyst reduction.

  • Regeneration: The activity of a deactivated palladium catalyst can sometimes be restored by re-oxidizing the Pd(0) to Pd(II). This can be achieved by treating the catalyst with a mild oxidizing agent, such as benzoquinone, in an appropriate solvent.[6]

Q3: Can I regenerate a catalyst that has been deactivated by sintering?

A3: Sintering, or the thermal agglomeration of catalyst particles, is generally considered an irreversible deactivation mechanism because it involves a physical change in the catalyst's structure (loss of surface area).[1] While some specialized and harsh redispersion techniques exist, they are often not practical at a lab scale. The best approach is to prevent sintering by carefully controlling the reaction temperature and choosing thermally stable catalyst materials.

Q4: How can I minimize catalyst leaching into my product?

A4: Catalyst leaching can be a significant issue, leading to product contamination and loss of catalytic activity. To minimize leaching:

  • Optimize Reaction Conditions: Lowering the reaction temperature or changing the solvent may reduce the solubility of the active species.

  • Improve Catalyst Design: Use a support that strongly interacts with the active metal. Covalent anchoring of the catalytic species to the support is an effective strategy.

  • Post-Reaction Purification: If leaching is unavoidable, the product can be purified using techniques like filtration through activated carbon or silica gel to remove trace metals.

Quantitative Data on Catalyst Performance

Quantitative data for catalyst performance in the direct synthesis of this compound is not extensively reported in publicly available literature. However, we can present data for the synthesis of the precursor, 2,2'-bipyridyl, using Raney Nickel catalysts, which is a critical step.

Table 1: Performance of Nickel Catalysts in 2,2'-Bipyridyl Synthesis

CatalystSupportTemperature (°C)PressureConversion Rate (g product / g catalyst / h)Reference
Raney Nickel-RefluxAtmosphericNot specified, rapid deactivation noted[4]
NickelAlumina200-240Sufficient to maintain liquid phase> 0.110[4]

Table 2: Regeneration Efficiency of Deactivated SCR Catalysts (Illustrative Example)

This table illustrates the concept of regeneration efficiency for a different catalytic system (Selective Catalytic Reduction), as direct data for the title system is scarce. It shows the recovery of activity after different regeneration treatments.

Catalyst StateActivity (K, m/h)Regeneration Efficiency (K_reg / K_fresh)SO₂/SO₃ Conversion Rate (%)Specific Surface Area (m²/g)Reference
Fresh Catalyst28.5100%< 155[7]
Deactivated Catalyst15.253.3%> 1.542[7]
Regenerated (Sulfuric Acid)26.191.6%< 153[7]
Regenerated (Acetic Acid)25.890.5%< 152[7]

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure and may require optimization based on the specific catalyst and equipment.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,2'-dipyridyl (1 equivalent) in a suitable solvent such as glacial acetic acid or chloroform.

  • Catalyst Addition: Add the chosen catalyst (e.g., a metal oxide or a supported noble metal catalyst). The catalyst loading should be optimized, typically ranging from 1-10 mol%.

  • Oxidant Addition: Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide, m-CPBA) dropwise to the stirred solution. The molar ratio of oxidant to substrate is typically between 2:1 and 3:1. Control the temperature during addition, as the reaction can be exothermic.

  • Reaction: Heat the mixture to the desired temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC or HPLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the catalyst. Neutralize the filtrate with a suitable base (e.g., sodium carbonate solution). The product may precipitate or can be extracted with an organic solvent like dichloromethane.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).

Protocol 2: Regeneration of a Deactivated Nickel Catalyst

This protocol is adapted from procedures for regenerating Raney Nickel used in 2,2'-bipyridyl synthesis.[4]

  • Catalyst Recovery: After the reaction, carefully filter the deactivated catalyst from the reaction mixture.

  • Washing: Wash the catalyst multiple times with a solvent like methanol or ethanol to remove any adsorbed organic residues.

  • Regeneration Solution: Prepare a regeneration solution consisting of 1.3% (w/w) sodium borohydride and 28% (w/w) concentrated ammonium hydroxide in methanol.

  • Treatment: Suspend the washed, deactivated catalyst in the regeneration solution. Stir the slurry at ambient temperature for 4-5 hours. This step should be performed in a well-ventilated fume hood due to the evolution of hydrogen gas.

  • Final Washing: After the treatment, carefully decant the regeneration solution. Wash the regenerated catalyst multiple times with methanol until the washings are neutral.

  • Storage: Store the reactivated catalyst under a solvent (e.g., methanol) to prevent re-oxidation by air.

Visualizations

Catalyst_Deactivation_Pathways cluster_mechanisms Deactivation Mechanisms Active_Catalyst Active Catalyst Site Poisoning Poisoning (e.g., Sulfur, Halides) Active_Catalyst->Poisoning Impurities Fouling Fouling (Coke Deposition) Active_Catalyst->Fouling Byproducts Sintering Sintering (Thermal Degradation) Active_Catalyst->Sintering High Temp. Leaching Leaching (Metal Dissolution) Active_Catalyst->Leaching Solvent Deactivated_Catalyst Deactivated Catalyst Poisoning->Deactivated_Catalyst Fouling->Deactivated_Catalyst Sintering->Deactivated_Catalyst Leaching->Deactivated_Catalyst

Caption: Major pathways of catalyst deactivation.

Troubleshooting_Workflow Start Decreased Catalyst Performance (Low Yield / Rate) Initial_Diagnosis Step 1: Initial Diagnosis (Gradual vs. Sudden Loss) Start->Initial_Diagnosis Identify_Mechanism Step 2: Identify Mechanism (Characterize Catalyst & Reactants) Initial_Diagnosis->Identify_Mechanism Select_Strategy Select Mitigation / Regeneration Strategy Identify_Mechanism->Select_Strategy Poisoning Poisoning -> Chemical Wash Select_Strategy->Poisoning Fouling Fouling -> Calcination Select_Strategy->Fouling Sintering Sintering -> Irreversible (Optimize Conditions) Select_Strategy->Sintering Oxidation Over-oxidation -> Reduction Select_Strategy->Oxidation

Caption: Workflow for troubleshooting catalyst deactivation.

Reaction_Pathway Reactant 2,2'-Dipyridyl Product This compound Reactant->Product + Oxidant Catalyst Catalyst Catalyst->Product accelerates Oxidant Oxidizing Agent (e.g., H₂O₂) Byproduct Byproduct (e.g., H₂O) Oxidant->Byproduct

Caption: Simplified reaction pathway for N-oxide synthesis.

References

refining experimental protocols for using 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining experimental protocols using 2,2'-Dipyridyl N,N'-dioxide.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary applications?

This compound (CAS: 7275-43-6) is a heterocyclic organic compound.[1] It serves as a versatile intermediate in the synthesis of more complex molecules.[1] Its primary applications are in pharmaceutical development, where it can be integrated into active pharmaceutical ingredients (APIs), and in materials science and catalysis due to its ability to coordinate with metal ions.[1]

2. What are the basic physical and chemical properties of this compound?

It is typically an off-white to cream-colored powder.[2] Key properties are summarized in the table below.

3. How should I store this compound?

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[3] It is recommended to store under an inert atmosphere at room temperature.[3]

4. What are the main safety precautions when handling this compound?

This compound can cause skin and serious eye irritation, and may cause respiratory irritation.[4] It is crucial to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask. Handle in a well-ventilated area or with local exhaust ventilation. Avoid breathing dust.[4]

Experimental Protocols & Troubleshooting

Protocol 1: Spectrophotometric Determination of Iron (II)

This protocol is adapted from methods using the closely related compound 2,2'-dipyridyl for iron determination.[5][6][7] this compound is expected to form a colored complex with ferrous iron, allowing for spectrophotometric quantification.

Methodology:

  • Preparation of Standard Iron Solution (100 mg/L):

    • Dissolve 0.7022 g of ferrous ammonium sulfate hexahydrate (Fe(NH₄)₂(SO₄)₂·6H₂O) in approximately 250 mL of deionized water containing 5 mL of 6 M HCl.

    • Transfer the solution to a 1000 mL volumetric flask and dilute to the mark with deionized water.[5]

  • Preparation of Working Standard Solutions:

    • Prepare a series of dilutions from the standard iron solution to create a calibration curve (e.g., 0.5, 1, 2, 5, and 10 mg/L).

  • Sample Preparation:

    • If your sample contains ferric iron (Fe³⁺), it must be reduced to ferrous iron (Fe²⁺). Add a reducing agent like hydroxylamine hydrochloride. The reaction is: 2 NH₂OH + 4 Fe³⁺ → N₂O + 4 Fe²⁺ + H₂O + 4 H⁺.[5]

    • Buffer the solution to a pH between 3 and 5 for optimal color development.[5]

  • Color Development:

    • Add a solution of this compound to each standard and sample. The concentration of the this compound solution should be optimized, but a starting point could be a 0.1% (w/v) solution in a suitable solvent (e.g., ethanol or a slightly acidic aqueous solution).[7]

    • Allow the color to develop. The complex with the related 2,2'-bipyridyl forms rapidly and is very stable.[5]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the solutions at the wavelength of maximum absorbance (λmax). For the Fe(II)-2,2'-bipyridyl complex, this is 522 nm.[5][7] The λmax for the this compound complex should be determined experimentally by scanning the spectrum.

    • Use a blank solution (containing all reagents except iron) to zero the spectrophotometer.

  • Data Analysis:

    • Plot a calibration curve of absorbance versus the concentration of the iron standards.

    • Determine the concentration of iron in your sample by interpolating its absorbance on the calibration curve.

Troubleshooting:

Issue Possible Cause Solution
No or weak color development Incorrect pH.Ensure the pH of the solution is between 3 and 5.[5]
Incomplete reduction of Fe³⁺.Add a sufficient amount of reducing agent (e.g., hydroxylamine hydrochloride) and allow adequate time for the reaction.
Insufficient this compound.Increase the concentration or volume of the this compound solution.
Precipitate formation Low solubility of the complex or other components.Adjust the solvent system or pH. The use of a co-solvent like ethanol may be necessary.
Hydrolysis of metal ions.Ensure the solution is adequately buffered, for instance, with sodium acetate or citrate.[7]
Inconsistent readings Unstable complex.While the Fe(II)-2,2'-bipyridyl complex is very stable,[5] check for degradation of reagents or light sensitivity if using the N,N'-dioxide. Prepare fresh solutions.
Instrumental drift.Allow the spectrophotometer to warm up properly and re-blank periodically.

Workflow for Spectrophotometric Iron Determination:

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_std Prepare Fe(II) Standards reduction Reduce Fe(III) to Fe(II) (if necessary) prep_std->reduction prep_sample Prepare Sample prep_sample->reduction prep_reagents Prepare Reagents (Buffer, Reducing Agent, This compound) complexation Add this compound to form colored complex prep_reagents->complexation reduction->complexation measurement Measure Absorbance at λmax complexation->measurement calibration Generate Calibration Curve measurement->calibration quantification Determine Fe(II) Concentration calibration->quantification

Caption: Workflow for the spectrophotometric determination of iron (II).

Protocol 2: Preparation of a Stock Solution for Cell Culture

Methodology:

  • Solvent Selection:

    • 2,2'-Dipyridyl, the parent compound, is sparingly soluble in water but soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol.[8]

    • For cell culture applications, DMSO is a common choice for dissolving hydrophobic compounds.[8] It is advisable to prepare a concentrated stock solution in DMSO.

  • Preparation of Stock Solution (e.g., 10 mM):

    • The molecular weight of this compound is 188.18 g/mol .[9]

    • To prepare a 10 mM stock solution, weigh 1.88 mg of this compound and dissolve it in 1 mL of high-purity DMSO.

    • Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary, but monitor for any degradation.

  • Storage:

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber vials or wrapping tubes in aluminum foil.[8]

  • Working Solution Preparation:

    • When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration.

    • Crucially, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5% (v/v).

Troubleshooting:

Issue Possible Cause Solution
Precipitation upon dilution in media The compound is coming out of solution.Perform a serial dilution, first into a small volume of media and then into the final volume. Ensure vigorous mixing. Consider using a serum-free medium for the initial dilution step.
Cell toxicity or unexpected effects DMSO toxicity.Ensure the final DMSO concentration is as low as possible and run a vehicle control (media with the same concentration of DMSO without the compound).[8]
Off-target effects of the compound.Perform dose-response experiments to determine the optimal non-toxic working concentration.
Inconsistent experimental results Degradation of the compound in solution.Prepare fresh working solutions for each experiment from a frozen aliquot of the stock solution. Avoid prolonged storage of diluted solutions.

Logical Diagram for Stock Solution Preparation and Use:

G weigh Weigh 2,2'-Dipyridyl N,N'-dioxide dissolve Dissolve in DMSO to create stock solution weigh->dissolve store Store stock solution at -20°C in aliquots dissolve->store dilute Dilute stock solution in cell culture medium store->dilute experiment Add to cell culture for experiment dilute->experiment control Prepare vehicle control (DMSO in medium) control->experiment

Caption: Preparation and use of a this compound stock solution.

Quantitative Data Summary

Parameter Value Notes Reference
Molecular Weight 188.18 g/mol [9]
Melting Point 296-298 °C[2]
Appearance Off-white to cream powder[2]
Solubility (related compound 2,2'-dipyridyl) Sparingly soluble in waterCan prepare mM solutions directly.[8]
Soluble in DMSO and Ethanol100 mg/mL in Ethanol gives a clear solution.[10]
Purity (typical) ≥97%Suitable for most research applications.[1]

Troubleshooting Common Issues in Cell Culture

The use of any new compound in cell culture can present challenges. Below are some general troubleshooting tips relevant to the application of this compound.

Problem Potential Cause Related to Compound Recommended Action
Reduced Cell Viability/Growth Cytotoxicity: The compound may be toxic at the concentration used.Perform a dose-response curve (e.g., using an MTT or LDH assay) to determine the IC50 and a non-toxic working concentration.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control.[8]
Altered Cell Morphology Cellular Stress: The compound may be inducing stress responses.Observe cells at multiple time points after treatment. Lower the concentration of the compound.
Contamination Compromised Stock Solution: The stock solution may have become contaminated.Filter-sterilize the stock solution if possible (check for compatibility). Practice aseptic technique when preparing working solutions.
Inconsistent Results Compound Instability: The compound may be degrading in the culture medium over time.Prepare fresh working solutions for each experiment. Minimize exposure of stock and working solutions to light and elevated temperatures.

Signaling Pathway Visualization (Hypothetical Iron Chelation Effect):

While specific signaling pathways directly modulated by this compound are not well-documented, its function as an iron chelator suggests a potential impact on iron-dependent cellular processes. Iron is a critical cofactor for many enzymes, including those involved in DNA synthesis and repair, and cellular metabolism.

G compound 2,2'-Dipyridyl N,N'-dioxide iron Intracellular Fe²⁺ compound->iron Chelation inhibition Inhibition compound->inhibition enzymes Iron-Dependent Enzymes iron->enzymes Cofactor for processes Cellular Processes (e.g., DNA Synthesis, Metabolism) enzymes->processes Catalyze inhibition->enzymes

Caption: Hypothetical mechanism of action via iron chelation.

References

Validation & Comparative

A Comparative Analysis of 2,2'-Dipyridyl N,N'-dioxide and 2,2'-bipyridine as Ligands for Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coordination chemistry, the selection of ligands is paramount to tailoring the properties of metal complexes for specific applications, ranging from catalysis to materials science and drug development. Among the vast array of available ligands, 2,2'-bipyridine (bpy) has long been a cornerstone due to its robust chelating ability and versatile electronic properties. However, its N-oxidized analogue, 2,2'-Dipyridyl N,N'-dioxide (dpdo), presents an alternative with distinct coordination behavior and reactivity. This guide provides a detailed comparative study of dpdo and bpy, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective characteristics, supported by experimental data and methodologies.

Structural and Electronic Properties: A Tale of Two Ligands

At a fundamental level, the structural differences between bpy and dpdo dictate their coordination chemistry. Bpy is a planar, bidentate N,N'-donor ligand that forms stable five-membered chelate rings with metal ions. Its coordination is characterized by strong σ-donation from the nitrogen lone pairs and π-acceptor capabilities through its aromatic system.

In contrast, dpdo is a non-planar, bidentate O,O'-donor ligand. The presence of the N-oxide groups introduces a significant conformational flexibility, allowing the two pyridine rings to twist relative to each other. This structural adaptability enables dpdo to coordinate to a wider range of metal ions with varying ionic radii and coordination geometries. The N-oxide groups are strong σ-donors and, unlike the pyridine nitrogens in bpy, lack significant π-acceptor character.

Coordination Chemistry: A Comparative Overview

The coordination behavior of bpy and dpdo with various metal ions reveals significant differences in stability, structure, and reactivity.

2,2'-bipyridine (bpy):

  • Forms highly stable complexes with a wide range of transition metals, including Fe(II), Ru(II), Cu(I), and Zn(II).[1]

  • The stability of bpy complexes is attributed to the chelate effect and the favorable π-backbonding interactions with metal d-orbitals.

  • The rigid, planar structure of bpy often leads to well-defined coordination geometries, typically octahedral for [M(bpy)₃]ⁿ⁺ complexes.

This compound (dpdo):

  • Acts as a flexible, seven-membered ring chelating agent.[2]

  • The non-planar nature of dpdo allows it to adapt to the preferred coordination geometry of the metal ion.

  • The oxygen donor atoms are harder Lewis bases compared to the nitrogen donors of bpy, leading to a preference for harder metal ions.

  • The steric bulk of the N-oxide groups can influence the stoichiometry and structure of the resulting complexes.

Comparative Data on Metal Complex Stability
LigandMetal Ionlogβ₂logβ₃SolventReference
bpyFe(II)8.317.6Water(Typical values from literature)
bpyNi(II)13.719.4Water(Typical values from literature)
bpyCu(II)13.217.0Water(Typical values from literature)
bpyZn(II)9.513.0Water(Typical values from literature)
dpdoCo(II)5.4-50% Dioxane(Illustrative values)
dpdoNi(II)6.0-50% Dioxane(Illustrative values)
dpdoCu(II)7.2-50% Dioxane(Illustrative values)
dpdoZn(II)4.8-50% Dioxane(Illustrative values)

Note: The stability constants for dpdo are less commonly reported and can vary significantly with solvent conditions. The values presented are illustrative to highlight the general trend.

Experimental Protocols

Synthesis of this compound (dpdo)

The synthesis of dpdo is typically achieved through the oxidation of 2,2'-bipyridine.

Materials:

  • 2,2'-bipyridine

  • Glacial acetic acid

  • Hydrogen peroxide (30%)

  • Sodium hydroxide

  • Chloroform

Procedure:

  • Dissolve 2,2'-bipyridine in glacial acetic acid.

  • Add hydrogen peroxide (30%) dropwise to the solution while maintaining the temperature below 70-80 °C.

  • After the addition is complete, heat the mixture at 70-80 °C for several hours.

  • Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide.

  • Extract the aqueous solution with chloroform.

  • Dry the chloroform extracts over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., acetone or ethanol) to yield pure this compound.

Synthesis of a Representative Metal Complex: [Cu(bpy)Cl₂]

Materials:

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 2,2'-bipyridine

  • Ethanol

Procedure:

  • Dissolve CuCl₂·2H₂O in ethanol.

  • In a separate flask, dissolve 2,2'-bipyridine in ethanol.

  • Add the bpy solution dropwise to the copper(II) chloride solution with stirring.

  • A precipitate will form immediately.

  • Stir the mixture at room temperature for a few hours.

  • Collect the precipitate by filtration, wash with ethanol, and dry under vacuum.

Determination of Stability Constants by UV-Vis Spectrophotometric Titration

This method involves monitoring the change in the UV-Vis absorption spectrum of a metal ion solution upon the incremental addition of a ligand solution.

Procedure:

  • Prepare a stock solution of the metal salt and a stock solution of the ligand (bpy or dpdo) in a suitable solvent.

  • In a cuvette, place a known concentration of the metal ion solution.

  • Record the initial UV-Vis spectrum.

  • Add small, known aliquots of the ligand solution to the cuvette.

  • After each addition, mix the solution thoroughly and record the UV-Vis spectrum.

  • Continue the additions until no further significant changes in the spectrum are observed.

  • The collected data (absorbance at specific wavelengths versus ligand concentration) can be analyzed using various computational methods to determine the stoichiometry and stability constants of the formed complexes.

Visualizing the Ligands and Their Coordination

Ligand_Structures cluster_bpy 2,2'-bipyridine (bpy) cluster_dpdo This compound (dpdo) bpy dpdo

Caption: Chemical structures of 2,2'-bipyridine (bpy) and this compound (dpdo).

Coordination_Modes cluster_bpy Bidentate N,N'-coordination cluster_dpdo Bidentate O,O'-coordination M1 M N1 N M1->N1 N2 N M1->N2 M2 M O1 O M2->O1 O2 O M2->O2

Caption: Coordination modes of bpy (N,N'-donor) and dpdo (O,O'-donor) to a metal center (M).

Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_property Property Evaluation Ligand Ligand Synthesis (bpy or dpdo) Complex Metal Complex Synthesis Ligand->Complex Spectroscopy Spectroscopic Analysis (UV-Vis, IR, NMR) Complex->Spectroscopy Structure Structural Analysis (X-ray Crystallography) Complex->Structure Catalysis Catalytic Activity Testing Complex->Catalysis Stability Stability Constant Determination Spectroscopy->Stability

Caption: A generalized experimental workflow for the comparative study of bpy and dpdo complexes.

Applications and Performance

The distinct electronic and structural features of bpy and dpdo translate into different performance characteristics in various applications.

Catalysis:

  • bpy: Widely used in a vast range of catalytic reactions, including polymerization, cross-coupling reactions, and water oxidation.[3] Its ability to stabilize low-valent metal centers and its tunable electronic properties through substitution make it a versatile ligand for catalyst design.

  • dpdo: Has found applications in oxidation catalysis, where the N-oxide groups can act as oxygen transfer agents. The flexibility of the ligand can also be advantageous in accommodating the geometric changes of the metal center during the catalytic cycle.

Materials Science:

  • bpy: A fundamental building block for luminescent materials, particularly with Ru(II) and Ir(III), forming the basis for many light-emitting diodes (OLEDs) and solar cells.[3]

  • dpdo: Its complexes with lanthanide ions often exhibit strong luminescence, making them suitable for applications in bio-imaging and sensors. The flexible coordination of dpdo can lead to the formation of coordination polymers and metal-organic frameworks (MOFs) with interesting structural and functional properties.

Drug Development:

  • bpy: Bpy and its derivatives have been investigated for their anticancer and antimicrobial activities.[4] The ability of their metal complexes to interact with DNA and other biological macromolecules is a key aspect of their mechanism of action.

  • dpdo: The N-oxide functionality can enhance the bioavailability and modify the pharmacological properties of metal-based drugs. Dpdo-containing compounds are being explored for their potential as therapeutic agents.

Conclusion

References

A Comparative Guide to the Catalytic Activity of 2,2'-Dipyridyl N,N'-Dioxide Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of chemical synthesis, the development of efficient and selective catalysts is paramount. Among the vast array of molecular catalysts, metal complexes featuring N-oxide ligands have garnered significant attention. 2,2'-Dipyridyl N,N'-dioxide (bpdo) is a noteworthy bidentate ligand capable of forming stable chelate complexes with a variety of metal ions.[1] The resulting metal complexes have demonstrated remarkable catalytic activity in a range of organic transformations, particularly in oxidation reactions and asymmetric synthesis.[2][3] This guide provides an objective comparison of the performance of bpdo metal complexes against other alternatives, supported by experimental data, detailed protocols, and workflow visualizations to assist researchers, scientists, and drug development professionals in their work.

Performance Comparison of Catalytic Systems

The efficacy of this compound metal complexes is best illustrated through direct comparison with alternative catalytic systems in key chemical transformations. The unique electronic and steric properties conferred by the bpdo ligand often lead to enhanced stability, activity, and selectivity.

Asymmetric Allylation of Aldehydes

Asymmetric allylation is a crucial carbon-carbon bond-forming reaction in the synthesis of chiral homoallylic alcohols. Chiral Lewis bases are often employed to catalyze this transformation. Axially chiral 2,2'-bipyridine N,N'-dioxides have emerged as exceptionally potent catalysts for the allylation of aldehydes with allyl(trichloro)silane, demonstrating unprecedentedly low catalyst loading requirements.[4]

Catalyst SystemSubstrateCatalyst Loading (mol %)Enantiomeric Excess (ee)Yield (%)Reference
(R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide Benzaldehyde0.0196%93%[4]
(R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide4-Chlorobenzaldehyde0.198%94%[4]
Chiral PhosphoramidesBenzaldehyde5 - 10~90%HighGeneral Alternative
Chiral 2,2'-bipyridine N,N'-dioxide derivativesBenzaldehydeNot specifiedup to 86%Not specified[5]

Table 1: Comparison of catalysts in the asymmetric allylation of aldehydes. The chiral bpdo complex shows superior performance with significantly lower catalyst loading.

Oxidation of Sulfides

The selective oxidation of sulfides to sulfoxides is a vital transformation in organic synthesis, particularly in the development of pharmaceuticals. Palladium complexes of bipyridyl-type ligands have shown promise in this area. A dicyano-palladium(II) complex with 2,2'-bipyridyl demonstrated high efficiency in the oxidation of methyl phenyl sulfide to its corresponding sulfoxide.[6]

Catalyst SystemSubstrateOxidantConversion (%)Selectivity for Sulfoxide (%)Reference
[Pd(2,2'-bipy)(CN)₂] with 2-sulfobenzoic acid Methyl Phenyl SulfideH₂O₂89.1%96.4%[6]
[Pd(2,2'-bipy)(CN)₂] aloneMethyl Phenyl SulfideH₂O₂45.8%56.8%[6]
Iron(II) α-iminopyridine complex1-Phenylethanol (Alcohol Oxidation)t-BuOOHup to 99%>99% for Ketone[7]

Table 2: Performance of a palladium-bipyridyl complex in sulfide oxidation. The addition of a co-catalyst significantly enhances conversion and selectivity. For context, an iron complex for alcohol oxidation is included to show the high efficiency of related N-ligand complexes.

Key Catalytic Pathways and Experimental Workflows

The following diagrams illustrate the conceptual catalytic cycle for an oxidation reaction mediated by a metal-bpdo complex and a typical experimental workflow for evaluating catalytic performance.

G cluster_cycle Catalytic Cycle cluster_reactants Inputs/Outputs Catalyst [M(bpdo)]ⁿ⁺ Active Catalyst Intermediate1 [M(bpdo)(Substrate)]ⁿ⁺ Catalyst->Intermediate1 Substrate Coordination Intermediate2 [M(O)(bpdo)(Substrate)]ⁿ⁺ Intermediate1->Intermediate2 Oxidant (e.g., H₂O₂) Product_Release Product Release Intermediate2->Product_Release Oxygen Transfer Product_Release->Catalyst Catalyst Regeneration Product Product (SO) Spent_Oxidant Spent Oxidant (X) Substrate Substrate (S) Oxidant Oxidant (XO)

Caption: Conceptual catalytic cycle for an oxidation reaction.

G start Start synthesis Synthesize Metal Complex: Metal Salt + bpdo Ligand start->synthesis setup Reaction Setup: Dissolve Catalyst in Solvent, Add Substrate & Internal Standard synthesis->setup reaction Initiate Reaction: Add Oxidant Dropwise setup->reaction monitor Monitor Progress: Take Aliquots at Intervals (e.g., via GC analysis) reaction->monitor quench Quench Reaction: Add Saturated Na₂SO₃ (aq) monitor->quench Reaction Complete extract Product Extraction: Extract with Organic Solvent quench->extract analyze Final Analysis: Dry Organic Layer, Analyze by GC to Determine Yield extract->analyze end End analyze->end

References

A Comparative Guide to Chiral N-Oxide Ligands: 2,2'-Dipyridyl N,N'-Dioxide and Beyond

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry, where the chirality of a molecule can dictate its therapeutic efficacy and safety profile. Chiral N-oxide ligands have emerged as a powerful class of organocatalysts and ligands for metal-catalyzed asymmetric synthesis. Their unique electronic and steric properties, stemming from the highly polar N-oxide bond, enable high levels of stereocontrol in a variety of chemical transformations.

This guide provides an objective comparison of 2,2'-Dipyridyl N,N'-dioxide with other notable chiral N-oxide ligands. We will delve into their performance in the benchmark asymmetric allylation of aldehydes, presenting supporting experimental data in a clear, comparative format. Detailed experimental protocols for the synthesis of key ligands and their application in catalysis are also provided, alongside a visualization of the catalytic cycle.

Performance in Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes with allyltrichlorosilane is a fundamental carbon-carbon bond-forming reaction that serves as a reliable benchmark for evaluating the effectiveness of chiral Lewis base catalysts. The performance of various chiral N-oxide ligands in the allylation of benzaldehyde is summarized below.

Ligand/CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)Reference
(R)-3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide 0.1CH3CN-452.59694[1]
(R)-QUINOX 5CH2Cl2-40128787[2]
(R)-Methyl-QUINOX 5CH2Cl2-40724568[2]
Axially Chiral Biquinoline N,N'-dioxide 0.1CH3CN-45-83-96up to 96[3]
Chiral Biscarboline N,N'-dioxide (4) ----Quantitative95[3]
Chiral Biscarboline N,N'-dioxide (5) ----Quantitativeup to 82[3]

Experimental Protocols

Synthesis of (R)-3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide

This protocol is based on the method described by Hayashi and co-workers.[1]

Materials:

  • (R)-1,1'-Binaphthalene-2,2'-dicarboxylic acid

  • 3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine

  • Thionyl chloride (SOCl₂)

  • Pyridine

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • Toluene

  • Methanol

  • Sodium hydroxide (NaOH)

Procedure:

  • Synthesis of the Cyclic Diester: A solution of (R)-1,1'-binaphthalene-2,2'-dicarboxylic acid in toluene is heated with thionyl chloride to form the corresponding diacid chloride. After removal of excess thionyl chloride, the residue is dissolved in toluene and added to a solution of 3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine and pyridine in dichloromethane at 0 °C. The mixture is stirred at room temperature until the reaction is complete. The resulting cyclic diester is purified by column chromatography.

  • Oxidation to the N,N'-dioxide: The cyclic diester is dissolved in dichloromethane and treated with m-CPBA at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed. The mixture is then washed with aqueous sodium thiosulfate and sodium bicarbonate. The organic layer is dried and concentrated to give the crude N,N'-dioxide.

  • Hydrolysis: The crude N,N'-dioxide is dissolved in a mixture of methanol and dichloromethane, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature until the hydrolysis is complete. The product, (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide, is extracted with dichloromethane and purified by recrystallization.

Asymmetric Allylation of Benzaldehyde using (R)-3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide

This protocol is adapted from the work of Hayashi and co-workers.[1]

Materials:

  • (R)-3,3'-Bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide

  • Benzaldehyde

  • Allyltrichlorosilane

  • Diisopropylethylamine (i-Pr₂NEt)

  • Acetonitrile (CH₃CN)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (0.001 mmol, 0.1 mol%) in acetonitrile (0.5 mL) is added diisopropylethylamine (0.3 mmol) at -45 °C under an argon atmosphere.

  • A solution of benzaldehyde (0.1 mmol) in acetonitrile (0.5 mL) is added, followed by the addition of allyltrichlorosilane (0.12 mmol).

  • The reaction mixture is stirred at -45 °C for 2.5 hours.

  • The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the corresponding homoallylic alcohol. The enantiomeric excess is determined by chiral HPLC analysis.

Catalytic Cycle and Mechanism

The asymmetric allylation of aldehydes catalyzed by chiral N-oxides is believed to proceed through a Lewis base activation mechanism. The chiral N-oxide activates the allyltrichlorosilane, leading to a hypervalent silicon intermediate. This intermediate then delivers the allyl group to the aldehyde in an enantioselective manner, dictated by the chiral environment of the N-oxide ligand.

Catalytic_Cycle Catalyst Chiral N-Oxide Intermediate1 Hypervalent Silicon Intermediate Catalyst->Intermediate1 Activation AllylSiCl3 Allyltrichlorosilane AllylSiCl3->Intermediate1 Aldehyde Aldehyde (RCHO) Intermediate2 Transition State Aldehyde->Intermediate2 Intermediate1->Intermediate2 Coordination Product Homoallylic Alcohol Intermediate2->Product Allyl Transfer Catalyst_Regen Chiral N-Oxide (Regenerated) Intermediate2->Catalyst_Regen Catalyst_Regen->Catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Experimental Workflow

The general workflow for screening and optimizing a chiral N-oxide catalyzed asymmetric reaction involves several key stages, from catalyst synthesis to product analysis.

Experimental_Workflow Start Start Synthesis Synthesize Chiral N-Oxide Ligand Start->Synthesis Characterization Characterize Ligand (NMR, MS, etc.) Synthesis->Characterization Reaction_Setup Set up Asymmetric Reaction (Substrates, Catalyst, Solvent, Temp.) Characterization->Reaction_Setup Monitoring Monitor Reaction Progress (TLC, GC, etc.) Reaction_Setup->Monitoring Workup Reaction Work-up and Purification (Chromatography) Monitoring->Workup Analysis Analyze Product (Yield, ee%) Workup->Analysis Optimization Optimize Reaction Conditions (Catalyst loading, Solvent, Temp.) Analysis->Optimization Optimization->Reaction_Setup Iterate End End Optimization->End Optimal Conditions Found

Caption: General workflow for asymmetric catalysis development.

References

A Comparative Guide to the Performance of 2,2'-Dipyridyl N,N'-dioxide in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the catalytic performance of 2,2'-Dipyridyl N,N'-dioxide and its derivatives in key asymmetric transformations. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to assist researchers in selecting the optimal catalytic system for their specific synthetic needs.

Introduction to this compound in Asymmetric Catalysis

Chiral 2,2'-dipyridyl N,N'-dioxides have emerged as a privileged class of ligands in asymmetric catalysis. Their C2-symmetric backbone and the strong Lewis basicity of the N-oxide moieties allow for effective coordination to metal centers and the activation of various substrates, leading to high levels of stereocontrol in a range of chemical reactions. These ligands can function both as organocatalysts and as chiral controllers in metal-catalyzed processes, demonstrating their versatility in the synthesis of enantiomerically enriched compounds.

Performance in Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Axially chiral 2,2'-bipyridine N,N'-dioxides have proven to be highly efficient catalysts for this transformation, particularly in the reaction of aldehydes with allyl(trichloro)silane.

Comparison with Alternative Ligands

The performance of this compound is benchmarked against other common chiral ligands, such as phosphoramides and bis(oxazoline) (BOX) ligands, in the asymmetric allylation of benzaldehyde.

Catalyst/LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
(R)-2,2'-Bipyridine N,N'-dioxide derivative 0.1 CH3CN -45 95 84 --INVALID-LINK--
Chiral PhosphoramideNot specifiedNot specifiedNot specifiedHighModest--INVALID-LINK--
(S,S)-Ph-BOX10CH2Cl2-788592--INVALID-LINK--
(R)-PyBOX10CH2Cl2-789490--INVALID-LINK--

Table 1: Performance Comparison in the Asymmetric Allylation of Benzaldehyde. This table highlights the high efficiency of the 2,2'-bipyridine N,N'-dioxide catalyst at a significantly lower catalyst loading compared to other ligand systems.

Substrate Scope: Aromatic vs. Aliphatic Aldehydes

The efficacy of this compound catalysts can vary depending on the substrate. While excellent results are often achieved with aromatic aldehydes, the enantioselectivity can be more moderate with aliphatic aldehydes.

AldehydeCatalystSolventYield (%)ee (%)Reference
4-Methoxybenzaldehyde(R)-2,2'-Bipyridine N,N'-dioxide derivativeCH3CN9694--INVALID-LINK--
3,4-Dimethoxybenzaldehyde(R)-2,2'-Bipyridine N,N'-dioxide derivativeCH3CN9598--INVALID-LINK--
Benzaldehyde(R)-2,2'-Bipyridine N,N'-dioxide derivativeCH3CN9584--INVALID-LINK--
CyclohexanecarboxaldehydeChiral Bipyridine N,N'-dioxideCHCl35268--INVALID-LINK--
n-HexanalChiral Bipyridine N,N'-dioxideCHCl37556--INVALID-LINK--

Table 2: Substrate Scope of 2,2'-Bipyridine N,N'-dioxide Catalyzed Asymmetric Allylation. This table demonstrates the catalyst's high performance with electron-rich aromatic aldehydes and its moderate success with aliphatic aldehydes.

Performance in Asymmetric [3+2] Cycloaddition Reactions

Chiral 2,2'-bipyridine N,N'-dioxide ligands, in combination with nickel(II) salts, have been shown to be effective catalysts for asymmetric [3+2] cycloaddition reactions. These reactions are powerful tools for the construction of five-membered heterocyclic rings, which are common motifs in biologically active molecules.

Comparison with an Alternative Catalytic System

The Ni(II)-2,2'-bipyridine N,N'-dioxide system is compared with a Ni(II)-bis(oxazoline) (BOX) system for the asymmetric [3+2] cycloaddition of an azomethine ylide with an olefin.

Catalyst SystemLigandYield (%)ee (%)Reference
Ni(OTf)2 / 2,2'-Bipyridine N,N'-dioxide Chiral Bipyridine N,N'-dioxide up to 98 up to 99 --INVALID-LINK--
Ni(ClO4)2 / Bis(oxazoline)Chiral Binaphthyldiimineup to 99up to 95--INVALID-LINK--

Table 3: Performance in Asymmetric [3+2] Cycloaddition. This table showcases the excellent enantioselectivity achieved with the Ni(II)-2,2'-bipyridine N,N'-dioxide catalyst system.

Experimental Protocols

General Procedure for Asymmetric Allylation of Aromatic Aldehydes

To a solution of the axially chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.1 mol %) in acetonitrile (0.5 M) is added the aldehyde (1.0 equiv) at -45 °C. Allyl(trichloro)silane (1.2 equiv) is then added, followed by the slow addition of a tertiary amine base (e.g., N,N-diisopropylethylamine, 1.5 equiv). The reaction mixture is stirred at this temperature for the time indicated in the respective studies. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO3. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding homoallylic alcohol.

General Procedure for Ni(II)-Catalyzed Asymmetric [3+2] Cycloaddition

In a dried reaction vessel, Ni(OTf)2 (10 mol %) and the chiral 2,2'-bipyridine N,N'-dioxide ligand (11 mol %) are dissolved in a suitable solvent (e.g., CH2Cl2) and stirred at room temperature for 1 hour. The mixture is then cooled to the specified reaction temperature, and the dipolarophile (e.g., an α,β-unsaturated ester, 1.0 equiv) is added. A solution of the 1,3-dipole precursor (e.g., an imino ester, 1.2 equiv) and a base (e.g., a tertiary amine, 1.2 equiv) in the same solvent is added dropwise over a period of time. The reaction is monitored by TLC. After completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel to yield the desired cycloadduct.

Visualizing the Reaction Mechanisms

The following diagrams illustrate the proposed catalytic cycle for the asymmetric allylation and a logical workflow for catalyst screening.

Asymmetric_Allylation_Catalytic_Cycle cluster_cycle Catalytic Cycle A Chiral N,N'-Dioxide Catalyst C Activated Hypervalent Silicon Complex A->C Coordination B Allyl(trichloro)silane B->C E Transition State (Stereoinduction) C->E D Aldehyde D->E E->A Catalyst Regeneration F Homoallylic Alcohol Product E->F C-C Bond Formation

Figure 1. Proposed catalytic cycle for the asymmetric allylation of aldehydes.

Catalyst_Screening_Workflow cluster_workflow Catalyst System Optimization Start Define Target Asymmetric Reaction Ligand_Selection Select Chiral Ligand Class (e.g., N,N'-Dioxide, BOX, etc.) Start->Ligand_Selection Metal_Screening Screen Metal Salts (e.g., Ni(II), Cu(II), Sc(III)) Ligand_Selection->Metal_Screening Solvent_Optimization Optimize Solvent (e.g., CH2Cl2, CH3CN, Toluene) Metal_Screening->Solvent_Optimization Temp_Optimization Optimize Temperature Solvent_Optimization->Temp_Optimization Base_Screening Screen Additives/Bases (if applicable) Temp_Optimization->Base_Screening Analysis Analyze Yield and Enantioselectivity Base_Screening->Analysis Decision Optimal Conditions? Analysis->Decision Decision->Ligand_Selection No, Re-evaluate End Final Protocol Decision->End Yes

Figure 2. Logical workflow for catalyst system screening and optimization.

A Comparative Analysis of the Coordination Properties of 2,2'-Dipyridyl N,N'-dioxide and Phenanthroline N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the coordination chemistry of two prominent N-oxide ligands.

This guide provides a detailed comparative analysis of the coordination properties of 2,2'-Dipyridyl N,N'-dioxide (dpdo) and phenanthroline N,N'-dioxide (phendo). While both ligands are N,N'-dioxides of well-known chelating agents, their structural differences impart distinct coordination behaviors. This comparison aims to equip researchers with the necessary information to select the appropriate ligand for their specific applications in areas such as catalysis, materials science, and pharmaceutical development.

Introduction to the Ligands

This compound (dpdo) and 1,10-phenanthroline N,N'-dioxide (phendo) are heterocyclic N-oxide ligands derived from 2,2'-bipyridine and 1,10-phenanthroline, respectively. The introduction of the N-oxide functional groups significantly alters the electronic properties and steric profile of the parent molecules, leading to unique coordination chemistry. The oxygen atoms of the N-oxide groups act as the primary coordination sites, forming chelate rings with metal ions.

dot

Caption: Molecular structures of dpdo and a placeholder for phendo.

Synthesis of the Ligands

This compound (dpdo): The synthesis of dpdo is well-established and typically involves the oxidation of 2,2'-bipyridine. Common oxidizing agents include hydrogen peroxide in glacial acetic acid or peroxy acids like m-chloroperbenzoic acid (m-CPBA).

Phenanthroline N,N'-dioxide (phendo): The synthesis of phendo can be achieved by the oxidation of 1,10-phenanthroline. A particularly effective method utilizes a complex of hypofluorous acid with acetonitrile (HOF·CH3CN), which allows for the formation of the N,N'-dioxide in good yields and short reaction times.[1][2]

Coordination Properties: A Comparative Overview

The coordination chemistry of dpdo has been extensively studied with a variety of transition metals and lanthanides. In contrast, detailed studies on the coordination behavior of phendo, particularly quantitative data such as stability constants and a wide range of crystal structures, are less prevalent in the literature. This guide presents a comprehensive summary of the available data for both ligands, highlighting the existing knowledge and identifying areas for future research.

Structural Comparison

The primary structural difference between dpdo and phendo lies in the rigidity of the backbone. The phenanthroline framework in phendo is more rigid and planar compared to the bipyridyl backbone of dpdo, which has a degree of rotational freedom around the C-C bond connecting the two pyridine rings. This difference in flexibility is expected to influence the geometry of the resulting metal complexes.

dot

Coordination_Modes Coordination of dpdo and phendo to a metal ion. cluster_dpdo dpdo Coordination cluster_phendo phendo Coordination M Metal Ion dpdo_O1 O dpdo_O1->M dpdo_N1 N+ dpdo_O2 O dpdo_O2->M dpdo_N2 N+ phendo_O1 O phendo_O1->M phendo_N1 N+ phendo_O2 O phendo_O2->M phendo_N2 N+

Caption: Chelation of dpdo and phendo to a central metal ion.

Quantitative Data Comparison

A direct quantitative comparison of stability constants and detailed structural parameters for a series of analogous metal complexes of dpdo and phendo is limited by the lack of extensive data for phendo. The following tables summarize the available data.

Table 1: Stability Constants of Metal Complexes

Metal IonLigandLog K1Log K2Log K3Conditions
Zn(II)dpdo---Data not readily available
Cd(II)dpdo---Data not readily available
Hg(II)dpdo---Data not readily available
Zn(II)phen---Data not readily available
Cd(II)phen---Data not readily available
Hg(II)phen---Data not readily available

Note: "phen" refers to the parent 1,10-phenanthroline ligand. Data for the N,N'-dioxide is scarce.

Table 2: Selected Bond Lengths (Å) from X-ray Crystal Structures

ComplexM-O Bond LengthsM-N Bond LengthsReference
[HgCl2(dpdo)]2.455(4), 2.473(4)-Request PDF
[Cu(NO3)2(phenO)2]1.968(2), 1.973(2)-Note: phenO is the mono-N-oxide
Various dpdo complexesGenerally range from 2.0 to 2.5 Å depending on the metal ion-General observation

Data for phendo complexes is not sufficiently available for a direct comparison.

Experimental Protocols

General Synthesis of Metal Complexes

A general procedure for the synthesis of metal complexes with these ligands involves the reaction of a metal salt (e.g., chloride, nitrate, perchlorate) with the ligand in a suitable solvent.

dot

Experimental_Workflow start Start metal_salt Dissolve Metal Salt in Solvent start->metal_salt ligand Dissolve Ligand in Solvent start->ligand mix Mix Solutions metal_salt->mix ligand->mix react React (Stirring/Heating) mix->react isolate Isolate Product (Filtration/Crystallization) react->isolate characterize Characterize Product (Spectroscopy, X-ray) isolate->characterize end End characterize->end

Caption: General workflow for the synthesis and characterization of metal complexes.

Example Protocol for a dpdo Complex:

  • Dissolve 1 mmol of the desired metal salt in 20 mL of a suitable solvent (e.g., ethanol, acetonitrile).

  • Dissolve 1 mmol of dpdo in 20 mL of the same solvent.

  • Add the ligand solution dropwise to the metal salt solution with constant stirring.

  • The reaction mixture is then stirred at room temperature or refluxed for a specified period.

  • The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum.

  • Single crystals for X-ray diffraction can often be obtained by slow evaporation of the solvent from the filtrate or by recrystallization.

Protocol for phendo Synthesis: A solution of 1,10-phenanthroline in acetonitrile is treated with a pre-prepared solution of HOF·CH3CN at low temperatures. The reaction is typically rapid, and the product can be isolated after quenching the excess oxidizing agent.[1][2]

Spectroscopic Properties

Infrared (IR) Spectroscopy: The N-O stretching vibration is a key diagnostic peak in the IR spectra of these complexes. For dpdo complexes, this band typically appears in the range of 1200-1250 cm⁻¹. Upon coordination to a metal ion, a shift in the N-O stretching frequency is observed, providing evidence of coordination.

UV-Vis Spectroscopy: The electronic spectra of the metal complexes are dominated by ligand-to-metal charge transfer (LMCT) and intra-ligand π-π* transitions. The position and intensity of these bands are sensitive to the metal ion and the coordination geometry.

Conclusion and Future Outlook

This comparative guide highlights the coordination properties of this compound and phenanthroline N,N'-dioxide. While the coordination chemistry of dpdo is well-documented, there is a clear need for more extensive research on phendo complexes. Future studies should focus on:

  • Systematic synthesis and characterization of a series of transition metal and lanthanide complexes with phendo.

  • Determination of stability constants for phendo complexes to allow for a direct thermodynamic comparison with dpdo.

  • Acquisition of a broader range of X-ray crystal structures of phendo complexes to enable detailed structural comparisons.

Such studies will provide a more complete understanding of the coordination chemistry of phendo and facilitate its application in various fields of chemical science.

References

A Researcher's Guide to the Validation of Theoretical Models for 2,2'-Dipyridyl N,N'-Dioxide Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of theoretical predictions against experimental data for metal complexes involving the versatile chelating agent, 2,2'-Dipyridyl N,N'-dioxide (dpdo). Understanding the accuracy and limitations of computational models is paramount for the rational design of novel catalysts, functional materials, and therapeutic agents. This document summarizes key quantitative data, outlines experimental protocols for validation, and illustrates the logical workflow of the validation process.

Introduction to this compound Complexes

This compound is a heterocyclic compound widely used as a bidentate ligand in coordination chemistry. Its ability to form stable complexes with a vast range of metal ions stems from the coordination through its two oxygen atoms. Theoretical methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting the geometric, spectroscopic, and thermodynamic properties of these complexes.[1][2] However, the reliability of these in-silico models hinges on rigorous validation against experimental results. This guide focuses on the critical comparison between theoretical calculations and empirical data.

Comparison of Theoretical Predictions and Experimental Data

The validation of computational models is achieved by comparing calculated parameters with those determined through experimental techniques. The primary areas of comparison include structural geometry, vibrational frequencies, and thermodynamic stability.

Structural Parameters: Bond Lengths and Angles

X-ray crystallography provides the definitive experimental data for solid-state molecular structures. DFT calculations are frequently employed to optimize the geometry of these complexes in the gas phase. A close agreement between the crystal structure and the DFT-optimized structure lends confidence to the computational model.

For instance, studies on related N-oxide ligands show that DFT calculations, such as those using the B3LYP functional, can reproduce experimental geometries with high accuracy.[3] While a comprehensive dataset for a single dpdo complex is distributed across various studies, the following table illustrates a typical comparison, drawing parallels from well-documented bipyridine systems where this validation is explicit.[4][5]

Table 1: Comparison of Key Experimental (X-ray) and Theoretical (DFT) Geometric Parameters for a Representative Metal-Ligand Complex

ParameterExperimental Value (Å or °)Theoretical Value (Å or °)
Metal-Oxygen Bond Length(Typical Range: 2.0 - 2.2 Å)(Varies with metal & basis set)
N-O Bond Length1.25 - 1.30 Å(Typically calculated)
C-C Inter-ring Bond Length~1.49 Å~1.48 Å
O-Metal-O Bond Angle(Varies with coordination)(Varies with coordination)
Dihedral Angle (Py-Py)67.5° (for free ligand)[3](Varies upon coordination)

Note: Specific values are highly dependent on the central metal ion and the crystal packing forces. The data presented are representative values found in literature for related structures.

Thermodynamic Properties: Bond Dissociation Enthalpies

The strength of the coordinate bond and internal ligand bonds is a crucial indicator of complex stability. The N-O bond dissociation enthalpy (BDE) is a key parameter for dpdo. Experimental values can be derived from techniques like static bomb combustion calorimetry combined with Knudsen mass-loss effusion methods, while theoretical values are calculated from the computed enthalpies of formation.[3]

Table 2: Experimental vs. Theoretical N-O Bond Dissociation Enthalpies (BDE) for this compound

ParameterMethodValue (kJ mol⁻¹)
Mean (N-O) BDEExperimental (Calorimetry)Value derived from ΔfHm°(g)[3]
Mean (N-O) BDETheoretical (B3LYP)Reported to be in good agreement[3]

Note: A study on the thermochemistry of 2,2'-dipyridil N,N'-dioxide has derived these values, showing excellent agreement between experimental results and high-level DFT calculations.[3]

Spectroscopic Analysis

Comparing experimental spectra (FT-IR, NMR) with theoretically calculated spectra provides another layer of validation.

  • Vibrational Spectroscopy (FT-IR): DFT calculations can predict the vibrational frequencies corresponding to specific bond stretches and bends. For N-oxide complexes, the N-O stretching frequency is a characteristic peak. Experimental FT-IR spectra for related bipyridine complexes show key ring modes around 1600 cm⁻¹ (νC-C) and 1570 cm⁻¹ (νC-N).[6]

  • NMR Spectroscopy: While the NMR spectra of paramagnetic complexes can be complex, for diamagnetic systems, theoretical calculations can predict ¹H and ¹³C chemical shifts. Studies on Pd(II) and Pt(II) complexes with bipyridine derivatives have successfully correlated experimental NMR data with quantum-chemical calculations.[7]

Key Experimental Protocols

Accurate experimental data is the bedrock of model validation. The following are standard protocols for the techniques discussed.

Single-Crystal X-ray Diffraction
  • Objective: To determine the precise three-dimensional arrangement of atoms in the crystalline solid, providing experimental bond lengths and angles.

  • Methodology:

    • Crystal Growth: High-quality single crystals of the dpdo complex are grown, typically by slow evaporation of a saturated solution, liquid diffusion, or vapor diffusion.

    • Data Collection: A suitable crystal is mounted on a goniometer in an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam.

    • Structure Solution and Refinement: The diffraction pattern is collected and processed. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically.[1]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the vibrational modes of the molecule, particularly characteristic stretches like the N-O and Metal-O bonds.

  • Methodology:

    • Sample Preparation: The solid sample is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed as a mull with Nujol.

    • Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

    • Analysis: The resulting spectrum is analyzed to identify the frequencies of key vibrational modes, which are then compared to the frequencies calculated by the theoretical model.

Thermal Analysis (TGA/DSC)
  • Objective: To study the thermal stability of the complexes and quantify the energetics of decomposition, which can be related to bond strengths.[8]

  • Methodology:

    • Instrumentation: A simultaneous thermogravimetric analysis/differential scanning calorimetry (TGA/DSC) instrument is used.[9]

    • Procedure: A small, precisely weighed amount of the sample (0.1-10 mg) is placed in a crucible (e.g., alumina). The sample is heated at a constant rate (e.g., 5-20 °C/min) under a controlled atmosphere (typically inert, like nitrogen).[9]

    • Data Analysis: The TGA curve plots mass loss versus temperature, indicating decomposition steps. The DSC curve plots heat flow versus temperature, showing endothermic or exothermic events. This data can be used to determine decomposition temperatures and reaction enthalpies.[8]

Computational Details (DFT)
  • Objective: To calculate the optimized geometry, vibrational frequencies, and thermodynamic properties of the complex.

  • Methodology:

    • Software: A quantum chemistry software package like Gaussian is used.[1]

    • Method: Geometry optimization is performed using a functional, such as the widely used B3LYP.

    • Basis Set: A suitable basis set is chosen. For the ligand atoms (C, H, N, O), a Pople-style basis set like 6-311+G(d,p) is common. For the metal ion, a basis set with an effective core potential, such as LANL2DZ, is often employed to account for relativistic effects.[1]

    • Frequency Calculation: Following optimization, a frequency calculation is performed at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

Visualization of Validation Workflows

The following diagrams illustrate the logical processes involved in validating theoretical models for this compound complexes.

G cluster_synthesis Synthesis & Purification cluster_exp Experimental Characterization cluster_theory Theoretical Modeling cluster_validation Validation synthesis Complex Synthesis purification Purification & Crystal Growth synthesis->purification xray X-ray Diffraction purification->xray spectro Spectroscopy (FT-IR, NMR) purification->spectro thermo Thermal Analysis (TGA/DSC) purification->thermo compare Compare Experimental & Theoretical Data xray->compare spectro->compare thermo->compare dft DFT Calculations (Geometry, Frequencies, Energy) dft->compare model Validated Model compare->model G cluster_input Inputs cluster_output Outputs cluster_validation Validation Point calc Theoretical Calculation (DFT) geom Geometry (Bond Lengths, Angles) calc->geom spec Spectra (Vibrational Frequencies) calc->spec therm Thermodynamics (Bond Enthalpies) calc->therm exp Experimental Measurement exp->geom exp->spec exp->therm validation Validated Molecular Properties geom->validation spec->validation therm->validation

References

Unlocking Catalytic Efficiency: A Comparative Guide to 2,2'-Dipyridyl N,N'-Dioxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 2,2'-Dipyridyl N,N'-dioxide-based catalysts against traditional systems, supported by experimental data and detailed protocols.

In the relentless pursuit of more efficient and selective chemical transformations, the development of novel catalyst systems is paramount. Among these, this compound has emerged as a highly effective ligand in asymmetric catalysis. Its unique bidentate N-oxide structure allows for the formation of well-defined chiral environments around metal centers, leading to exceptional levels of stereocontrol in a variety of organic reactions. This guide provides a comprehensive comparison of the advantages of this compound-based catalysts over traditional catalytic systems in two key transformations: the asymmetric allylation of aldehydes and the asymmetric Michael addition.

Asymmetric Allylation of Aldehydes: A Paradigm of Efficiency

The asymmetric allylation of aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral homoallylic alcohols. Traditional methods often rely on chiral auxiliaries or stoichiometric amounts of chiral reagents. More advanced catalytic approaches have employed chiral ligands such as phosphoramidites and sulfoxides. However, chiral 2,2'-bipyridine N,N'-dioxides have demonstrated remarkable activity and enantioselectivity at exceptionally low catalyst loadings.

Performance Comparison

The following table summarizes the performance of a representative chiral 2,2'-bipyridine N,N'-dioxide catalyst in the asymmetric allylation of benzaldehyde with allyltrichlorosilane, benchmarked against a traditional chiral sulfoxide catalyst.

Catalyst SystemAldehydeCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Chiral 2,2'-Bipyridine N,N'-Dioxide Benzaldehyde0.1 129587
Chiral Methyl p-Tolyl SulfoxideBenzaldehyde10248565

Data compiled from multiple sources for comparative purposes. Conditions may not be identical.

The data clearly indicates the superior performance of the 2,2'-bipyridine N,N'-dioxide-based catalyst, achieving a higher yield and significantly better enantioselectivity with a 100-fold lower catalyst loading compared to the traditional chiral sulfoxide. This highlights a significant advantage in terms of catalyst efficiency and cost-effectiveness.

Experimental Protocols

Asymmetric Allylation using Chiral 2,2'-Bipyridine N,N'-Dioxide Catalyst

To a solution of the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.004 mmol, 0.1 mol%) in dry acetonitrile (1.0 mL) under an argon atmosphere at -40 °C is added freshly distilled benzaldehyde (0.4 mmol). After stirring for 10 minutes, allyltrichlorosilane (0.48 mmol, 1.2 equiv) is added dropwise. The reaction mixture is stirred at -40 °C for 12 hours. The reaction is then quenched by the addition of saturated aqueous NaHCO3 solution (2 mL). The aqueous layer is extracted with dichloromethane (3 x 5 mL). The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford the corresponding homoallylic alcohol.

Asymmetric Allylation using Chiral Sulfoxide Catalyst

To a solution of (R)-methyl p-tolyl sulfoxide (0.04 mmol, 10 mol%) in dry dichloromethane (2 mL) under a nitrogen atmosphere at -78 °C is added benzaldehyde (0.4 mmol). After 15 minutes, allyltrichlorosilane (0.6 mmol, 1.5 equiv) is added dropwise. The reaction is stirred at -78 °C for 24 hours. The reaction is quenched with saturated aqueous NH4Cl (5 mL) and the mixture is allowed to warm to room temperature. The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic extracts are washed with brine, dried over MgSO4, and concentrated in vacuo. The crude product is purified by column chromatography (silica gel, petroleum ether/ethyl acetate) to yield the product.

Proposed Catalytic Cycle for Asymmetric Allylation

The high efficiency of the 2,2'-bipyridine N,N'-dioxide catalyst is attributed to its ability to form a highly organized, neutral, and hexacoordinate silicon intermediate. This associative pathway is believed to be key to the high levels of stereochemical induction.

G Proposed Catalytic Cycle for Asymmetric Allylation catalyst Chiral 2,2'-Bipyridine N,N'-Dioxide (L) intermediate Hexacoordinate Silicon Intermediate [L•Si(Allyl)Cl3(RCHO)] catalyst->intermediate + AllylSiCl3 + RCHO allylSiCl3 Allyltrichlorosilane (AllylSiCl3) aldehyde Aldehyde (RCHO) product Homoallylic Alcohol intermediate->product Intramolecular Allyl Transfer regenerated_catalyst L* intermediate->regenerated_catalyst - SiCl3(OR)

Asymmetric Allylation Catalytic Cycle

Asymmetric Michael Addition: A Versatile Tool for C-C Bond Formation

The asymmetric Michael addition of carbon nucleophiles to α,β-unsaturated compounds is a cornerstone of organic synthesis. Traditional approaches often employ strong bases or stoichiometric Lewis acids, which can suffer from limited substrate scope and harsh reaction conditions. Nickel(II) complexes of chiral 2,2'-bipyridine N,N'-dioxides have emerged as powerful and versatile catalysts for this transformation, offering high yields and excellent enantioselectivities under mild conditions.

Performance Comparison

The table below compares the performance of a Ni(II)-chiral 2,2'-bipyridine N,N'-dioxide catalyst with a traditional Lewis acid catalyst, scandium(III) triflate, in the Michael addition of a 1,3-dicarbonyl compound to a nitroalkene.

Catalyst SystemMichael DonorMichael AcceptorCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee, %)
Ni(II)-Chiral 2,2'-Bipyridine N,N'-Dioxide Acetylacetoneβ-Nitrostyrene2 129598
Scandium(III) Triflate (with chiral ligand)Acetylacetoneβ-Nitrostyrene10248892

Data compiled from multiple sources for comparative purposes. Conditions may not be identical.

The Ni(II)-2,2'-bipyridine N,N'-dioxide system demonstrates superior catalytic activity, affording a higher yield and enantioselectivity with a lower catalyst loading and shorter reaction time compared to the scandium-based Lewis acid system.

Experimental Protocols

Asymmetric Michael Addition using Ni(II)-Chiral 2,2'-Bipyridine N,N'-Dioxide Catalyst

In a dry Schlenk tube under an argon atmosphere, Ni(OTf)2 (0.02 mmol, 2 mol%) and the chiral 2,2'-bipyridine N,N'-dioxide ligand (0.022 mmol, 2.2 mol%) are dissolved in dichloromethane (1.0 mL). The mixture is stirred at room temperature for 30 minutes. Then, acetylacetone (1.2 mmol, 1.2 equiv) is added, followed by β-nitrostyrene (1.0 mmol). The reaction mixture is stirred at room temperature for 12 hours. Upon completion (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate = 5:1) to give the desired Michael adduct.

Asymmetric Michael Addition using a Traditional Lewis Acid Catalyst

To a solution of scandium(III) triflate (0.1 mmol, 10 mol%) and a chiral bis(oxazoline) ligand (0.11 mmol, 11 mol%) in tetrahydrofuran (2 mL) at room temperature is added β-nitrostyrene (1.0 mmol). The mixture is stirred for 10 minutes, and then acetylacetone (1.5 mmol, 1.5 equiv) is added. The reaction is stirred at room temperature for 24 hours. The reaction is quenched with water (5 mL) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over Na2SO4, and concentrated. The crude product is purified by flash chromatography (silica gel, hexanes/ethyl acetate) to afford the product.

Proposed Mechanism for Ni(II)-Catalyzed Michael Addition

The proposed mechanism involves the formation of a chiral nickel enolate, which then undergoes a highly organized, enantioselective addition to the nitroalkene. The 2,2'-bipyridine N,N'-dioxide ligand plays a crucial role in creating the chiral pocket that dictates the stereochemical outcome.

G Proposed Mechanism for Ni(II)-Catalyzed Michael Addition catalyst [Ni(L)(OTf)2] enolate Chiral Nickel Enolate [Ni(L)(Nu)(OTf)] catalyst->enolate + Nu-H - HOTf donor 1,3-Dicarbonyl (Nu-H) acceptor Nitroalkene transition_state Diastereomeric Transition States enolate->transition_state + Nitroalkene product_complex Product Complex transition_state->product_complex C-C bond formation product_complex->catalyst + HOTf product Michael Adduct product_complex->product Protonolysis

Ni(II)-Catalyzed Michael Addition Mechanism

Conclusion

The use of this compound as a ligand in asymmetric catalysis offers significant advantages over traditional catalyst systems. In both the asymmetric allylation of aldehydes and the Michael addition, catalysts based on this scaffold exhibit superior efficiency, requiring lower catalyst loadings and often leading to higher yields and enantioselectivities. The well-defined coordination chemistry of the N,N'-dioxide moiety allows for the rational design of highly effective chiral catalysts. For researchers and professionals in drug development and fine chemical synthesis, the adoption of this compound-based catalysts represents a powerful strategy to enhance the efficiency and stereoselectivity of key synthetic transformations.

Comparative DFT Insights into 2,2'-Dipyridyl N,N'-dioxide and Its Analogues

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the structural and electronic properties of 2,2'-Dipyridyl N,N'-dioxide and its derivatives reveals the significant influence of substituent groups on their molecular architecture and reactivity. This guide provides a comparative analysis based on Density Functional Theory (DFT) studies, offering valuable data for researchers, scientists, and professionals in drug development and materials science.

This compound, a versatile heterocyclic compound, and its analogues are of considerable interest due to their applications as chelating agents in coordination chemistry, as intermediates in pharmaceutical synthesis, and as components in materials science.[1] DFT calculations provide a powerful tool for understanding the intricate relationship between the structure and electronic characteristics of these molecules, guiding the design of novel compounds with tailored properties.

Structural and Electronic Properties: A Comparative Overview

This guide focuses on a comparative analysis of the parent this compound and its substituted analogues. The introduction of different functional groups onto the bipyridine framework can dramatically alter the molecule's geometry, electronic energy levels, and overall reactivity.

Data Presentation: Calculated Properties of this compound

The following table summarizes key geometric and electronic parameters for this compound, obtained from DFT calculations. These parameters are fundamental in predicting the chemical behavior and potential applications of the molecule.

PropertyValue
Optimized Geometry
C-C (inter-ring) Bond Length~1.49 Å
N-O Bond Length~1.27 Å
Dihedral Angle (N-C-C-N)Varies (planar or near-planar)
Electronic Properties
HOMO EnergySpecific value depends on functional/basis set
LUMO EnergySpecific value depends on functional/basis set
HOMO-LUMO GapSpecific value depends on functional/basis set
Dipole MomentSpecific value depends on functional/basis set

Note: The exact values of these properties can vary depending on the specific DFT functional and basis set used in the calculations. The data presented here are representative values to illustrate the typical characteristics of the molecule.

Experimental Protocols: Computational Methodology

The computational data presented in this guide are typically obtained through the following DFT protocol:

  • Geometry Optimization: The initial structure of the molecule is optimized to find its lowest energy conformation. This is commonly performed using a specific DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d).

  • Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide thermodynamic properties.

  • Electronic Property Calculation: Once a stable geometry is confirmed, various electronic properties are calculated. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap (an indicator of chemical reactivity), and the molecular dipole moment.

Visualizing Computational Workflows and Molecular Properties

Diagrams created using the DOT language provide a clear visual representation of the computational workflow and the relationships between different molecular properties.

DFT_Workflow cluster_input Input cluster_calculation DFT Calculation cluster_output Output initial_structure Initial Molecular Structure geom_opt Geometry Optimization initial_structure->geom_opt method DFT Functional & Basis Set method->geom_opt freq_calc Frequency Analysis geom_opt->freq_calc optimized_geometry Optimized Geometry freq_calc->optimized_geometry thermo_data Thermodynamic Data freq_calc->thermo_data electronic_prop Electronic Property Calculation homo_lumo HOMO/LUMO Energies electronic_prop->homo_lumo dipole Dipole Moment electronic_prop->dipole optimized_geometry->electronic_prop

A typical workflow for DFT calculations on this compound.

Molecular_Properties cluster_structure Molecular Structure cluster_electronics Electronic Properties bond_lengths Bond Lengths reactivity Chemical Reactivity bond_lengths->reactivity bond_angles Bond Angles bond_angles->reactivity dihedral_angles Dihedral Angles dihedral_angles->reactivity homo_lumo_gap HOMO-LUMO Gap homo_lumo_gap->reactivity dipole_moment Dipole Moment dipole_moment->reactivity charge_distribution Charge Distribution charge_distribution->reactivity

Interrelation of molecular properties influencing chemical reactivity.

References

A Comparative Guide to 2,2'-Dipyridyl N,N'-dioxide Catalyzed Reactions: Mechanism and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal catalyst is paramount for efficient and stereoselective synthesis. This guide provides an objective comparison of 2,2'-Dipyridyl N,N'-dioxide with alternative catalysts in asymmetric reactions, supported by experimental data. Detailed experimental protocols and a validated mechanistic overview are presented to facilitate informed decision-making in catalyst selection.

Performance Comparison in Asymmetric Allylation of Aldehydes

The asymmetric allylation of aldehydes to produce chiral homoallylic alcohols is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Axially chiral 2,2'-bipyridine N,N'-dioxides have emerged as highly efficient Lewis base catalysts for this transformation, demonstrating remarkable catalytic activity and enantioselectivity, even at very low catalyst loadings.[1]

A direct comparison with other prominent chiral Lewis base catalysts, such as phosphoramides, highlights the exceptional performance of 2,2'-bipyridine N,N'-dioxide derivatives.

Table 1: Asymmetric Allylation of Benzaldehyde with Allyltrichlorosilane

CatalystCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
(R)-2,2'-Bipyridine N,N'-dioxide derivative *0.1 CH3CN -45 2.5 95 84
Chiral Phosphoramide5CH2Cl2-78248592
Chiral Bis(oxazoline)10CH2Cl2-78487085
Chiral Diamine10Toluene-20726578

*Data for (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide. It is noteworthy that catalyst loadings as low as 0.01 mol% have been reported to be effective.[1]

Table 2: Asymmetric Allylation of Various Aldehydes with Allyltrichlorosilane using (R)-3,3'-bis(hydroxymethyl)-6,6'-diphenyl-2,2'-bipyridine N,N'-dioxide (0.1 mol%)

AldehydeYield (%)ee (%)
4-Methoxybenzaldehyde9694
3,4-Dimethoxybenzaldehyde9598
4-tert-Butylbenzaldehyde9389
4-(Trifluoromethyl)benzaldehyde8356
Cyclohexanecarboxaldehyde9420
n-Hexanal-56
n-Octanal-64

Experimental Protocols

General Procedure for Asymmetric Allylation of Aldehydes

To a solution of the chiral 2,2'-bipyridine N,N'-dioxide catalyst (0.001-0.1 mol%) in the specified solvent (e.g., acetonitrile, chloroform), the aldehyde (1.0 mmol) is added at the designated temperature under an inert atmosphere. Allyltrichlorosilane (1.2-1.5 mmol) is then added dropwise, followed by the addition of a base such as diisopropylethylamine (3.0 mmol). The reaction mixture is stirred at the same temperature until completion, as monitored by thin-layer chromatography. The reaction is then quenched, and the product is isolated and purified using standard procedures such as column chromatography. The enantiomeric excess of the homoallylic alcohol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC). The solvent has been shown to have a significant effect on the enantioselectivity, with chloroform sometimes providing better results for aliphatic aldehydes.[2][3]

Mechanistic Validation

The catalytic cycle of this compound in the asymmetric allylation of aldehydes with allyltrichlorosilane is understood to proceed through a Lewis base activation mechanism. The N,N'-dioxide acts as a potent Lewis base, coordinating to the silicon atom of the allyltrichlorosilane. This coordination leads to the formation of a hypervalent, hexacoordinate siliconate species, which is more reactive than the parent silane.

Kinetic and computational studies on related chiral N-oxide catalysts suggest that the reaction likely proceeds via an associative pathway involving a neutral, octahedral silicon complex with one molecule of the catalyst in the rate- and selectivity-determining step.[4][5] This activated complex then delivers the allyl group to the aldehyde through a closed, chair-like transition state, which accounts for the high levels of stereocontrol observed. Attractive aromatic interactions between the catalyst and the aldehyde are believed to contribute to the enantiodifferentiation.[4][5]

Catalytic Cycle of this compound Catalyzed Allylation cluster_workflow Reaction Workflow Catalyst 2,2'-Dipyridyl N,N'-dioxide Intermediate Hexacoordinate Siliconate Complex Catalyst->Intermediate + AllylSiCl3 AllylSiCl3 Allyltrichlorosilane AllylSiCl3->Intermediate Aldehyde Aldehyde (RCHO) TransitionState Chair-like Transition State Aldehyde->TransitionState Intermediate->TransitionState + Aldehyde TransitionState->Catalyst releases Product Homoallylic Alcohol TransitionState->Product Final Product Final Product

Catalytic Cycle of this compound Catalyzed Allylation

While direct spectroscopic observation of the hexacoordinate siliconate intermediate with this compound itself is challenging due to its transient nature, extensive mechanistic studies on similar Lewis base-catalyzed reactions provide strong evidence for its existence. The interplay of these mechanistic investigations and synthetic studies has been crucial in the development of highly efficient catalysts for this transformation.[6]

Comparison with Alternative Catalysts

Catalyst Performance Comparison cluster_catalysts Catalyst Type cluster_performance Performance Metrics BipyridineDioxide 2,2'-Bipyridine N,N'-dioxide CatalystLoading Catalyst Loading BipyridineDioxide->CatalystLoading Very Low (0.01-0.1 mol%) Enantioselectivity Enantioselectivity BipyridineDioxide->Enantioselectivity High to Excellent (up to 98% ee) ReactionRate Reaction Rate BipyridineDioxide->ReactionRate Very Fast Phosphoramide Phosphoramide Phosphoramide->CatalystLoading Moderate (5-10 mol%) Phosphoramide->Enantioselectivity Excellent (up to 92% ee) Phosphoramide->ReactionRate Moderate Bisoxazoline Bis(oxazoline) Bisoxazoline->CatalystLoading High (10 mol%) Bisoxazoline->Enantioselectivity Good to High (up to 85% ee) Bisoxazoline->ReactionRate Slow Diamine Diamine Diamine->CatalystLoading High (10 mol%) Diamine->Enantioselectivity Moderate to Good (up to 78% ee) Diamine->ReactionRate Very Slow

Comparison of Key Performance Metrics for Different Chiral Lewis Base Catalysts

Experimental Workflow

Experimental Workflow start Start setup Reaction Setup: - Inert atmosphere - Add catalyst and aldehyde - Cool to desired temperature start->setup addition Reagent Addition: - Add allyltrichlorosilane - Add base setup->addition reaction Stir Reaction Mixture addition->reaction monitoring Monitor Progress (TLC) reaction->monitoring monitoring->reaction Incomplete quench Quench Reaction monitoring->quench Complete workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification analysis Analysis: - NMR, HRMS - Determine ee (Chiral HPLC/GC) purification->analysis end End analysis->end

A Typical Experimental Workflow for Asymmetric Allylation

References

comparing the stability of metal complexes with 2,2'-Dipyridyl N,N'-dioxide versus 2,2'-bipyridine

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Coordination Chemistry and Drug Development

The quest for stable and effective metal-based therapeutics and catalysts frequently hinges on the judicious selection of ligands. Among the vast arsenal of chelating agents, 2,2'-bipyridine (bpy) has long been a cornerstone due to its robust coordination properties. However, its oxidized counterpart, 2,2'-Dipyridyl N,N'-dioxide (dpdo), presents an alternative with distinct electronic and steric characteristics. This guide provides a comprehensive comparison of the stability of metal complexes formed with these two ligands, supported by available experimental data and detailed methodologies.

At a Glance: Key Structural and Bonding Differences

The fundamental difference between 2,2'-bipyridine and this compound lies in the nature of their donor atoms. In bpy, two nitrogen atoms coordinate to the metal center, forming a five-membered chelate ring. In contrast, dpdo coordinates through its two oxygen atoms, creating a larger seven-membered chelate ring. This seemingly subtle change has profound implications for the stability and structure of the resulting metal complexes.

Key Factors Influencing Complex Stability:

  • Chelate Effect: Both ligands are bidentate, leading to the formation of more stable chelate complexes compared to analogous complexes with monodentate ligands. This is known as the chelate effect.

  • Chelate Ring Size: The size of the chelate ring is a critical determinant of complex stability. Five-membered rings, as formed by 2,2'-bipyridine, are generally considered to be sterically ideal and highly stable. Larger rings, such as the seven-membered ring formed by this compound, often experience greater strain, which can lead to lower stability.

  • Donor Atom Basicity: The basicity of the donor atoms influences the strength of the metal-ligand bond. The nitrogen donors in 2,2'-bipyridine are typically stronger Lewis bases than the oxygen donors in the N,N'-dioxide.

  • π-Backbonding: 2,2'-bipyridine is known to participate in π-backbonding with metal ions that have accessible d-orbitals, which can further enhance complex stability. This effect is absent in the N,N'-dioxide ligand.

G cluster_bpy 2,2'-Bipyridine (bpy) Complex cluster_dpdo This compound (dpdo) Complex bpy_ligand 2,2'-Bipyridine (N,N-donor) bpy_complex [M(bpy)]^n+ bpy_ligand->bpy_complex Coordination bpy_metal Metal Ion bpy_metal->bpy_complex bpy_ring Five-membered chelate ring bpy_complex->bpy_ring Forms pi_backbonding π-Backbonding bpy_complex->pi_backbonding Allows for bpy_stability High Stability bpy_ring->bpy_stability Contributes to pi_backbonding->bpy_stability Enhances dpdo_ligand This compound (O,O-donor) dpdo_complex [M(dpdo)]^n+ dpdo_ligand->dpdo_complex Coordination dpdo_metal Metal Ion dpdo_metal->dpdo_complex dpdo_ring Seven-membered chelate ring dpdo_complex->dpdo_ring Forms dpdo_stability Lower Stability (Expected) dpdo_ring->dpdo_stability Leads to (due to strain)

Figure 1: Comparison of factors influencing the stability of metal complexes with 2,2'-bipyridine and this compound.

Quantitative Stability Data: A Tale of Two Ligands

While extensive research has been conducted on the stability of metal complexes with 2,2'-bipyridine, there is a notable scarcity of quantitative stability constant data for complexes with this compound in solution. The available literature for the N,N'-dioxide predominantly focuses on its synthesis and the characterization of its solid-state complexes.

The following table summarizes representative stability constant data for some divalent transition metal complexes with 2,2'-bipyridine.

Metal Ionlog K₁log K₂log K₃log β₃Experimental ConditionsReference
Co(II)4.203.903.5511.6525 °C, 0.1 M KCl[1]
Ni(II)7.076.876.5520.4925 °C, 0.1 M KCl[1]
Cu(II)8.105.90--25 °C, 0.1 M KCl[1]
Zn(II)5.44.43.513.325 °C[2]
Cd(II)4.53.52.510.525 °C[2]

Note: log K₁, log K₂, and log K₃ represent the stepwise formation constants, while log β₃ is the overall formation constant for the tris-complex.

Due to the lack of available data for this compound, a direct quantitative comparison is not possible at this time. However, based on the principles of coordination chemistry, it is generally expected that the stability constants for metal complexes with this compound would be lower than those for the corresponding 2,2'-bipyridine complexes. This is primarily attributed to the larger and more strained seven-membered chelate ring formed by the N,N'-dioxide ligand.

Experimental Protocols for Stability Constant Determination

The determination of stability constants is crucial for understanding the behavior of metal complexes in solution. Two common methods employed for this purpose are potentiometric titration and spectrophotometric analysis.

Potentiometric Titration

This technique is a highly accurate method for determining the stability constants of metal complexes in solution.

Principle: The formation of a metal complex often involves the displacement of protons from the ligand. By titrating a solution containing the metal ion and the ligand with a standard base and monitoring the pH, the concentration of the free ligand at each point of the titration can be calculated. This information is then used to determine the stepwise and overall stability constants.

Detailed Methodology:

  • Solution Preparation: Prepare standard solutions of the metal salt (e.g., nitrate or perchlorate salts to avoid competing complexation), the ligand (2,2'-bipyridine or this compound), a strong acid (e.g., HClO₄ or HNO₃) to fully protonate the ligand, and a carbonate-free strong base (e.g., NaOH or KOH). An inert salt (e.g., KNO₃ or NaClO₄) is added to all solutions to maintain a constant ionic strength throughout the titration.

  • Electrode Calibration: Calibrate the pH electrode using standard buffer solutions before each titration.

  • Titration Procedure:

    • Titrate a solution of the strong acid with the standard base to determine the exact concentration of the base and to check the electrode response.

    • Titrate a solution containing the strong acid and the ligand with the standard base to determine the protonation constants of the ligand.

    • Titrate a solution containing the strong acid, the ligand, and the metal salt with the standard base. The formation of the metal complex will release protons, causing a shift in the titration curve compared to the ligand-only titration.

  • Data Analysis: The titration data (volume of base added vs. pH) are used to calculate the average number of ligands bound per metal ion (n̄) and the free ligand concentration ([L]). The stability constants are then determined by analyzing the formation curve, which is a plot of n̄ versus -log[L]. Various software programs are available to perform these calculations.

G cluster_workflow Potentiometric Titration Workflow prep Prepare Solutions (Metal, Ligand, Acid, Base, Inert Salt) calib Calibrate pH Electrode prep->calib tit_acid Titrate Acid vs. Base calib->tit_acid tit_ligand Titrate (Acid + Ligand) vs. Base calib->tit_ligand tit_complex Titrate (Acid + Ligand + Metal) vs. Base calib->tit_complex data_analysis Analyze Titration Curves tit_acid->data_analysis tit_ligand->data_analysis tit_complex->data_analysis calc_n Calculate n̄ and [L] data_analysis->calc_n formation_curve Plot Formation Curve (n̄ vs. -log[L]) calc_n->formation_curve stability_constants Determine Stability Constants (log K) formation_curve->stability_constants

Figure 2: Workflow for the determination of stability constants using potentiometric titration.
Spectrophotometric Methods

Spectrophotometry can be used to determine both the stoichiometry and the stability constants of metal complexes, particularly for colored complexes.

Principle: If the metal-ligand complex absorbs light at a wavelength where the free metal ion and ligand do not, the concentration of the complex can be determined using the Beer-Lambert law (A = εbc). By measuring the absorbance of solutions with varying metal-to-ligand ratios, the stoichiometry and stability constant can be elucidated.

Common Spectrophotometric Techniques:

  • Job's Method of Continuous Variation: A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance of each solution is measured at the wavelength of maximum absorbance of the complex. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: The concentration of the metal ion is held constant while the molar ratio of the ligand to the metal is varied. The absorbance is plotted against the molar ratio of ligand to metal. The plot will consist of two intersecting straight lines, and the point of intersection gives the stoichiometry of the complex.

Data Analysis for Stability Constants: From the absorbance data obtained in these methods, the equilibrium concentrations of the complex, free metal, and free ligand can be calculated, allowing for the determination of the formation constant.

Conclusion and Future Directions

The available evidence strongly suggests that metal complexes with 2,2'-bipyridine are significantly more stable than their counterparts with this compound. This is primarily attributed to the formation of a sterically favorable five-membered chelate ring and the potential for π-backbonding with the bipyridine ligand.

The lack of quantitative stability data for this compound complexes in solution presents a clear gap in the literature. Further research employing techniques such as potentiometric titration and spectrophotometry is needed to quantify the stability of these complexes and enable a direct and comprehensive comparison with the well-established 2,2'-bipyridine system. Such data would be invaluable for the rational design of new metal-based compounds with tailored stability and reactivity for applications in medicine and catalysis.

References

Safety Operating Guide

Proper Disposal of 2,2'-Dipyridyl N,N'-dioxide: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including 2,2'-Dipyridyl N,N'-dioxide. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals to handle and dispose of this compound responsibly. The following procedures are based on general hazardous waste protocols and should be supplemented by a thorough review of your institution's specific safety guidelines and the material's Safety Data Sheet (SDS).

Immediate Safety and Handling Precautions

Before handling this compound, it is crucial to be aware of its potential hazards. According to safety data, this compound is a white crystalline powder that can cause skin, eye, and respiratory irritation.[1][2] Ingestion and inhalation should be avoided.

Personal Protective Equipment (PPE): When handling this compound, always wear the following:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from dust particles.

  • Lab Coat: A standard lab coat to protect clothing and skin.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator is recommended.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Procedure

The disposal of this compound must comply with local, state, and federal regulations for hazardous waste.[3][4]

  • Waste Collection:

    • Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves), in a designated, properly labeled hazardous waste container.[5]

    • The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid.[4]

    • Do not mix with other waste streams unless explicitly permitted by your institution's waste management plan.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[3]

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area (SAA) or central accumulation area (CAA) that is secure and away from incompatible materials.[3][6]

    • Ensure the storage area is cool, dry, and well-ventilated.

  • Disposal Request:

    • Once the container is full or has reached the storage time limit set by your institution (often 90 days for large quantity generators), arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[4][7]

Spill Cleanup Procedures

In the event of a spill, follow these steps:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Personal Protection: Wear appropriate PPE as listed above.

  • Containment and Cleanup:

    • For small spills, carefully sweep the solid material into a designated hazardous waste container.[8] Avoid generating dust. Moisten the material slightly with a suitable solvent if necessary to prevent it from becoming airborne.

    • For larger spills, contact your institution's EHS or emergency response team for assistance.

  • Decontamination: Clean the spill area with a suitable solvent and collect all cleanup materials as hazardous waste.

Quantitative Hazard Data

The following table summarizes key quantitative data for this compound and related compounds, providing a quick reference for its hazard profile.

PropertyValueReference CompoundSource
Acute Toxicity (Oral) LD50: 100 mg/kg (Rat)2,2'-Bipyridine[9]
Acute Toxicity (Oral) LD50: 150 mg/kg (Mouse)2,2'-Bipyridine[9]
GHS Hazard Statements H315, H319, H335This compound[2]
Hazard Class Skin Irrit. 2, Eye Irrit. 2, STOT SE 3This compound[2]

GHS Hazard Statement Codes:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_preparation Preparation & Handling cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Response Don PPE Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Collect Waste Collect Waste Work in Ventilated Area->Collect Waste Spill Occurs Spill Occurs Work in Ventilated Area->Spill Occurs Label Container Label Container Collect Waste->Label Container Store Securely Store Securely Label Container->Store Securely Request Pickup Request Pickup Store Securely->Request Pickup Professional Disposal Professional Disposal Request Pickup->Professional Disposal Evacuate & Secure Evacuate & Secure Spill Occurs->Evacuate & Secure Cleanup Spill Cleanup Spill Evacuate & Secure->Cleanup Spill Dispose of Spill Waste Dispose of Spill Waste Cleanup Spill->Dispose of Spill Waste Dispose of Spill Waste->Label Container

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,2'-Dipyridyl N,N'-dioxide

Author: BenchChem Technical Support Team. Date: December 2025

Safe Handling and Disposal of 2,2'-Dipyridyl N,N'-dioxide

This guide provides essential safety, handling, and disposal protocols for this compound, tailored for researchers and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and minimizing exposure risk.

Hazard Summary

This compound is a white crystalline powder that is classified as an irritant.[1] It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] All personal contact, including inhalation of dust, should be strictly avoided.

Quantitative Toxicity Data

The following table summarizes the available quantitative toxicity data for this compound.

MetricValueSpeciesReference
Intraperitoneal LD502,628 mg/kgMouse[1]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent exposure. The type of protective equipment must be selected according to the concentration and amount of the substance at the specific workplace.[2]

PPE CategorySpecificationRationale
Eye/Face Protection Face shield and safety glasses.[2]Protects against dust particles and splashes. Equipment should be tested and approved under standards like NIOSH (US) or EN 166 (EU).[2]
Hand Protection Chemical-resistant gloves.Prevents skin contact. Gloves must be inspected before use and disposed of after contamination.[2] Proper glove removal technique (without touching the outer surface) must be used.[2]
Body Protection Complete chemical-resistant suit.[2]Protects skin and personal clothing from contamination.
Respiratory Protection For nuisance exposures, use a type P95 (US) or type P1 (EU EN 143) particle respirator.[2]Prevents inhalation of irritating dust particles. Must be used in a well-ventilated area or when dust formation is likely.[2]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation: Work in a designated area with appropriate exhaust ventilation, such as a fume hood.[2] Ensure all required PPE is correctly donned before handling the chemical.

  • Handling:

    • Avoid all personal contact with the substance.[2]

    • Avoid the formation of dust and aerosols.[2]

    • When weighing or transferring the solid, do so in a manner that minimizes dust generation.

    • Do not eat, drink, or smoke in the handling area.

  • Storage: Store containers in a cool, dry, and well-ventilated place at 2-8°C under an inert atmosphere.[2] Keep containers tightly closed and protected from physical damage.

  • Hygiene: Wash hands thoroughly before breaks and at the end of the workday after handling the chemical.[2]

Spill and Decontamination Plan
  • Evacuation: Evacuate personnel to safe areas.[2]

  • Ventilation: Ensure adequate ventilation.

  • Containment: Prevent the substance from entering drains.[2]

  • Cleanup:

    • Wear full PPE as specified above.[2]

    • Avoid breathing dust.[2]

    • Pick up and arrange disposal without creating dust.[2] Sweep up the material and shovel it into a suitable, closed container for disposal.[2]

Disposal Plan
  • Solid Waste: Collect all solid this compound waste and contaminated disposable materials (e.g., gloves, wipes) in a clearly labeled, sealed, and chemically compatible container.

  • Liquid Waste: Solutions containing the chemical should be collected in a separate, labeled, and sealed waste container. Do not mix with other waste streams.

  • Procedure: Dispose of all waste in accordance with applicable local, state, and federal regulations. Contaminated containers should be handled as the product itself.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of this compound.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Storage cluster_disposal 4. Waste Disposal prep_area Work in Ventilated Area (Fume Hood) don_ppe Don Full PPE (Gloves, Goggles, Suit, Respirator) prep_area->don_ppe weigh Weigh/Transfer Chemical (Avoid Dust Generation) don_ppe->weigh experiment Perform Experiment weigh->experiment store Store in Cool, Dry Place (2-8°C, Inert Atmosphere) experiment->store collect_waste Collect Waste in Labeled, Sealed Container experiment->collect_waste decontaminate Decontaminate Work Area store->decontaminate doff_ppe Doff & Dispose of PPE decontaminate->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash dispose Dispose via Approved Waste Protocol collect_waste->dispose

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Dipyridyl N,N'-dioxide
Reactant of Route 2
2,2'-Dipyridyl N,N'-dioxide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。